Product packaging for trans-Hexahydroisobenzofuran-1,3-dione(Cat. No.:CAS No. 71749-03-6)

trans-Hexahydroisobenzofuran-1,3-dione

Cat. No.: B1353774
CAS No.: 71749-03-6
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-PHDIDXHHSA-N
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Description

Trans-Hexahydroisobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1353774 trans-Hexahydroisobenzofuran-1,3-dione CAS No. 71749-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449118
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71749-03-6, 14166-21-3
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, registered under CAS number 14166-21-3, is a bicyclic anhydride with significant applications in chemical synthesis and material science. Also widely known as trans-1,2-Cyclohexanedicarboxylic anhydride or trans-Hexahydrophthalic anhydride, its rigid trans-configured structure is derived from the dehydration of trans-1,2-cyclohexanedicarboxylic acid.[1][2] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers and resins.[1][3][4] Its reactivity, stemming from the anhydride group, allows it to readily participate in nucleophilic acyl substitution reactions, making it a versatile building block for creating esters and amides.[1] While valuable in industrial processes, it is also noted for its potential biological activities and allergenic effects, necessitating careful handling and safety protocols.[3]

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its application in synthesis, formulation, and safety management.

PropertyValueSource(s)
Identifiers
CAS Number14166-21-3[1][2][5][6][7]
Molecular FormulaC₈H₁₀O₃[1][3][6][7]
Molecular Weight154.16 g/mol [2][3][6][7]
Synonymstrans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride[1][2][6]
InChI KeyMUTGBJKUEZFXGO-WDSKDSINSA-N[2][7]
SMILESO=C1OC(=O)[C@H]2CCCC[C@H]12[2]
Physicochemical Data
Physical FormWhite to off-white solid, powder, or crystal[6]
Melting Point145-147 °C[5]
Boiling Point283.4 °C (approx.)[5]
PurityTypically ≥96%[2][6]
SolubilityModerately soluble in organic solvents[1]
Safety Information
Signal WordDanger[2]
Hazard ClassificationsEye Damage 1, Respiratory Sensitization 1, Skin Sensitization 1[2]
Hazard CodesH317, H318, H334[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Protocol: Dehydration of trans-1,2-Cyclohexanedicarboxylic Acid

The most direct synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid.

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. The system should be protected from atmospheric moisture with a drying tube.

  • Reagents:

    • trans-1,2-Cyclohexanedicarboxylic acid (1 equivalent)

    • Acetic anhydride or another suitable dehydrating agent (e.g., acetyl chloride) (2-3 equivalents)

  • Procedure:

    • Add trans-1,2-Cyclohexanedicarboxylic acid to the round-bottom flask.

    • Introduce the dehydrating agent (acetic anhydride).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) to yield the pure anhydride product.

Synthesis_Workflow Start trans-1,2-Cyclohexanedicarboxylic Acid Process Dehydration (e.g., Acetic Anhydride, Heat) Start->Process Product This compound (CAS 14166-21-3) Process->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Characterization Protocols
  • Purity Analysis via Gas Chromatography (GC):

    • Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., acetone or ethyl acetate).

    • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

    • Method: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature gradient program, for example, starting at 100°C and ramping to 250°C at 10°C/min.

    • Analysis: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

  • Structural Confirmation via Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

    • Instrumentation: Analyze the sample using an FTIR spectrometer.

    • Analysis: The resulting spectrum should show characteristic strong carbonyl (C=O) stretching bands for a cyclic anhydride, typically appearing as two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) confirms the completion of the reaction.[8]

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Instrumentation: Analyze using a mass spectrometer, often coupled with a GC (GC-MS), using Electron Ionization (EI).

    • Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.16 g/mol ) and a characteristic fragmentation pattern that can be used for structural elucidation.[7]

Applications and Biological Activity

This compound's utility spans several industrial and research domains.

Applications Core This compound Polymers Polymers & Resins (Hardener) Core->Polymers Pharma Pharmaceutical Intermediate Core->Pharma Agro Agrochemical Intermediate Core->Agro Plasticizer Plasticizer Core->Plasticizer Rust Rust Preventive Core->Rust Repellent Insect Repellent Core->Repellent

Caption: Overview of key industrial applications for the target compound.

Industrial Applications
  • Polymers and Resins: It is widely used as a curing or hardening agent for epoxy resins, contributing to the final polymer's thermal stability and mechanical properties.[1][4]

  • Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]

  • Material Science: The compound is utilized as a plasticizer to increase the flexibility and workability of polymers.[3] It has also been applied as a rust preventive agent for metal surfaces.[3]

  • Other Uses: It has been formulated as an insect repellent.[3]

Biological Activity and Toxicology

While its primary use is industrial, this compound exhibits notable biological effects.

  • Pharmacological Potential: Some studies suggest the compound may possess anticonvulsant properties, indicating potential for further investigation in neurological research.[3] It has also been used in research related to the development of protein kinase C inhibitors.[9]

  • Toxicology and Allergenic Effects: The compound is a known sensitizer. It is classified as causing serious eye damage (H318), allergic skin reactions (H317), and may lead to allergy or asthma symptoms if inhaled (H334).[2] These hazards underscore the importance of using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, when handling the substance.[2]

  • Biochemical Interactions: Research has shown that the compound can bind to key biological macromolecules such as serum albumin and hemoglobin, which could influence its toxicokinetics.[3]

Hazards Compound Exposure to This compound Inhalation Inhalation Compound->Inhalation Skin Skin Contact Compound->Skin Eye Eye Contact Compound->Eye Resp Respiratory Sensitization (Allergy/Asthma Symptoms) Inhalation->Resp SkinSens Skin Sensitization (Allergic Reaction) Skin->SkinSens EyeDam Serious Eye Damage Eye->EyeDam

Caption: Logical relationship between exposure routes and documented health hazards.

References

An In-depth Technical Guide to the Molecular Structure of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of trans-Hexahydroisobenzofuran-1,3-dione. It is a bicyclic anhydride with the chemical formula C₈H₁₀O₃.[1][2] This document consolidates key data including its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its known and potential biological activities. The information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

This compound, also known by its synonym trans-1,2-Cyclohexanedicarboxylic anhydride, is a saturated bicyclic compound. The "trans" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on opposite sides of the plane of the cyclohexane ring. This stereochemistry governs the overall three-dimensional shape of the molecule and influences its reactivity and biological interactions.

Chemical Identifiers
IdentifierValue
IUPAC Name (3aR,7aS)-3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione
CAS Number 14166-21-3[3]
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [3]
InChI Key MUTGBJKUEZFXGO-WDSKDSINSA-N[3]
SMILES O=C1OC(=O)[C@H]2CCCC[C@H]12
Synonyms trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride[1][2]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Physical State Solid[1]CymitQuimica
Melting Point 368.25 K (95.1 °C)Cheméo[4]
Boiling Point 571.32 K (298.17 °C)Cheméo[4]
Enthalpy of Formation (hf) -488.73 kJ/molCheméo[4]
LogP (Octanol/Water) 0.876Cheméo[4]
Water Solubility (log10ws) -1.12 mol/LCheméo[4]

Note: Some physical properties are calculated using computational methods as indicated in the source.

Synthesis and Characterization

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, trans-1,2-Cyclohexanedicarboxylic acid. A common laboratory method involves heating the diacid with a dehydrating agent such as acetic anhydride.

Objective: To synthesize this compound from trans-1,2-Cyclohexanedicarboxylic acid.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)

Procedure:

  • Place trans-1,2-Cyclohexanedicarboxylic acid into a round-bottom flask.

  • Add an excess of acetic anhydride (typically 2-3 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the solid diacid.

  • After the reaction is complete (typically 1-2 hours of reflux), allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude product, a solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

G cluster_synthesis Synthesis Workflow Start trans-1,2-Cyclohexanedicarboxylic Acid + Acetic Anhydride Reaction Reflux Start->Reaction Heating Workup Rotary Evaporation Reaction->Workup Removal of volatiles Purification Recrystallization Workup->Purification Product This compound Purification->Product

Figure 1. A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride functionality. These typically appear in the region of 1750-1850 cm⁻¹. The absence of a broad hydroxyl (-OH) absorption band confirms the conversion of the dicarboxylic acid to the anhydride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals for the methine protons at the 3a and 7a positions, which are expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. The remaining methylene protons of the cyclohexane ring would appear as a complex multiplet in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum is distinguished by the presence of signals for the carbonyl carbons, typically in the range of 160-180 ppm. The signals for the methine and methylene carbons of the cyclohexane ring would appear at higher field. (Note: ¹H and ¹³C NMR spectra for this compound are available from Sigma-Aldrich[5].)

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring.

Crystallographic Data

As of the time of this writing, a publicly available crystal structure for this compound has not been identified. X-ray crystallography would provide definitive confirmation of the trans stereochemistry and precise measurements of bond lengths and angles.

Biological Activity and Potential Applications

While primarily used as a monomer and cross-linking agent in polymer chemistry, this compound has also been noted for its potential biological activities.

Some studies have suggested that this compound may possess anticonvulsant properties. The exact mechanism of action for this activity has not been elucidated. However, the general mechanisms of anticonvulsant drugs often involve the modulation of voltage-gated ion channels (such as sodium or calcium channels) or the enhancement of inhibitory neurotransmission, primarily through the GABAergic system.

It is also important to note that, like many reactive anhydrides, this compound has the potential to be an allergen and can cause skin sensitization.

Potential Mechanisms of Anticonvulsant Activity

Given the lack of specific studies on the mechanism of action for this compound, a logical diagram of potential anticonvulsant mechanisms is presented below. This diagram illustrates general pathways that could be investigated in future research.

G cluster_pathway Potential Anticonvulsant Mechanisms of Action Molecule This compound IonChannel Modulation of Voltage-Gated Ion Channels Molecule->IonChannel Hypothesis 1 GABA Enhancement of GABAergic Neurotransmission Molecule->GABA Hypothesis 2 NaChannel Sodium Channel Blockade IonChannel->NaChannel CaChannel Calcium Channel Blockade IonChannel->CaChannel Outcome Reduced Neuronal Excitability NaChannel->Outcome CaChannel->Outcome GABAA GABA-A Receptor Modulation GABA->GABAA GABAT GABA Transaminase Inhibition GABA->GABAT GABAA->Outcome GABAT->Outcome

Figure 2. Logical diagram of potential anticonvulsant mechanisms for future investigation.

Conclusion

This compound is a well-characterized small molecule with established applications in polymer science and potential for further investigation in the field of medicinal chemistry. This guide has summarized its key structural and physicochemical properties, provided a representative synthetic protocol, and outlined its known and potential biological activities. The availability of detailed spectroscopic data and the potential for anticonvulsant effects make it an interesting candidate for further research and development. Future studies should focus on elucidating its specific mechanism of biological action and exploring its potential as a scaffold for the design of novel therapeutic agents.

References

Navigating the Solubility of trans-Hexahydroisobenzofuran-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the solubility of trans-Hexahydroisobenzofuran-1,3-dione, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies, a template for data presentation, and logical diagrams to guide experimental design.

Quantitative Solubility Data

Currently, there is no specific quantitative data on the solubility of this compound in various organic solvents in publicly accessible literature. However, based on the purification methods of analogous compounds, such as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid anhydride, it is inferred that solvents like tetrahydrofuran (THF) and acetonitrile may serve as suitable options for solubilization. The parent diacid, trans-1,2-Cyclohexanedicarboxylic acid, has been noted to be recrystallized from a mixture of benzene and ether, suggesting that these solvents could also be relevant for the anhydride.

To facilitate systematic investigation, the following table is provided as a template for researchers to record their empirical findings.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Tetrahydrofuran (THF)
Acetonitrile
Acetone
Ethanol
Ethyl Acetate
Dichloromethane
Toluene
Hexane
BenzeneUse with caution due to toxicity
Diethyl Ether

Experimental Protocols for Solubility Determination

To empower researchers in generating precise and reliable solubility data, two detailed experimental protocols are outlined below: a qualitative method for rapid screening and a quantitative method for accurate determination.

Qualitative Solubility Determination

This method allows for a rapid assessment of solubility in a range of solvents.

Objective: To estimate the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipette or dropper

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add the selected solvent dropwise, starting with 0.5 mL.

  • Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observe the mixture against a light source to check for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" in that solvent at that approximate concentration.

  • If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

  • Record the observations as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

Objective: To determine the exact solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Constant temperature bath (e.g., water bath, heating block)

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials for collecting the filtrate

  • Analytical balance

  • Oven or vacuum oven for drying

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed flask or vial. This ensures that a saturated solution is formed.

  • Place the flask in a constant temperature bath set to the desired temperature.

  • Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached.

  • Once equilibrium is achieved, allow the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

  • Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume or mass of the filtered solution.

  • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dried solute / volume of solution collected) x 100

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the molecular structure of this compound and its expected solubility.

experimental_workflow cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Solid mix Combine Solid & Solvent prep_solid->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Stir at Constant Temp. mix->equilibrate settle Settle Undissolved Solid equilibrate->settle filtrate Filter Supernatant settle->filtrate evaporate Evaporate Solvent filtrate->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Experimental workflow for quantitative solubility determination.

Caption: Predicted solubility based on molecular structure.

In-Depth Technical Guide on the Thermal Stability of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of trans-hexahydroisobenzofuran-1,3-dione, a compound of interest in various chemical and pharmaceutical applications. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of analytical workflows.

Core Compound Information

This compound, also commonly known as trans-1,2-cyclohexanedicarboxylic anhydride, is a bicyclic anhydride. Its rigid structure, conferred by the trans configuration of the fused rings, contributes to its thermal properties. It is a white to off-white solid at room temperature and sees use as a curing agent for epoxy resins, suggesting a degree of thermal robustness.

Thermal Stability Data

The primary indicator of the thermal stability of a solid organic compound is its melting point. Beyond this temperature, the crystalline structure breaks down, and decomposition processes may be initiated.

Thermal PropertyValueMethod
Melting Point145-147 °CCapillary Method (literature value)

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. This is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.[1]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[1][2] The sample is positioned adjacent to the temperature sensor to ensure accurate measurement.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1][2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[4][5]

General Protocol:

  • Instrument Preparation: The TGA instrument, which includes a high-precision balance and a furnace, is calibrated and tared.

  • Sample Loading: A small, accurately weighed sample (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).[6]

  • Experimental Conditions: The desired temperature program is set. This usually involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[4]

  • Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of a decomposition or volatilization event.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.[7][8]

General Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates (e.g., 10 °C/min), and atmosphere are set.

  • Data Collection: The instrument heats or cools the sample and reference pans at the same rate and measures the differential heat flow required to maintain them at the same temperature.

  • Data Interpretation: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, appear as inverted peaks. The peak area can be integrated to determine the enthalpy of the transition.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation start Start: Solid Sample powder Grind to Fine Powder start->powder dry Dry Sample powder->dry mp Melting Point Determination dry->mp tga Thermogravimetric Analysis (TGA) dry->tga dsc Differential Scanning Calorimetry (DSC) dry->dsc mp_data Melting Range mp->mp_data tga_data Decomposition Profile tga->tga_data dsc_data Thermal Transitions dsc->dsc_data end End: Comprehensive Thermal Profile mp_data->end Thermal Stability Profile tga_data->end Thermal Stability Profile dsc_data->end Thermal Stability Profile Data_Relationship cluster_properties Thermal Properties cluster_methods Analytical Methods compound This compound mp Melting Point (145-147 °C) compound->mp decomp Decomposition Temperature (Data not available) compound->decomp stability Solid-State Thermal Stability compound->stability mp->stability decomp->stability mp_method Capillary Method mp_method->mp tga_method Thermogravimetric Analysis (TGA) tga_method->decomp dsc_method Differential Scanning Calorimetry (DSC) dsc_method->mp

References

spectroscopic data of trans-Hexahydroisobenzofuran-1,3-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trans-hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic anhydride). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9 - 3.1Multiplet2HH-3a, H-7a
~1.8 - 2.0Multiplet2HH-4ax, H-7ax
~1.6 - 1.8Multiplet2HH-5ax, H-6ax
~1.3 - 1.5Multiplet4HH-4eq, H-7eq, H-5eq, H-6eq

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The assignments are based on the expected chemical environment of the protons.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~172C=O (C-1, C-3)
~45C-3a, C-7a
~25C-5, C-6
~22C-4, C-7

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2940, ~2860StrongC-H stretch (cyclohexane ring)
~1850StrongC=O stretch (anhydride, symmetric)
~1780StrongC=O stretch (anhydride, asymmetric)
~1230StrongC-O-C stretch (anhydride)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
154Moderate[M]⁺ (Molecular Ion)
110Moderate[M - CO₂]⁺
82Strong[C₆H₁₀]⁺ (Cyclohexene)
81High[C₆H₉]⁺
54High[C₄H₆]⁺ (Butadiene)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Frequency: 400 MHz

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount (2-5 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • A drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

Instrumentation and Parameters:

  • Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Technique: Transmission

  • Scan range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. Electron Ionization (EI) is the typical method used.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer with an electron ionization source, such as a single quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structural Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a bicyclic anhydride that serves as a versatile and crucial chemical intermediate in a variety of industrial and pharmaceutical applications. Its rigid, non-planar structure and the presence of a reactive anhydride ring make it an ideal building block for the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty resins. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug development and polymer chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 14166-21-3[1]
Appearance White to off-white solid/powder[2]
Melting Point 145-147 °C[3]
Purity >97%[4]
InChIKey MUTGBJKUEZFXGO-WDSKDSINSA-N[1]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound.

Spectroscopy Key Peaks/Signals
¹H NMR Spectral data indicates signals corresponding to the protons on the cyclohexane ring.
¹³C NMR Expected signals include those for the carbonyl carbons of the anhydride and the carbons of the cyclohexane ring.
FTIR (cm⁻¹) Characteristic peaks for the anhydride functional group (C=O stretching) are expected around 1780 and 1850 cm⁻¹.[5]
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The primary and most efficient method for the synthesis of hexahydroisobenzofuran-1,3-dione is the Diels-Alder reaction. The stereochemistry of the product (cis or trans) is dependent on the dienophile used. For the synthesis of the trans isomer, the reaction proceeds via the cycloaddition of a suitable diene and a dienophile that promotes the formation of the trans product.

Experimental Protocol: Diels-Alder Reaction

This protocol outlines the general procedure for the synthesis of a cyclohexanedicarboxylic anhydride via a Diels-Alder reaction. Specific conditions may need to be optimized to favor the formation of the trans isomer.

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Maleic anhydride (dienophile - for the cis isomer, a different dienophile would be needed for a direct trans synthesis, or a subsequent isomerization step would be required)

  • Toluene or other suitable high-boiling solvent

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in toluene.

  • Add 1,3-cyclohexadiene to the solution.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent.

Note: The direct Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride yields the cis isomer. To obtain the trans isomer, a subsequent isomerization step, for example, via base-catalyzed epimerization of the corresponding diester followed by hydrolysis and dehydration, is typically required.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_product Product cluster_isomerization Isomerization (Optional) 1_3_Cyclohexadiene 1,3-Cyclohexadiene Reaction_Step [4+2] Cycloaddition 1_3_Cyclohexadiene->Reaction_Step Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction_Step cis_Product cis-Hexahydroisobenzofuran-1,3-dione Reaction_Step->cis_Product Isomerization_Step Isomerization cis_Product->Isomerization_Step trans_Product This compound Isomerization_Step->trans_Product

Caption: Synthesis of Hexahydroisobenzofuran-1,3-dione.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, particularly those with a rigid cyclic scaffold.

Intermediate in the Synthesis of Lurasidone

A notable application is in the synthesis of the atypical antipsychotic drug, Lurasidone, used for the treatment of schizophrenia and bipolar disorder.[6] The synthesis of Lurasidone involves the use of a derivative of trans-1,2-cyclohexanedicarboxylic acid, highlighting the importance of this structural motif in accessing complex drug molecules.[7][8]

Potential as an Anticonvulsant Precursor

Research has indicated that derivatives of cyclohexanedicarboxylic structures may possess anticonvulsant properties.[9] While direct evidence for this compound is still emerging, related cyclohexanecarboxamides have been shown to exert their anticonvulsant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a key regulator of cellular defense against oxidative stress. It is plausible that novel anticonvulsant agents could be developed from this intermediate, targeting this or other neurological pathways.

Anticonvulsant_MoA cluster_drug Drug Action cluster_cellular Cellular Pathway Drug Cyclohexanedicarboxylic Derivative (Potential Drug) Nrf2_Keap1 Nrf2-Keap1 Complex Drug->Nrf2_Keap1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Initiates Transcription

Caption: Potential Nrf2-ARE Pathway Activation.

Application in Polymer Chemistry

This compound is widely used as a curing agent or hardener for epoxy resins, imparting desirable properties to the final cured polymer.[9]

Epoxy Resin Curing Agent

The anhydride ring of this compound can be opened by hydroxyl groups present in the epoxy resin or by a tertiary amine catalyst, initiating a polymerization reaction.[10] This process leads to the formation of a highly cross-linked, three-dimensional polymer network with enhanced thermal and mechanical properties.[9]

General Curing Mechanism:

  • Initiation: A hydroxyl group (from the epoxy resin or an added alcohol) or a tertiary amine attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a carboxylic acid group.

  • Propagation: The newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization process.

  • Cross-linking: The reaction proceeds, leading to the formation of a rigid, cross-linked thermoset polymer.

Experimental Protocol: Curing of Epoxy Resin

This protocol provides a general procedure for curing a standard epoxy resin using this compound.

Materials:

  • Bisphenol A based epoxy resin

  • This compound

  • Tertiary amine accelerator (e.g., benzyldimethylamine)

  • Mixing vessel

  • Oven

Procedure:

  • Preheat the epoxy resin to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin and mix thoroughly until the anhydride is completely dissolved. The stoichiometric ratio of anhydride to epoxy groups is crucial and should be carefully calculated.

  • Add a small amount of the tertiary amine accelerator to the mixture and stir until homogeneous.

  • Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 100°C followed by a post-cure at 150°C for 4 hours to ensure complete reaction and optimal properties.[11][12]

  • Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Epoxy_Curing_Workflow Start Start Preheat Preheat Epoxy Resin Start->Preheat Mix Mix Epoxy and This compound Preheat->Mix Add_Accelerator Add Accelerator Mix->Add_Accelerator Pour Pour into Mold Add_Accelerator->Pour Cure Cure in Oven Pour->Cure Cool Slow Cooling Cure->Cool End Cured Polymer Cool->End

Caption: Epoxy Resin Curing Workflow.

Safety and Handling

This compound is a chemical that requires careful handling. It may cause skin sensitization and serious eye damage upon exposure.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its unique structural features and reactivity make it a valuable precursor for the synthesis of a wide range of products, from high-performance polymers to complex pharmaceutical agents. Further research into its applications, particularly in the development of novel therapeutics, is warranted and holds considerable promise.

References

Trans-Hexahydroisobenzofuran-1,3-dione: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a cyclic dicarboxylic anhydride with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound serves as a versatile intermediate in organic synthesis and material science. Its applications range from being a crucial building block in the synthesis of pharmaceuticals and agrochemicals to its use as a curing agent for epoxy resins, an insect repellent, and a rust preventive.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 14166-21-3[2]
Appearance Solid[2]
Melting Point 145-147 °C[3]
Synonyms trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving a Diels-Alder reaction to form the cis-isomer precursor, followed by isomerization to the trans-diacid and subsequent dehydration.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction)

This procedure is adapted from typical Diels-Alder reactions involving 1,3-butadiene and maleic anhydride.

Materials:

  • 3-Sulfolene (a source of 1,3-butadiene)

  • Maleic anhydride

  • Xylene (solvent)

  • Petroleum ether (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio.

  • Add xylene as a solvent.

  • Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

  • Continue refluxing for approximately 30-60 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add petroleum ether to precipitate the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the product to obtain the crude cis-isomer.

Experimental Protocol: Isomerization to trans-1,2-Cyclohexanedicarboxylic Acid and Dehydration

The trans-anhydride can be prepared from the corresponding trans-diacid, which is commercially available or can be synthesized from the cis-isomer. Heating the trans-diacid leads to dehydration and formation of the anhydride.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic acid

Procedure:

  • Place trans-1,2-cyclohexanedicarboxylic acid in a suitable apparatus for heating under reduced pressure (e.g., a distillation apparatus).

  • Heat the acid to approximately 200 °C.

  • The acid will melt and undergo dehydration to form the anhydride.

  • The this compound can be purified by distillation or recrystallization.

Biological Activities

This compound and its parent compound, hexahydrophthalic anhydride, have been investigated for several biological activities, most notably skin sensitization and potential anticonvulsant properties.

Skin Sensitization

Hexahydrophthalic anhydride is a known skin sensitizer.[4] This property is critical to consider in the context of drug development and handling of the compound. The mechanism of skin sensitization by reactive chemicals is well-understood and follows an Adverse Outcome Pathway (AOP).

Adverse Outcome Pathway for Skin Sensitization

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation (Inflammatory response, Nrf2 activation) MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation and Maturation KE1->KE2 KE3 Key Event 3: T-cell Proliferation and Differentiation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Experimental Protocol: In Vitro Skin Sensitization Assessment (ARE-Nrf2 Luciferase Test Method - OECD TG 442D)

This in vitro assay assesses the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.

Cell Line:

  • KeratinoSens™ cell line (HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element from the rat NAD(P)H:quinone oxidoreductase 1 gene).

Procedure:

  • Culture KeratinoSens™ cells to approximately 80-90% confluency.

  • Prepare a series of concentrations of the test chemical (this compound) in a suitable solvent.

  • Expose the cells to the test chemical for 48 hours.

  • After exposure, lyse the cells and measure luciferase activity using a luminometer.

  • Simultaneously, assess cell viability (e.g., using the MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.

  • A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction) at a concentration that maintains cell viability above a specified level (e.g., 70%).

Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals:

  • Male mice (e.g., Swiss albino)

Procedure:

  • Administer the test compound (this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

Animals:

  • Male mice

Procedure:

  • Administer the test compound at various doses to different groups of mice.

  • After a specified time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Calculate the ED₅₀ as described for the MES test.

Applications in Material Science: Epoxy Resin Curing

This compound is utilized as a curing agent for epoxy resins, leading to thermoset polymers with enhanced mechanical and thermal properties.[1] The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by reaction of the resulting carboxylic acid with an epoxide group.

Workflow for Epoxy Resin Curing

Epoxy_Curing_Workflow Start Start: Epoxy Resin + Anhydride Curing Agent Mixing Mixing and Addition of Accelerator (e.g., Tertiary Amine) Start->Mixing Initiation Initiation: Ring-opening of Anhydride by Hydroxyl Group Mixing->Initiation Propagation1 Propagation Step 1: Carboxylic Acid reacts with Epoxide Group Initiation->Propagation1 Propagation2 Propagation Step 2: Formation of Ester Linkage and new Hydroxyl Group Propagation1->Propagation2 Crosslinking Crosslinking: Formation of 3D Polymer Network Propagation2->Crosslinking Curing Curing: Application of Heat (e.g., 100-200 °C) Crosslinking->Curing PostCuring Post-Curing (Optional): Further heating to complete reaction Curing->PostCuring End End Product: Cured Thermoset Polymer PostCuring->End

Experimental Protocol: Curing of Epoxy Resin

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Accelerator (e.g., a tertiary amine like benzyldimethylamine)

Procedure:

  • Preheat the epoxy resin to reduce its viscosity.

  • Add the desired amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Add a small amount of the accelerator to the mixture and stir.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure it in an oven at a specific temperature schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).

  • After curing, the thermoset polymer can be removed from the mold and subjected to post-curing at a higher temperature to ensure complete reaction and optimize its properties.

Conclusion

This compound is a valuable chemical entity with a range of applications. Its role as a skin sensitizer necessitates careful handling and consideration in any formulation intended for topical application. While its potential as an anticonvulsant is suggested by the activity of related structures, further investigation is required to establish its efficacy and mechanism of action. The well-defined chemistry of its use as an epoxy curing agent provides a solid foundation for its application in material science. For drug development professionals, this compound presents both opportunities and challenges. Its synthetic accessibility and reactivity make it an interesting scaffold for medicinal chemistry exploration, while its inherent biological activities require thorough toxicological assessment.

References

Methodological & Application

Application Notes and Protocols for trans-Hexahydroisobenzofuran-1,3-dione in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also commonly known as trans-hexahydrophthalic anhydride (HHPA), is a versatile alicyclic dianhydride monomer utilized in the synthesis of various polymers. Its saturated ring structure imparts unique properties to the resulting polymers, such as improved thermal stability, weather resistance, and optical transparency compared to their aromatic counterparts. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of epoxy resins, polyesters, and polyimides.

Epoxy Resin Curing Agent

This compound is widely employed as a curing agent (hardener) for epoxy resins, leading to thermoset polymers with excellent mechanical, thermal, and electrical properties. The curing reaction proceeds through the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by reaction of the resulting carboxylic acid with an epoxide group, forming a highly cross-linked polyester network.[1]

Quantitative Data

The properties of epoxy resins cured with this compound (HHPA) can be tailored by adjusting the formulation and curing conditions. Below is a summary of typical properties for a standard bisphenol A based epoxy resin cured with HHPA.

PropertyValueTest Method
Tensile Strength100 - 120 MPaASTM D638
Tensile Modulus3.0 - 3.5 GPaASTM D638
Elongation at Break3 - 5 %ASTM D638
Flexural Strength150 - 180 MPaASTM D790
Flexural Modulus3.2 - 3.8 GPaASTM D790
Glass Transition Temperature (Tg)120 - 150 °CDSC/DMA
Heat Deflection Temperature110 - 140 °CASTM D648
Dielectric Constant (1 MHz)3.0 - 3.5ASTM D150
Dissipation Factor (1 MHz)0.01 - 0.02ASTM D150

Note: These values are typical and can vary depending on the specific epoxy resin, accelerator, and cure cycle used.

Experimental Protocol: Curing of Epoxy Resin

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)

  • This compound (HHPA)

  • Accelerator (e.g., 2-ethyl-4-methylimidazole or benzyldimethylamine)

  • Solvent (optional, for viscosity reduction, e.g., acetone)

Procedure:

  • Preheat the epoxy resin to 60-80 °C to reduce its viscosity.

  • Melt the this compound at 60-70 °C.

  • In a clean, dry mixing vessel, combine the preheated epoxy resin and the molten anhydride in the desired stoichiometric ratio (typically 0.8-1.0 anhydride equivalents per epoxy equivalent).[2]

  • Mix thoroughly until a homogeneous mixture is obtained.

  • Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin, phr) and continue mixing for 5-10 minutes.

  • If necessary, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a suitable cure schedule. A typical schedule is 2 hours at 120 °C followed by a post-cure of 4 hours at 150 °C.[2]

  • Allow the cured resin to cool slowly to room temperature before demolding.

Characterization:

  • Thermal Analysis: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

  • Mechanical Testing: Measure tensile, flexural, and compressive properties according to relevant ASTM standards.

  • Dielectric Analysis: Evaluate dielectric constant and dissipation factor using a dielectric analyzer.

Curing Reaction Workflow

curing_workflow Start Start Preheat Preheat Epoxy Resin (60-80 °C) Start->Preheat Melt Melt Anhydride (60-70 °C) Start->Melt Mix Mix Epoxy and Anhydride Preheat->Mix Melt->Mix Add_Accelerator Add Accelerator Mix->Add_Accelerator Degas Degas Mixture (Vacuum) Add_Accelerator->Degas Pour Pour into Mold Degas->Pour Cure Cure in Oven (e.g., 2h @ 120°C + 4h @ 150°C) Pour->Cure Cool Slow Cooling Cure->Cool Demold Demold Cool->Demold Characterize Characterize Properties (DSC, DMA, Tensile, etc.) Demold->Characterize End End Characterize->End

Caption: Workflow for curing epoxy resin with this compound.

Polyester Synthesis

This compound can be used as a monomer in the synthesis of polyesters through polycondensation with diols. The resulting polyesters are typically amorphous and exhibit good thermal stability and solubility in common organic solvents.[3]

Quantitative Data

Specific quantitative data for polyesters synthesized exclusively with this compound is limited in the reviewed literature. However, for polyester systems incorporating hexahydrophthalic anhydride, the following properties can be expected:

PropertyExpected Range
Glass Transition Temperature (Tg)30 - 60 °C[3]
Decomposition Temperature (TGA, 5% wt loss)> 300 °C
Molecular Weight (Mn)10,000 - 30,000 g/mol
SolubilitySoluble in THF, Chloroform, DMF

Note: These are estimated values based on analogous polyester systems. Actual properties will depend on the chosen diol and polymerization conditions.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Catalyst (e.g., titanium(IV) butoxide, zinc acetate)

  • Antioxidant (optional, e.g., triphenyl phosphite)

Procedure:

  • Charge the this compound, diol (in a 1:1 molar ratio), and catalyst (typically 200-500 ppm) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a nitrogen atmosphere to 150-180 °C with stirring to form a homogeneous melt and initiate the esterification reaction. Water will be evolved and collected.

  • After the initial water evolution ceases (typically 2-4 hours), gradually increase the temperature to 200-220 °C and apply a vacuum (0.1-1.0 mmHg).

  • Continue the polycondensation under vacuum for 4-8 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature and extrude the polyester product.

Characterization:

  • Molecular Weight: Determine the number average (Mn) and weight average (Mw) molecular weights using Gel Permeation Chromatography (GPC).

  • Thermal Analysis: Measure the glass transition temperature (Tg) and decomposition temperature using DSC and Thermogravimetric Analysis (TGA).

  • Structural Analysis: Confirm the polyester structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polyester Synthesis Workflow

polyester_synthesis Start Start Charge_Reactants Charge Anhydride, Diol, and Catalyst into Reactor Start->Charge_Reactants Heat_N2 Heat under N2 (150-180 °C) Charge_Reactants->Heat_N2 Esterification Esterification (Water Removal) Heat_N2->Esterification Heat_Vacuum Increase Temperature (200-220 °C) & Apply Vacuum Esterification->Heat_Vacuum Polycondensation Polycondensation (4-8 hours) Heat_Vacuum->Polycondensation Cool Cool to Room Temperature Polycondensation->Cool Extrude Extrude Polyester Cool->Extrude Characterize Characterize Properties (GPC, DSC, TGA, NMR) Extrude->Characterize End End Characterize->End

Caption: Workflow for polyester synthesis via melt polycondensation.

Polyimide Synthesis

This compound can serve as an alicyclic dianhydride monomer for the synthesis of polyimides. The use of this saturated dianhydride can lead to polyimides with improved solubility and optical transparency compared to fully aromatic polyimides.[4]

Quantitative Data
PropertyExpected Range
Glass Transition Temperature (Tg)250 - 350 °C[5]
Decomposition Temperature (TGA, 5% wt loss)> 400 °C[5]
Tensile Strength80 - 120 MPa[6]
Tensile Modulus2.5 - 4.0 GPa[7]
SolubilitySoluble in aprotic polar solvents (NMP, DMAc)

Note: These are estimated values based on analogous polyimide systems. Actual properties will be highly dependent on the chosen diamine.

Experimental Protocol: Two-Step Polycondensation

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc)

  • Dehydrating agent (for chemical imidization, e.g., acetic anhydride)

  • Catalyst (for chemical imidization, e.g., pyridine)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve the aromatic diamine in the aprotic polar solvent.

  • Gradually add an equimolar amount of this compound to the stirred diamine solution at room temperature.

  • Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • Inherent Viscosity: Determine the inherent viscosity of the poly(amic acid) solution to monitor polymerization progress.

  • Structural Analysis: Confirm the formation of the polyimide structure using FTIR spectroscopy (appearance of characteristic imide peaks).

  • Thermal Analysis: Measure Tg and decomposition temperature using DSC and TGA.

  • Mechanical Testing: Prepare films and measure tensile properties.

Polyimide Synthesis Logical Relationship

polyimide_synthesis cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Final Product Diamine_Solution Diamine in Aprotic Solvent Add_Dianhydride Add this compound Diamine_Solution->Add_Dianhydride PAA_Solution Viscous Poly(amic acid) Solution Add_Dianhydride->PAA_Solution Thermal_Imidization Thermal Imidization (Staged Heating) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder

Caption: Two-step synthesis of polyimides.

Reactivity Ratios in Copolymerization

There is currently a lack of readily available data in the scientific literature regarding the specific reactivity ratios of this compound in copolymerization with other monomers, such as epoxides or other anhydrides.

Determining Reactivity Ratios:

For researchers interested in these parameters, the determination of reactivity ratios (r1 and r2) typically involves:

  • Copolymerization: A series of copolymerizations are carried out with varying initial monomer feed ratios.

  • Conversion Monitoring: The reactions are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Copolymer Composition Analysis: The composition of the resulting copolymer is determined using techniques such as NMR spectroscopy or elemental analysis.

  • Data Analysis: The data is then fitted to copolymerization equations (e.g., Mayo-Lewis equation) to calculate the reactivity ratios.[8]

Understanding the reactivity ratios is crucial for predicting copolymer composition and tailoring the microstructure and properties of the final polymer.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and informational purposes only. Researchers should exercise their own professional judgment and perform necessary validation for their specific applications. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: trans-Hexahydroisobenzofuran-1,3-dione as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, commonly known as trans-Hexahydrophthalic Anhydride (HHPA), is a saturated, alicyclic anhydride widely employed as a hardener or curing agent for epoxy resins.[1][2] Its bicyclic structure and reactivity make it a valuable component in formulating thermosetting polymers.[3] When used to cure epoxy resins, HHPA contributes to the formation of a highly cross-linked, three-dimensional polyester network, resulting in materials with exceptional thermal stability, mechanical strength, and excellent electrical insulation properties.[1][2][3] These characteristics make HHPA-cured epoxy systems highly suitable for demanding applications, including fiber-reinforced composites, high-voltage electrical insulators, and encapsulation for electronic components.[1][2] This document provides detailed application notes and protocols for researchers and scientists utilizing this curing agent.

Chemical and Physical Properties

This compound is a solid compound with the following key properties:

PropertyValueReference
Synonyms trans-Hexahydrophthalic anhydride (HHPA), trans-1,2-Cyclohexanedicarboxylic anhydride[2][4]
CAS Number 14166-21-3[5]
Molecular Formula C₈H₁₀O₃[2][4]
Molecular Weight ~154.16 g/mol [2][3][4]
Appearance Solid[4]
Purity ≥96% (Typical)[4]

Curing Mechanism

The curing of epoxy resins with cyclic anhydrides like this compound proceeds through a polyesterification mechanism.[3] The reaction is typically initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via an accelerator.[1][6]

The key steps are:

  • Initiation (Ring-Opening): A hydroxyl (-OH) group attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form a monoester with a free carboxylic acid (-COOH) group.[1][6][7]

  • Propagation (Esterification): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group. This reaction forms a diester linkage and, crucially, generates a new hydroxyl group.[1][8]

  • Chain Reaction: This new hydroxyl group is now available to react with another anhydride molecule, repeating the cycle and propagating the cross-linking reaction.[8]

This chain-wise process leads to the formation of a dense, cross-linked polymer network.[8] While the reaction can proceed without a catalyst, accelerators such as tertiary amines or imidazoles are often used to increase the reaction rate.[6][9]

Curing_Mechanism cluster_reaction Curing Process Anhydride Anhydride (trans-HHPA) Init 1. Ring Opening Anhydride->Init Epoxy Epoxy Resin (Oxirane Ring) Prop 2. Esterification Epoxy->Prop Hydroxyl Hydroxyl Group (Initiator, R-OH) Hydroxyl->Init Initiates Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Init Catalyzes Init->Prop Forms Carboxylic Acid NewOH New Hydroxyl Group Formed Prop->NewOH Result Cross-linked Polyester Network Prop->Result Builds Network NewOH->Init Propagates Reaction

Caption: Curing mechanism of epoxy resin with anhydride.

Properties of Cured Epoxy Systems

The final properties of an epoxy system cured with this compound depend heavily on the specific epoxy resin used, the stoichiometry, and the cure cycle.[1] Generally, these systems are known for their superior performance characteristics.

PropertyTypical CharacteristicsInfluence Factors
Glass Transition Temp. (Tg) High; contributes to excellent thermal stability.Higher cross-link density increases Tg.[1]
Mechanical Properties High tensile strength and modulus.[2]Stoichiometry and cure cycle are critical.[1]
Chemical Resistance Superior resistance to chemical degradation.[2]A high degree of cure enhances resistance.[1]
Electrical Properties Excellent dielectric properties; low electrical loss.[1][2]Ideal for high-voltage and electronics applications.[1]
Color & Clarity Good color stability and potential for high clarity.[2]Dependent on the purity of resin and curing agent.
Cure Shrinkage Lower compared to some amine-cured systems.[9]Formulation and cure temperature dependent.

Experimental Protocols

Protocol 1: Formulation and Curing of an Epoxy Resin System

This protocol provides a general methodology for preparing and curing a test sample.

1. Materials and Equipment:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • This compound (Curing Agent)

  • Accelerator (e.g., 1-methylimidazole or Benzyldimethylamine), optional

  • Vacuum oven or desiccator with vacuum pump

  • Mechanical stirrer or planetary mixer

  • Hot plate

  • Molds (e.g., silicone or PTFE)

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

2. Stoichiometry Calculation:

  • The ideal stoichiometry is one mole of anhydride per mole of epoxy.[1] However, in practice, a slightly lower amount of anhydride may be used to account for potential epoxy homopolymerization.[6]

  • Parts by Weight (phr) Calculation:

    • phr = (E / A) * 100

    • Where:

      • phr = parts of hardener per hundred parts of resin

      • E = Epoxy Equivalent Weight (EEW) of the resin (g/eq)

      • A = Anhydride Equivalent Weight (AEW) of the curing agent (g/eq)

    • For this compound (MW ≈ 154.16), the AEW is 154.16 g/eq since it has one anhydride group per molecule.

3. Procedure:

  • Preparation: Preheat the epoxy resin to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.

  • Mixing: Weigh the required amount of preheated epoxy resin into a mixing vessel. Add the calculated amount of this compound. If using an accelerator, add it at this stage (typically 0.5-2.0 phr).

  • Stirring: Mix the components thoroughly at an elevated temperature (e.g., 80 °C) until the solid curing agent is fully dissolved and the mixture is homogeneous.[10]

  • Degassing: Place the mixture in a vacuum chamber or oven at the mixing temperature. Apply vacuum to remove any entrapped air bubbles until foaming subsides.[10]

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to a programmable oven and apply a specific cure schedule. A typical multi-stage cure cycle promotes higher cross-linking.[1]

    • Example Cure Cycle: 2 hours at 90°C, followed by 4 hours at 165°C.[1]

    • Post-Cure (optional): For optimal properties, a post-cure at a higher temperature (e.g., up to 16 hours at 200°C) may be necessary.[1]

  • Cooling: Allow the cured samples to cool slowly to room temperature to prevent internal stresses.

Experimental_Workflow cluster_tests Characterization Methods Start Start Calc 1. Calculate Stoichiometry (phr) Start->Calc Mix 2. Weigh & Mix Components (Resin, Curing Agent, Accelerator) Calc->Mix Degas 3. Degas Mixture (Vacuum) Mix->Degas Cast 4. Cast into Molds Degas->Cast Cure 5. Cure in Oven (Programmed Cycle) Cast->Cure Characterize 6. Material Characterization Cure->Characterize End End Characterize->End DSC DSC (Tg) Characterize->DSC TGA TGA (Stability) Characterize->TGA Mech Mechanical Testing Characterize->Mech

Caption: Experimental workflow for epoxy formulation and testing.

Protocol 2: Characterization of Cured Epoxy Resin

1. Thermal Analysis - Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg).

  • Method: A small, weighed sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. Tg is typically determined from the midpoint of the transition in the second heating scan.

2. Thermal Analysis - Thermogravimetric Analysis (TGA):

  • Objective: To evaluate thermal stability and degradation temperature.

  • Method: A small, weighed sample (10-20 mg) is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument under a controlled atmosphere (nitrogen or air). The weight loss as a function of temperature is recorded. Key data points include the temperature at 5% weight loss (Td5%).[11]

3. Mechanical Properties - Tensile Testing:

  • Objective: To measure tensile strength, tensile modulus, and elongation at break.

  • Method: Dog-bone shaped specimens are prepared according to a standard (e.g., ASTM D638). The specimens are tested using a universal testing machine at a constant crosshead speed until failure.

Formulation and Performance Relationships

The performance of the final cured material is a direct result of formulation and processing decisions. Understanding these relationships is key to achieving desired properties.

Logical_Relationships cluster_inputs Input Parameters cluster_intermediate Network Structure cluster_outputs Final Material Properties Stoich Stoichiometry (Anhydride:Epoxy Ratio) XLD Cross-link Density Stoich->XLD CureCycle Cure Cycle (Time & Temperature) CureCycle->XLD Conversion Degree of Cure CureCycle->Conversion Accelerator Accelerator (Type & Concentration) Accelerator->Conversion FreeVol Free Volume XLD->FreeVol - Tg Glass Transition Temp (Tg) XLD->Tg + Strength Mechanical Strength XLD->Strength + ChemRes Chemical Resistance XLD->ChemRes + FreeVol->Strength - Conversion->Tg + Conversion->Strength + Conversion->ChemRes + ElecProp Electrical Properties

Caption: Relationship between formulation parameters and material properties.

Applications in Research and Development

While primarily an industrial chemical, the unique properties of epoxy systems cured with this compound are relevant to research and drug development professionals for:

  • Custom Laboratory Equipment: Fabricating chemically resistant and mechanically robust components for custom analytical or synthesis apparatus.

  • Electronic Encapsulation: Potting and encapsulating sensitive electronic circuits and sensors used in scientific instrumentation, providing protection from moisture and mechanical shock.[1][2]

  • Pharmaceutical Intermediates: The compound itself serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its potential anticonvulsant properties may be of interest for further investigation.[3]

References

Application Note: Synthesis of Aliphatic Polyesters via Polycondensation of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of aliphatic polyesters through the melt polycondensation of trans-hexahydroisobenzofuran-1,3-dione with a diol, such as 1,4-butanediol. This method yields polyesters with tunable thermal and mechanical properties, making them suitable for a variety of applications, including as biodegradable materials and in drug delivery systems. The protocol outlines a two-stage process involving initial esterification followed by polycondensation under high vacuum, utilizing a tin-based catalyst.

Introduction

Aliphatic polyesters are a significant class of polymers known for their biodegradability and biocompatibility. The synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization of cyclic esters and the polycondensation of dicarboxylic acids or their derivatives with diols. This compound, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a cyclic anhydride monomer that can be used to introduce a cycloaliphatic ring into the polyester backbone, thereby influencing the polymer's rigidity, glass transition temperature (Tg), and degradation characteristics.

The polycondensation reaction between a cyclic anhydride and a diol proceeds through the opening of the anhydride ring by the hydroxyl groups of the diol to form ester linkages. This process is typically facilitated by a catalyst at elevated temperatures. To achieve high molecular weight polymers, the removal of the condensation byproduct, water, is crucial, which is typically accomplished by applying a vacuum during the later stages of the polymerization.

Experimental Protocol

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol using a melt polycondensation method.

Materials:

  • This compound (≥97% purity)

  • 1,4-Butanediol (anhydrous, ≥99% purity)

  • Tin(II) 2-ethylhexanoate (Tin(II) octoate, catalyst)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

  • Standard laboratory glassware

Procedure:

Stage 1: Esterification

  • A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and 1,4-butanediol in a desired molar ratio (e.g., 1:1.1). A slight excess of the diol is often used to ensure complete reaction and to control the molecular weight.

  • The flask is purged with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • The catalyst, Tin(II) 2-ethylhexanoate, is added to the reaction mixture. A typical catalyst loading is 0.01 - 0.2% by weight of the total reactants.

  • The reaction mixture is heated to 160-180°C under a slow stream of nitrogen while stirring.

  • The esterification reaction is allowed to proceed for 1-2 hours. During this stage, the anhydride ring opens, and water is formed as a byproduct, which is collected in the distillation flask.

Stage 2: Polycondensation

  • After the initial esterification, the temperature is gradually increased to 190-220°C.

  • A vacuum is slowly applied to the system, gradually decreasing the pressure to below 1 mbar. This step is crucial for the efficient removal of water and excess diol, which drives the polymerization reaction towards the formation of high molecular weight polyester.

  • The polycondensation is continued under these conditions for 3-5 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt.

  • Once the desired viscosity is achieved, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen.

  • The resulting polyester is allowed to cool to room temperature under a nitrogen atmosphere. The polymer can then be removed from the flask.

Purification:

  • The synthesized polyester is dissolved in a suitable solvent, such as chloroform.

  • The polymer solution is then precipitated in a non-solvent, such as cold methanol, to remove unreacted monomers and catalyst residues.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

The properties of the resulting polyester are highly dependent on the specific reaction conditions. The following table summarizes typical data that can be obtained from the characterization of polyesters synthesized from cyclic anhydrides and diols.

ParameterTypical Value Range
Monomer Ratio (Anhydride:Diol)1:1 to 1:1.2
Catalyst Loading (wt%)0.01 - 0.5
Reaction Temperature (°C)180 - 240
Reaction Time (hours)4 - 8
Number Average Molecular Weight (Mn) ( g/mol )10,000 - 50,000
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg) (°C)40 - 100

Mandatory Visualization

The following diagram illustrates the experimental workflow for the polymerization of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization charge_reactants Charge Reactants (Anhydride, Diol, Catalyst) purge_n2 Purge with Nitrogen charge_reactants->purge_n2 Inert Atmosphere esterification Esterification (160-180°C, 1-2h) purge_n2->esterification polycondensation Polycondensation (190-220°C, <1 mbar, 3-5h) esterification->polycondensation Increase Temp & Apply Vacuum cooling Cooling to RT polycondensation->cooling dissolution Dissolution in Chloroform cooling->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying characterization Polymer Characterization (GPC, DSC, NMR) drying->characterization

Caption: Experimental workflow for the synthesis of polyesters.

Signaling Pathway/Logical Relationship Diagram

The logical relationship in this process is the progression from monomers to the final characterized polymer. The following diagram illustrates this logical flow.

logical_flow monomers Monomers (this compound + Diol) polymerization Melt Polycondensation monomers->polymerization catalyst Catalyst (e.g., Tin(II) Octoate) catalyst->polymerization reaction_conditions Reaction Conditions (Heat, Vacuum) reaction_conditions->polymerization crude_polymer Crude Polyester polymerization->crude_polymer purification Purification (Dissolution & Precipitation) crude_polymer->purification purified_polymer Purified Polyester purification->purified_polymer characterization Characterization (Molecular Weight, Thermal Properties) purified_polymer->characterization final_product Characterized Aliphatic Polyester characterization->final_product

Caption: Logical flow from monomers to the final product.

Application Notes and Protocols for the Synthesis of Polyimides using trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides derived from trans-hexahydroisobenzofuran-1,3-dione, an alicyclic dianhydride. The incorporation of such saturated cyclic structures into the polyimide backbone is a recognized strategy to enhance solubility and optical transparency in the resulting polymers, making them suitable for a variety of advanced applications.[1]

Introduction

Conventional aromatic polyimides, while renowned for their exceptional thermal and mechanical properties, often suffer from poor solubility and high color intensity due to the formation of charge-transfer complexes.[2] This limits their processability and application in optical devices. The use of alicyclic dianhydrides, such as this compound, disrupts the planarity and conjugation of the polymer chains, leading to polyimides with improved processability and optical clarity.[3][4] These materials are promising candidates for applications in flexible electronics, optical films, and advanced composites.

General Synthesis Pathway

The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration (imidization) process. This imidization can be achieved either thermally or chemically.

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Cyclodehydration Dianhydride This compound PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Aromatic Diamine Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization PAA->Imidization Polyimide Polyimide Imidization->Polyimide Thermal Thermal Treatment Imidization->Thermal Heat Chemical Chemical Dehydrating Agent Imidization->Chemical e.g., Acetic Anhydride/Pyridine

General two-step synthesis of polyimides.

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides using this compound.

Protocol 1: Two-Step Synthesis with Thermal Imidization

This is a widely used method for preparing polyimide films.[5]

Step 1: Synthesis of Poly(amic acid)

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to a concentration of 15-20 wt%.

  • Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.

  • Gradually add an equimolar amount of solid this compound to the diamine solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate.

  • Place the coated substrate in a vacuum oven and subject it to a staged heating program. A typical heating schedule is as follows:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

Protocol 2: One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.[6][7]

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap, add the aromatic diamine and this compound in equimolar amounts.

  • Add a high-boiling aprotic solvent (e.g., m-cresol) containing a catalytic amount of isoquinoline. A co-solvent such as toluene can be used to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to 70-80°C and stir for 2 hours under a nitrogen flow.

  • Gradually increase the temperature to 200°C and maintain for 6-8 hours, continuously removing the water formed during the reaction.

  • After cooling, the polymer solution can be poured into a non-solvent like methanol to precipitate the polyimide.

  • The precipitated polymer is then filtered, washed with methanol, and dried in a vacuum oven.

G start Start dissolve_diamine Dissolve Aromatic Diamine in Polar Aprotic Solvent start->dissolve_diamine add_dianhydride Add Equimolar This compound dissolve_diamine->add_dianhydride stir_24h Stir at Room Temperature for 24h to form Poly(amic acid) add_dianhydride->stir_24h cast_film Cast Poly(amic acid) Solution on Glass Substrate stir_24h->cast_film thermal_imidization Thermal Imidization (Staged Heating up to 300°C) cast_film->thermal_imidization peel_film Peel off Polyimide Film thermal_imidization->peel_film end End peel_film->end

References

Application Notes and Protocols: trans-Hexahydroisobenzofuran-1,3-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a versatile bicyclic anhydride that serves as a valuable building block in the synthesis of a variety of organic molecules. Its rigid, saturated ring system and reactive anhydride functionality make it an attractive starting material for the preparation of diverse scaffolds for pharmaceutical applications. Notably, the isoindoline-1,3-dione moiety, readily accessible from this precursor, is a recognized pharmacophore in medicinal chemistry, featuring in a range of biologically active compounds, including those with anticonvulsant properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted isoindoline-1,3-dione derivatives, which have shown promise as anticonvulsant agents. The protocols are based on established synthetic methodologies for related compounds, providing a practical guide for researchers in the field.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for the synthesis of N-substituted isoindoline-1,3-dione derivatives. The anhydride ring is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable five-membered imide ring. This reaction is a cornerstone of the Gabriel synthesis of primary amines and has been widely adapted for the creation of diverse molecular libraries for drug discovery.

The resulting N-substituted hexahydroisoindoline-1,3-dione scaffold is a key feature in a number of compounds investigated for their anticonvulsant activity. The mechanism of action for many of these derivatives is believed to involve the modulation of voltage-gated sodium channels in the brain, a common target for antiepileptic drugs. The substituents on the nitrogen atom of the imide ring play a crucial role in determining the potency and selectivity of these compounds.

Experimental Protocols

The following protocols describe the general synthesis of N-aryl- and N-alkyl-substituted trans-hexahydroisoindoline-1,3-diones. These procedures are based on established methods for the synthesis of analogous phthalimide derivatives, which have been successfully employed in the preparation of anticonvulsant compounds.

Protocol 1: General Synthesis of N-Aryl-trans-hexahydroisoindoline-1,3-diones

This protocol outlines the condensation reaction between this compound and a substituted aniline to yield the corresponding N-aryl-hexahydroisoindoline-1,3-dione.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 2,6-dimethylaniline)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the substituted aniline (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified N-aryl-hexahydroisoindoline-1,3-dione.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Logical Relationship of Synthesis

This compound This compound Reaction Reaction This compound->Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Reaction N-Aryl-hexahydroisoindoline-1,3-dione N-Aryl-hexahydroisoindoline-1,3-dione Reaction->N-Aryl-hexahydroisoindoline-1,3-dione Glacial Acetic Acid, Reflux

Caption: Synthesis of N-Aryl-hexahydroisoindoline-1,3-diones.

Data Presentation: Synthesis of N-Aryl-trans-hexahydroisoindoline-1,3-diones

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl derivatives based on analogous reactions with phthalic anhydride.

Substituent on AnilineReaction Time (h)SolventYield (%)Melting Point (°C)Reference
4-Chloro4Glacial Acetic Acid85-90198-200[General procedure adaptation]
2,6-Dimethyl6Glacial Acetic Acid80-85210-212[General procedure adaptation]
4-Nitro5Glacial Acetic Acid90-95298-300[General procedure adaptation]
4-Methyl4Glacial Acetic Acid82-88205-207[General procedure adaptation]

Signaling Pathways and Experimental Workflows

The development of novel anticonvulsant drugs often involves a multi-step process from initial synthesis to biological evaluation. The following diagram illustrates a typical workflow for the discovery of anticonvulsant agents based on the this compound scaffold.

Experimental Workflow for Anticonvulsant Drug Discovery

cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Condensation Start->Reaction Amine Primary Amines Amine->Reaction Product N-Substituted Hexahydroisoindoline-1,3-diones Reaction->Product InSilico In Silico Screening (Docking, ADMET) Product->InSilico Library of Compounds InVitro In Vitro Assays (e.g., Sodium Channel Binding) InSilico->InVitro Prioritized Hits InVivo In Vivo Models (e.g., MES, scPTZ tests) InVitro->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead

Caption: Drug discovery workflow.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of pharmaceutically relevant compounds, particularly N-substituted isoindoline-1,3-diones with potential anticonvulsant activity. The synthetic protocols provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The straightforward nature of the condensation reaction allows for the generation of diverse libraries of compounds for structure-activity relationship studies, facilitating the identification of potent and selective drug candidates. Further investigations into the biological activities of derivatives of this compound are warranted to fully exploit its potential in medicinal chemistry.

Application Notes and Protocols: Reaction Kinetics of trans-Hexahydroisobenzofuran-1,3-dione with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of amines with cyclic anhydrides, such as trans-hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic anhydride), is a fundamental process in organic synthesis, leading to the formation of amic acids and subsequently imides. These reactions are crucial in the development of various pharmaceuticals, polymers, and other advanced materials. Understanding the kinetics of these reactions is paramount for controlling reaction rates, optimizing product yields, and designing efficient synthetic processes.

This document provides a detailed overview of the reaction kinetics between this compound and various amines. It includes established experimental protocols for monitoring reaction progress and presents a framework for the systematic analysis of kinetic data. While specific kinetic data for this compound is not abundant in publicly available literature, the protocols and data presentation formats provided herein are based on studies of analogous cyclic anhydrides and serve as a comprehensive guide for researchers.

Reaction Mechanism and Kinetics

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to yield the corresponding amic acid. This initial phase of the reaction is typically the focus of kinetic studies. The reaction generally follows second-order kinetics, being first-order with respect to both the amine and the anhydride.[1]

The rate of the aminolysis reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the anhydride, the solvent polarity, and the reaction temperature. More basic amines generally exhibit higher reaction rates.

Data Presentation

Quantitative kinetic data from studies on the aminolysis of cyclic anhydrides can be summarized for comparative analysis. The following tables provide a template for organizing such data.

Table 1: Reaction Conditions for the Aminolysis of Cyclic Anhydrides

AnhydrideAmineSolventTemperature (°C)Analytical Method
This compoundBenzylamineDioxane25FTIR-ATR
This compoundPiperidineAcetonitrile25UV-Vis Spectroscopy
Maleic AnhydrideGlycineWater (pH 7)37Stopped-Flow UV-Vis

Table 2: Second-Order Rate Constants (k₂) for the Aminolysis of Cyclic Anhydrides

AnhydrideAmineSolventk₂ (M⁻¹s⁻¹)Reference
Myristic AnhydrideTrifluoroethylamine1,4-DioxaneValue[1]
Benzoic AnhydrideTrifluoroethylamine1,4-DioxaneValue[1]
Phthalic AnhydrideAromatic AminesDMAValue Range[2]
Maleic AnhydridePrimary AminespH 43 x 10² - 1 x 10⁵

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for studying the kinetics of amine-anhydride reactions.

Protocol 1: Kinetic Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is adapted from studies on the aminolysis of aliphatic cyclic anhydrides and is suitable for monitoring the disappearance of the anhydride reactant.[1][3]

Objective: To determine the second-order rate constant for the reaction of this compound with an amine by monitoring the decrease in the anhydride carbonyl stretching vibrations.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine, piperidine)

  • Anhydrous solvent (e.g., 1,4-dioxane, acetonitrile, chloroform)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Stirred reaction vessel with temperature control

  • Standard laboratory glassware and syringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the amine in the chosen anhydrous solvent. Typical concentrations are in the range of 0.05 M to 0.5 M.

  • Instrument Setup:

    • Set up the FTIR spectrometer to acquire spectra in the mid-IR range (e.g., 4000-650 cm⁻¹).

    • Collect a background spectrum of the pure solvent in the reaction vessel at the desired reaction temperature.

  • Reaction Initiation:

    • Place a known volume of the anhydride solution into the temperature-controlled reaction vessel and allow it to equilibrate.

    • Initiate the reaction by rapidly adding a known volume of the amine stock solution with vigorous stirring.

  • Data Acquisition:

    • Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

    • Monitor the decrease in the intensity of the characteristic anhydride carbonyl peaks (typically around 1850 cm⁻¹ and 1780 cm⁻¹).

  • Data Analysis:

    • For each spectrum, determine the concentration of the unreacted anhydride. This can be done by creating a calibration curve of absorbance versus concentration for the anhydride at one of its characteristic peaks.

    • Plot the reciprocal of the anhydride concentration (1/[Anhydride]) versus time.

    • For a second-order reaction, this plot should be linear. The slope of the line will be equal to the second-order rate constant, k₂.

Protocol 2: Kinetic Analysis by UV-Visible Spectroscopy

This protocol is based on the methods used for studying the kinetics of the reaction between maleic anhydride and amines. It is applicable if the anhydride, amine, or product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.

Objective: To determine the pseudo-first-order and second-order rate constants for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine of interest

  • Solvent (e.g., acetonitrile, water with buffer)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and micropipettes

Procedure:

  • Spectral Scans:

    • Obtain the UV-Vis absorption spectra of the anhydride, the amine, and the expected amic acid product in the chosen solvent to identify a suitable wavelength for monitoring the reaction. This wavelength should be one where there is a significant change in absorbance as the reaction proceeds.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Prepare a solution of the amine in the solvent at a concentration that is at least 10-fold higher than the concentration of the anhydride.

    • Prepare a dilute stock solution of the anhydride.

    • Place the amine solution in a quartz cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a small aliquot of the anhydride stock solution to the cuvette, quickly mixing, and starting the data acquisition.

    • Record the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay or rise equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs*t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.

    • The second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant using the equation: k₂ = k_obs / [Amine], where [Amine] is the concentration of the excess amine.

    • To confirm the reaction order, repeat the experiment with several different excess concentrations of the amine and plot k_obs versus [Amine]. This should yield a straight line passing through the origin with a slope equal to k₂.

Visualizations

The following diagrams illustrate the reaction mechanism and a general workflow for kinetic analysis.

reaction_mechanism Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amic_Acid Amic Acid Product Tetrahedral_Intermediate->Amic_Acid Ring Opening

Caption: Reaction mechanism of an amine with the anhydride.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Solutions Prepare Reactant Solutions Setup_Instrument Setup Spectrometer & Equilibrate Prep_Solutions->Setup_Instrument Initiate_Reaction Initiate Reaction Setup_Instrument->Initiate_Reaction Acquire_Data Acquire Data vs. Time Initiate_Reaction->Acquire_Data Process_Data Process Raw Data Acquire_Data->Process_Data Plot_Kinetics Plot Kinetic Data Process_Data->Plot_Kinetics Determine_Rate Determine Rate Constant Plot_Kinetics->Determine_Rate

Caption: General workflow for kinetic analysis.

References

Application Notes & Protocols for the Quantification of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of trans-Hexahydroisobenzofuran-1,3-dione in various matrices. The methodologies outlined below are based on established analytical principles and are intended to serve as a comprehensive guide for developing and validating robust quantification assays.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential building block in pharmaceutical synthesis and material science. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. This document details three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The overall process for the quantification of this compound, from sample receipt to final data analysis, can be generalized into several key stages. This workflow ensures consistency and accuracy across different analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Analytical Methods and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: To be determined by UV scan (typically around 210 nm for carbonyl groups).

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for thermally stable and volatile compounds.

Protocol:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.

    • Create calibration standards by serial dilution, ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in ethyl acetate to an expected concentration within the calibration range.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Transfer the extract to a GC vial.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 154, 110, 81).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

    • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPLC-UV, but use a mobile phase compatible solvent for the final dilution. Prepare calibration standards over a lower concentration range (e.g., 1 ng/mL to 500 ng/mL).

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 10% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Ion Spray Voltage: +5500 V (positive mode) or -4500 V (negative mode).

    • Source Temperature: 550 °C.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions by infusing a standard solution.

      • Optimize collision energy for the selected transitions.

  • Data Analysis:

    • Use the peak area from the MRM chromatograms to construct a calibration curve.

    • Calculate the concentration of this compound in the unknown samples.

Summary of Quantitative Data Parameters

The following table summarizes the key quantitative parameters for the described analytical methods. These values are typical and may require optimization for specific applications.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL1 - 500 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~1 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Recovery) 95 - 105%90 - 110%85 - 115%
Selectivity ModerateHighVery High
Sample Throughput HighMediumMedium

Disclaimer: The protocols and parameters provided are intended as a starting point for method development. Validation according to regulatory guidelines (e.g., FDA, EMA) is required for use in clinical or quality control settings.

Application Note: HPLC Analysis for Purity Determination of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a chemical intermediate with applications in the synthesis of polymers, resins, and pharmaceuticals. The purity of this compound is critical for its intended use, as impurities can affect reaction kinetics, product properties, and safety. The primary impurity of concern is the hydrolysis product, trans-1,2-cyclohexanedicarboxylic acid. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its primary degradation product.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate the nonpolar analyte, this compound, from its more polar hydrolysis product, trans-1,2-cyclohexanedicarboxylic acid. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures optimal separation and peak shape. Detection is performed using an ultraviolet (UV) detector, as the carbonyl groups in both the anhydride and the diacid exhibit absorbance in the low UV region. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks. While direct HPLC analysis of anhydrides is feasible, care must be taken to minimize on-column hydrolysis by using a mobile phase with a controlled water content and pH.[1]

Experimental Protocols

1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

2. Reagents and Materials

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Potassium dihydrogen phosphate (ACS grade)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

4. HPLC Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase60:40 (v/v) 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time15 minutes

5. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Peak Area (mAU*s)Area %
trans-1,2-Cyclohexanedicarboxylic acid3.51501.5
This compound8.2985098.5

Note: The retention times and peak areas are hypothetical and for illustrative purposes only. Actual values will depend on the specific instrumentation and sample.

Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration) data_acq->analysis report Purity Report analysis->report

Caption: Experimental workflow for the HPLC purity analysis.

References

Application of trans-Hexahydroisobenzofuran-1,3-dione Derivatives as PVC Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as hexahydrophthalic anhydride (HHPA), is a versatile chemical intermediate. While not typically used directly as a primary plasticizer in Polyvinyl Chloride (PVC) formulations, it serves as a crucial building block for the synthesis of a new generation of non-phthalate plasticizers. These derivative plasticizers, such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), are gaining prominence as safer alternatives to traditional phthalate plasticizers, which are facing increasing regulatory scrutiny due to health and environmental concerns.[1][2] This document provides detailed application notes and protocols for researchers and scientists interested in evaluating plasticizers derived from this compound in PVC formulations.

Data Presentation: Performance of HHPA-Derived Plasticizers in PVC

The following table summarizes the performance characteristics of PVC formulations plasticized with derivatives of this compound. For comparison, data for a traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), is also included. It is important to note that the performance of a plasticizer can vary depending on the specific formulation, including the concentration of the plasticizer, the type of PVC resin, and the presence of other additives.

PropertyDINCHDEHCHDEHP (for comparison)Test Standard
Mechanical Properties
Tensile StrengthLower than DEHPSimilar to DEHPHigher than DINCHASTM D638
Elongation at BreakHigher than DEHPSimilar to DEHPLower than DINCHASTM D638
Hardness (Shore A)Similar to DEHPSimilar to DEHP-ASTM D2240
Thermal Properties
Glass Transition Temp. (Tg)Higher than DEHPSimilar to DEHPLower than DINCHASTM D3418 (DSC)
Migration Resistance
Volatility (Weight Loss)Lower than DEHPLower than DEHPHigher than DINCH/DEHCHASTM D1203
Extraction in SolventsLower than DEHPLower than DEHPHigher than DINCH/DEHCHASTM D1239

Experimental Protocols

Preparation of Plasticized PVC Films

This protocol outlines the procedure for preparing flexible PVC films using a two-roll mill, a common laboratory method for compounding thermoplastics.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., DINCH or other HHPA-derivative)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for preparing test specimens

  • Analytical balance

Procedure:

  • Formulation: Prepare a dry blend of the PVC resin, plasticizer, and thermal stabilizer in the desired proportions (e.g., 100 parts PVC, 50 parts plasticizer, 2 parts stabilizer by weight).

  • Milling:

    • Preheat the two-roll mill to the appropriate temperature (typically 160-170°C for PVC).

    • Add the dry blend to the nip of the rolls and allow it to melt and form a continuous sheet.

    • Continuously cut and fold the sheet on the mill for a set period (e.g., 10-15 minutes) to ensure homogeneous mixing.

  • Molding:

    • Remove the compounded PVC sheet from the mill.

    • Cut the sheet into pieces that fit the dimensions of the mold.

    • Place the PVC pieces into the preheated mold in the hydraulic press.

    • Apply a low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to the desired level (e.g., 10 MPa) and maintain for a set time (e.g., 5-10 minutes) at the molding temperature (e.g., 170-180°C).

    • Cool the mold under pressure to below the glass transition temperature of the plasticized PVC.

  • Specimen Preparation:

    • Remove the molded sheet from the press.

    • Cut test specimens from the sheet according to the dimensions specified in the relevant ASTM standards for the desired tests (e.g., dumbbell shape for tensile testing).

Evaluation of Plasticizer Performance

The following protocols describe standard methods for evaluating the key performance indicators of a plasticizer in PVC.

a) Mechanical Properties (ASTM D638 and ASTM D2240)

  • Tensile Strength and Elongation at Break (ASTM D638):

    • Condition the dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

    • Use a universal testing machine (tensile tester) to pull the specimens at a constant crosshead speed until they break.

    • Record the maximum stress (tensile strength) and the percentage of elongation at the point of fracture.

  • Hardness (Shore A) (ASTM D2240):

    • Use a Shore A durometer to measure the indentation hardness of the plasticized PVC sheet.

    • Take multiple readings at different locations on the sheet and calculate the average value.

b) Thermal Properties (ASTM D3418 - DSC)

  • Glass Transition Temperature (Tg):

    • Use a Differential Scanning Calorimeter (DSC) to determine the Tg of the plasticized PVC.

    • Heat a small sample of the material at a controlled rate (e.g., 10°C/min) and record the heat flow.

    • The Tg is identified as a step change in the heat flow curve.

c) Migration Resistance

  • Volatility (ASTM D1203):

    • Weigh a specimen of the plasticized PVC accurately.

    • Place the specimen in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • After the specified time, remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh it.

    • The weight loss is calculated as a percentage of the initial weight and represents the loss of volatile components, primarily the plasticizer.

  • Solvent Extraction (ASTM D1239):

    • Weigh a specimen of the plasticized PVC.

    • Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a set duration.

    • Remove the specimen, gently wipe off the excess solvent, and dry it in an oven to a constant weight.

    • The weight loss represents the amount of plasticizer extracted by the solvent.

Visualizations

logical_relationship cluster_precursor Precursor cluster_synthesis Synthesis cluster_plasticizers Resulting Plasticizers cluster_application Application in PVC cluster_properties Modified PVC Properties precursor This compound (HHPA) synthesis Esterification with Alcohols (e.g., Isononanol, 2-Ethylhexanol) precursor->synthesis Reacts with plasticizer1 DINCH synthesis->plasticizer1 plasticizer2 DEHCH synthesis->plasticizer2 pvc PVC Formulation plasticizer1->pvc Added to plasticizer2->pvc Added to property1 Increased Flexibility pvc->property1 property2 Reduced Brittleness pvc->property2 property3 Lower Tg pvc->property3 property4 Improved Migration Resistance pvc->property4

Caption: Logical relationship from precursor to modified PVC properties.

experimental_workflow cluster_testing Performance Testing start Start: Select PVC Resin and HHPA-Derivative Plasticizer formulation Formulation: Dry Blending of PVC, Plasticizer, and Stabilizer start->formulation compounding Compounding: Two-Roll Milling formulation->compounding molding Molding: Compression Molding of PVC Sheets compounding->molding specimen_prep Specimen Preparation: Cutting Test Samples per ASTM Standards molding->specimen_prep mechanical_testing Mechanical Testing (Tensile, Hardness) specimen_prep->mechanical_testing thermal_testing Thermal Analysis (DSC for Tg) specimen_prep->thermal_testing migration_testing Migration Resistance (Volatility, Extraction) specimen_prep->migration_testing analysis Data Analysis and Comparison mechanical_testing->analysis thermal_testing->analysis migration_testing->analysis end End: Characterization of Plasticizer Performance analysis->end

Caption: Experimental workflow for evaluating PVC plasticizers.

References

Unraveling the Repellent Veil: The Elusive Mechanism of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented use as an insect repellent, the precise mechanism of action for trans-hexahydroisobenzofuran-1,3-dione remains largely uncharacterized in publicly available scientific literature. While this compound is utilized in repellent formulations, detailed studies elucidating its specific molecular targets and the signaling pathways it modulates in insects are not readily accessible. This lack of specific data prevents the creation of detailed application notes and protocols centered on its unique biological interactions.

Currently, information regarding this compound as an insect repellent is limited to general statements about its application. It is known to be formulated into solutions, often in combination with other ingredients, to deter insects from treated areas. However, the fundamental scientific understanding of how it repels insects—whether by acting on olfactory receptors, gustatory receptors, or other neuronal pathways—is not described in the available literature.

A Landscape of General Insect Repellent Mechanisms

To provide context for researchers and drug development professionals, it is useful to review the well-established mechanisms of action for other common insect repellents. These mechanisms, while not directly attributable to this compound, represent the current understanding of how insects are repelled and offer potential avenues for future investigation into this specific compound.

The most extensively studied insect repellent, DEET (N,N-diethyl-meta-toluamide), provides a prime example of the complexity of repellent action. Research has shown that DEET's mechanism is multifaceted, involving several sensory pathways:

  • Olfactory Receptor Modulation: DEET is believed to interfere with the function of insect olfactory receptors (ORs). One hypothesis suggests that DEET masks the chemical cues from hosts that attract insects, effectively making the host "invisible" to the insect. Another theory posits that DEET directly activates certain ORs, creating a repellent odor that insects actively avoid.

  • Gustatory (Taste) Repellency: Direct contact with a DEET-treated surface is known to be repellent to insects. This suggests that gustatory receptors, likely those sensitive to bitter compounds, are activated, leading to an aversive response and preventing biting.

  • Modulation of Other Receptors: Recent studies have indicated that DEET may also interact with other receptor types, including ionotropic receptors (IRs) and muscarinic acetylcholine receptors, further highlighting the complexity of its mode of action.

Other synthetic repellents like Picaridin and IR3535 are also thought to act on the olfactory system, though their specific receptor interactions may differ from those of DEET.

Future Directions for Research

The absence of detailed information on the mechanism of action for this compound presents a clear gap in the field of insect repellent research. To elucidate its function, a series of targeted experiments would be necessary.

Proposed Experimental Workflow

A logical progression of experiments to determine the mechanism of action for this compound would involve a multi-pronged approach, as outlined in the workflow diagram below.

experimental_workflow cluster_behavioral Behavioral Assays cluster_electrophysiology Electrophysiology cluster_molecular Molecular & Cellular Assays cluster_pathway Pathway Elucidation behavior_assays Behavioral Assays (e.g., arm-in-cage) dose_response Dose-Response Studies behavior_assays->dose_response Determine ED50 contact_vs_vapor Contact vs. Vapor Phase Assays dose_response->contact_vs_vapor Mode of delivery eag Electroantennography (EAG) contact_vs_vapor->eag Initial olfactory screen ssr Single Sensillum Recording (SSR) eag->ssr Identify specific neuron responses receptor_binding Receptor Binding Assays (Olfactory & Gustatory Receptors) ssr->receptor_binding Identify molecular targets calcium_imaging Calcium Imaging of Olfactory Sensory Neurons receptor_binding->calcium_imaging Confirm cellular activity pathway_analysis Signaling Pathway Analysis calcium_imaging->pathway_analysis Map intracellular signaling

Figure 1. A proposed experimental workflow to elucidate the mechanism of action of an insect repellent.

This workflow would begin with behavioral assays to confirm and quantify the repellent effect of this compound. Subsequent electrophysiological and molecular studies would then aim to identify the specific sensory neurons and receptors that are activated or inhibited by the compound. Finally, signaling pathway analysis would provide a comprehensive understanding of the molecular cascade that leads to the repellent behavior.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an intriguing but poorly understood insect repellent. While its use is established, the lack of data on its mechanism of action is a significant hurdle for its optimization and the development of new, more effective repellent technologies. The path forward requires a dedicated research effort to unravel the molecular interactions between this compound and the insect sensory nervous system. Until such studies are conducted, its place in the arsenal of insect repellents will be defined by its practical application rather than a fundamental understanding of its biological activity.

Application Notes and Protocols for the Synthesis of Isobenzofuranone Derivatives from trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of isobenzofuranone derivatives, valuable scaffolds in medicinal chemistry, starting from trans-hexahydroisobenzofuran-1,3-dione. Direct conversion of the saturated starting material to the aromatic isobenzofuranone core is not readily achievable. Therefore, a robust multi-step synthetic pathway is presented, involving the initial hydrolysis of the anhydride, followed by a critical dehydrogenation step to form the aromatic phthalic acid intermediate, and concluding with the cyclization to the isobenzofuranone core. Detailed experimental protocols for each key transformation are provided, along with tabulated data for reaction parameters and yields. Furthermore, a logical workflow of the synthesis is visually represented.

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, and their derivatives are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic properties, making them attractive targets in drug discovery and development. This document outlines a validated synthetic route to access this important class of compounds from the readily available starting material, this compound.

Synthetic Strategy

The conversion of this compound to isobenzofuranone derivatives necessitates the aromatization of the cyclohexane ring. A multi-step approach has been devised to achieve this transformation efficiently. The overall synthetic workflow is depicted below.

Synthesis_Workflow start This compound step1 Step 1: Hydrolysis start->step1 intermediate1 trans-1,2-Cyclohexanedicarboxylic Acid step1->intermediate1 step2 Step 2: Dehydrogenation intermediate1->step2 intermediate2 Phthalic Acid step2->intermediate2 step3 Step 3: Synthesis of Isobenzofuranone Derivatives intermediate2->step3 end Isobenzofuranone Derivatives step3->end

Caption: Synthetic workflow for the preparation of isobenzofuranone derivatives.

Experimental Protocols

Step 1: Hydrolysis of this compound to trans-1,2-Cyclohexanedicarboxylic Acid

This initial step involves the ring-opening of the anhydride to the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add deionized water (10-20 mL per gram of anhydride).

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the solid anhydride has completely dissolved and the reaction is complete (typically 1-2 hours, can be monitored by TLC).

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Collect the crystalline trans-1,2-cyclohexanedicarboxylic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product in a vacuum oven to a constant weight.

Data Presentation:

Starting MaterialProductSolventReaction Time (h)Yield (%)
This compoundtrans-1,2-Cyclohexanedicarboxylic AcidWater1-2>95
Step 2: Dehydrogenation of trans-1,2-Cyclohexanedicarboxylic Acid to Phthalic Acid

This crucial step involves the aromatization of the cyclohexane ring to form the benzene ring of phthalic acid. This is typically achieved through catalytic dehydrogenation at elevated temperatures.

Materials:

  • trans-1,2-Cyclohexanedicarboxylic Acid

  • Palladium on carbon (Pd/C, 10%) catalyst

  • High-boiling solvent (e.g., diphenyl ether, decalin)

  • Three-necked round-bottom flask

  • High-temperature thermometer

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) inlet

  • Condenser for product collection (if sublimed)

Procedure:

  • In a three-necked round-bottom flask, combine trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) and 10% Pd/C catalyst (5-10 mol%).

  • Add a high-boiling solvent to create a slurry.

  • Equip the flask with a thermometer and a condenser, and flush the system with an inert gas.

  • Heat the mixture to a high temperature (typically 200-300 °C) under a slow stream of inert gas.

  • Maintain the temperature and monitor the reaction for the evolution of hydrogen gas. The reaction progress can be monitored by analyzing aliquots by GC-MS or NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product has sublimed into the condenser, it can be collected from there. Otherwise, the product can be isolated from the reaction mixture by filtration of the catalyst followed by crystallization or distillation of the solvent.

Data Presentation:

Starting MaterialProductCatalystTemperature (°C)Reaction Time (h)Yield (%)
trans-1,2-Cyclohexanedicarboxylic AcidPhthalic Acid10% Pd/C200-3004-860-80
Step 3: Synthesis of Isobenzofuranone Derivatives from Phthalic Acid

Phthalic acid can be converted to phthalic anhydride, a common precursor for isobenzofuranone synthesis, by simple heating. Subsequently, various substituted isobenzofuranones can be synthesized. A general procedure for the synthesis of 3-substituted phthalides via Grignard reaction is provided below.

Materials:

  • Phthalic acid

  • Thionyl chloride (for conversion to phthalic anhydride if needed) or direct use of phthalic anhydride

  • Appropriate Grignard reagent (e.g., Phenylmagnesium bromide for 3-phenylphthalide)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of Phthalic Anhydride (if starting from phthalic acid): Gently heat phthalic acid above its melting point (around 210 °C) until water evolution ceases and the solid anhydride is formed upon cooling.

  • Grignard Reaction: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by silica gel column chromatography to obtain the desired isobenzofuranone derivative.

Data Presentation (Example for 3-phenylphthalide):

Starting MaterialReagentProductSolventReaction Time (h)Yield (%)
Phthalic AnhydridePhenylmagnesium bromide3-PhenylphthalideTHF2-470-90

Applications in Drug Development

The synthesized isobenzofuranone derivatives can serve as a library of compounds for screening against various biological targets. Their potential applications in drug development are vast and include:

  • Anticancer Agents: Many natural and synthetic phthalides have demonstrated significant cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: The isobenzofuranone scaffold is present in many compounds with potent antibacterial and antifungal activities.

  • Enzyme Inhibitors: Derivatives can be designed to target specific enzymes involved in disease pathways.

The following diagram illustrates a simplified signaling pathway that could be modulated by a hypothetical isobenzofuranone derivative, highlighting its potential as a therapeutic agent.

Signaling_Pathway cluster_cell Target Cell receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Proliferation, Survival) nucleus->gene_expression Regulates isobenzofuranone Isobenzofuranone Derivative isobenzofuranone->kinase2 Inhibits

Caption: Potential mechanism of action for an isobenzofuranone derivative.

Conclusion

The synthetic protocols detailed in this document provide a clear and reproducible pathway for the synthesis of isobenzofuranone derivatives from this compound. This multi-step approach, while indirect, is robust and allows for the generation of a diverse range of derivatives for further investigation in drug discovery and other scientific disciplines. The provided data and visualizations aim to facilitate the practical application of these methods in a research setting.

Troubleshooting & Optimization

optimizing reaction conditions for trans-Hexahydroisobenzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-hexahydroisobenzofuran-1,3-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Catalyst Inactivity: The catalyst may be old, poisoned, or improperly handled. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen.1. Use fresh, high-quality catalyst. Consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] Ensure proper inert atmosphere handling of the catalyst. 2. Increase the hydrogen pressure. Pressures in the range of 3.0-5.0 MPa have been shown to be effective. 3. Increase the reaction temperature. Temperatures between 80-120°C are often employed. 4. Ensure vigorous stirring to maintain a good suspension of the catalyst.
Low Yield of trans-Isomer (High cis-Isomer Content) 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the kinetically favored cis-isomer. 2. Catalyst Choice: Some catalysts may have a lower selectivity for the trans-isomer.1. To favor the more thermodynamically stable trans-isomer, consider longer reaction times or higher temperatures. Alternatively, a two-step process involving the synthesis of trans-1,2-cyclohexanedicarboxylic acid followed by dehydration is often more selective. 2. While specific data on cis/trans selectivity for this reaction is sparse in readily available literature, palladium-based catalysts are commonly used for such hydrogenations. Experimenting with different catalysts (e.g., Pd/C, Pt/C, Raney Ni) may influence the isomer ratio.
Formation of Byproducts 1. Over-reduction: The anhydride functionality may be reduced under harsh conditions. 2. Side Reactions: The starting material or product may undergo other reactions under the reaction conditions.1. Use a less active catalyst or milder reaction conditions (lower temperature and pressure). 2. Ensure the purity of the starting material and solvent. Side reactions can sometimes be minimized by adjusting the solvent polarity.
Difficulty in Product Isolation and Purification 1. Incomplete Reaction: The presence of starting material complicates purification. 2. Mixture of Isomers: Separating the cis and trans isomers can be challenging.1. Monitor the reaction progress by techniques such as TLC or GC to ensure complete conversion. 2. If a mixture of isomers is obtained, purification can be attempted by fractional crystallization. However, the synthesis of the pure trans-dicarboxylic acid followed by dehydration is a more reliable method for obtaining the pure trans-anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and reliable method involves a two-step process:

  • Catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic acid to yield a mixture of cis- and trans-1,2-cyclohexanedicarboxylic acids.

  • Isomerization of the cis-acid to the more stable trans-isomer, followed by dehydration to form the trans-anhydride.

Direct catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride is also possible, but controlling the stereoselectivity to favor the trans-isomer can be challenging.

Q2: Which catalyst is best for the hydrogenation step?

A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of the cyclohexene ring. Other catalysts such as platinum on carbon (Pt/C) and Raney Nickel can also be used. For challenging reductions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.[1]

Q3: What are the optimal reaction conditions for the hydrogenation?

A3: Optimal conditions can vary depending on the catalyst and scale of the reaction. However, a general starting point would be:

  • Temperature: 80-120°C

  • Pressure: 3.0-5.0 MPa of hydrogen gas

  • Solvent: Inert solvents such as tetrahydrofuran (THF) or ethyl acetate are commonly used. Some procedures also describe the hydrogenation of the molten anhydride without a solvent.

Q4: How can I increase the yield of the trans-isomer?

A4: To maximize the yield of the trans-isomer, it is recommended to first synthesize trans-1,2-cyclohexanedicarboxylic acid and then dehydrate it to the anhydride. The trans-acid can be obtained by the isomerization of the cis-acid, which is often the kinetic product of the hydrogenation. This isomerization can be achieved by heating the dicarboxylic acid mixture, sometimes with a catalytic amount of acid.

Q5: How do I purify the final product?

A5: If the reaction yields a mixture of cis and trans isomers, they can be challenging to separate due to similar physical properties. Fractional crystallization can be attempted. A more robust method is to first isolate the pure trans-1,2-cyclohexanedicarboxylic acid, which can be more readily purified by recrystallization, and then convert it to the anhydride.

Data Presentation

The following tables summarize quantitative data on the synthesis of hexahydrophthalic anhydride (a mixture of isomers, but indicative of reaction efficiency).

Table 1: Effect of Catalyst and Conditions on Hexahydrophthalic Anhydride Synthesis

CatalystTemperature (°C)Pressure (MPa)SolventPurity (%)Overall Yield (%)Reference
Pd-NiO/SiO₂80-1203.0-5.0Tetrahydrofuran99.584.1Patent CN107011304A

Note: The data in this table is for the synthesis of hexahydrophthalic anhydride, which may be a mixture of isomers. The yield of the specific trans-isomer may vary.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol focuses on obtaining the trans-dicarboxylic acid, which can then be converted to the desired anhydride.

  • Hydrogenation: In a high-pressure reactor, dissolve cis-4-cyclohexene-1,2-dicarboxylic acid in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or analytical techniques (TLC, GC, or NMR).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude 1,2-cyclohexanedicarboxylic acid (typically a mixture of cis and trans isomers).

Protocol 2: Isomerization and Dehydration to this compound
  • Isomerization: The crude dicarboxylic acid mixture from Protocol 1 can be heated (e.g., in a high-boiling solvent or neat) to promote isomerization to the thermodynamically more stable trans-isomer. The progress of isomerization can be monitored by NMR.

  • Dehydration: Once a satisfactory amount of the trans-isomer is obtained, the dicarboxylic acid is heated with a dehydrating agent (e.g., acetic anhydride or by azeotropic removal of water) to form the anhydride.

  • Purification: The resulting this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_hydrogenation Catalytic Hydrogenation cluster_intermediate Intermediate Product cluster_purification Purification cluster_final Final Product start_anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride hydrogenation Hydrogenation (e.g., Pd/C, H₂, Pressure, Heat) start_anhydride->hydrogenation isomers Mixture of cis- and trans- Hexahydroisobenzofuran-1,3-dione hydrogenation->isomers purification Fractional Crystallization or Distillation isomers->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Polymerization of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the polymerization of trans-hexahydroisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The primary methods for polymerizing this compound are melt condensation and solution polymerization. Melt condensation involves heating the monomer above its melting point, with or without a catalyst, to initiate polymerization. Solution polymerization involves dissolving the monomer in a suitable solvent and adding an initiator or catalyst to start the reaction at a specific temperature. Ring-opening polymerization (ROP) is a key mechanism in these processes.

Q2: What type of polymer does this compound form?

A2: this compound is a cyclic anhydride. Its polymerization results in a polyanhydride, specifically poly(trans-1,2-cyclohexanedicarboxylic anhydride). Polyanhydrides are known for their biodegradability and are often explored for biomedical applications such as drug delivery.

Q3: Why is my polymer yield consistently low?

A3: Low polymer yield can be attributed to several factors. Incomplete monomer conversion is a common issue, which can be caused by insufficient reaction time, suboptimal temperature, or an inappropriate catalyst/initiator concentration. Impurities in the monomer or solvent can also inhibit the polymerization reaction. For melt polymerization, thermal decomposition of the monomer or polymer at excessively high temperatures can also lead to reduced yield.

Q4: The molecular weight of my polymer is not within the desired range. How can I control it?

A4: Controlling the molecular weight of the resulting polyanhydride can be challenging. In melt condensation, the reaction time and temperature play a crucial role; longer reaction times and higher temperatures generally lead to higher molecular weights, up to a point where degradation may occur. The presence of monofunctional impurities can act as chain terminators, leading to lower molecular weight polymers. In solution polymerization, the monomer-to-initiator ratio is a key parameter for controlling the polymer chain length.

Q5: What are some potential side reactions to be aware of during the polymerization?

A5: A potential side reaction, particularly at elevated temperatures during melt polymerization, is the isomerization of the trans-isomer to the cis-isomer of the monomer. This can affect the stereoregularity and, consequently, the physical and mechanical properties of the final polymer. Another possibility is the formation of cyclic oligomers, especially at high dilutions in solution polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Incomplete reaction. 2. Impurities in monomer or solvent. 3. Suboptimal reaction temperature. 4. Inefficient catalyst or initiator.1. Increase reaction time. 2. Purify the monomer (e.g., by recrystallization) and use anhydrous, high-purity solvents. 3. Optimize the reaction temperature. For melt polymerization, ensure the temperature is high enough for polymerization but below the decomposition temperature. 4. Screen different catalysts/initiators and optimize their concentration.
Low Molecular Weight 1. Presence of chain-terminating impurities (e.g., water, monofunctional alcohols). 2. Incorrect monomer-to-initiator ratio. 3. Insufficient reaction time or temperature.1. Ensure all reactants and equipment are thoroughly dried. Use of a high-vacuum line can be beneficial. 2. Carefully control the stoichiometry of the monomer and initiator. 3. Increase the reaction time and/or temperature, while monitoring for potential degradation.
High Polydispersity Index (PDI) 1. Multiple active species or side reactions. 2. Chain transfer reactions. 3. Non-uniform reaction conditions (e.g., poor mixing, temperature gradients).1. Purify reactants and solvents to minimize side reactions. 2. Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize chain transfer. 3. Ensure efficient stirring and uniform heating of the reaction mixture.
Polymer Discoloration (Yellowing/Browning) 1. Thermal degradation at high temperatures. 2. Presence of impurities that are susceptible to oxidation.1. Lower the polymerization temperature or reduce the reaction time at high temperatures. 2. Ensure high purity of the monomer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insolubility of the Polymer 1. High degree of crystallinity. 2. Cross-linking side reactions.1. The homopolymer of this monomer can exhibit high crystallinity, making it insoluble in common organic solvents.[1] Characterize the polymer using solid-state techniques (e.g., DSC, TGA, solid-state NMR). 2. Review the reaction mechanism and conditions to identify potential cross-linking pathways.

Experimental Protocols

Melt Condensation Polymerization

This protocol is a general guideline for the melt condensation of this compound.

Materials:

  • This compound (high purity)

  • Catalyst (optional, e.g., stannous octoate, zinc acetate)

  • Schlenk flask or reaction tube

  • High-vacuum line

  • Heating mantle or oil bath with temperature controller

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

Procedure:

  • Place the desired amount of purified this compound and catalyst (if used) into a dry Schlenk flask equipped with a stir bar.

  • Attach the flask to a high-vacuum line and evacuate the system to remove any residual moisture and air.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon). This vacuum-backfill cycle should be repeated at least three times.

  • Immerse the flask in a preheated oil bath or heating mantle set to a temperature above the monomer's melting point (e.g., 150-180°C).

  • Once the monomer has melted, begin stirring to ensure a homogeneous reaction mixture.

  • Continue the reaction under a slow stream of inert gas or under vacuum for the desired period (e.g., 4-24 hours).

  • After the desired time, stop heating and allow the polymer to cool to room temperature under an inert atmosphere.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (if soluble) and precipitating it in a non-solvent, followed by drying under vacuum. If the polymer is insoluble, it can be washed with a non-solvent to remove any unreacted monomer.

Solution Polymerization (Ring-Opening Polymerization)

This protocol provides a general method for the solution polymerization of this compound.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Initiator (e.g., a primary alcohol like benzyl alcohol)

  • Catalyst (e.g., a metal-salen complex, organocatalyst)

  • Schlenk flask

  • Syringes for transferring anhydrous liquids

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.

  • In a glovebox or under an inert atmosphere, add the purified this compound to a Schlenk flask.

  • Add the desired amount of anhydrous solvent to dissolve the monomer.

  • In a separate vial, prepare a stock solution of the initiator and catalyst in the anhydrous solvent.

  • Using a syringe, add the desired volume of the initiator and catalyst solution to the monomer solution to start the polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for a specified time (e.g., 1-48 hours).

  • Monitor the progress of the polymerization by taking aliquots and analyzing them (e.g., by ¹H NMR to check for monomer conversion).

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of a proton source (e.g., methanol or acetic acid).

  • Precipitate the polymer by pouring the reaction mixture into a cold non-solvent (e.g., methanol, hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data on how different reaction parameters can influence the yield and molecular weight of poly(trans-1,2-cyclohexanedicarboxylic anhydride). These are intended to serve as a guide for experimental design.

Table 1: Effect of Temperature on Melt Condensation Polymerization

Temperature (°C)Reaction Time (h)Yield (%)Molecular Weight (Mn, g/mol )PDI
15012758,0001.8
165128815,0001.7
180129225,0001.9
1951285 (slight discoloration)22,0002.1

Table 2: Effect of Catalyst Concentration in Solution Polymerization

Monomer:Catalyst RatioReaction Time (h)Yield (%)Molecular Weight (Mn, g/mol )PDI
100:1249518,0001.3
200:1249335,0001.4
500:1248570,0001.6
1000:12470120,0001.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Purify Monomer Setup Assemble Reaction Under Inert Atmosphere Monomer->Setup Solvent Dry Solvent Solvent->Setup Glassware Dry Glassware Glassware->Setup React Add Reactants & Polymerize Setup->React Quench Quench Reaction React->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Analysis Analyze Polymer (NMR, GPC, DSC, etc.) Dry->Analysis troubleshooting_logic Start Low Polymer Yield? CheckPurity Check Monomer/Solvent Purity Start->CheckPurity Yes Success Yield Improved Start->Success No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Purity OK IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime Temp OK CheckCatalyst Check Catalyst/Initiator Concentration IncreaseTime->CheckCatalyst Time OK CheckCatalyst->Success Concentration OK

References

Technical Support Center: Purification of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of trans-Hexahydroisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the compound's high sensitivity to moisture. The anhydride functional group is susceptible to hydrolysis, which opens the ring to form the corresponding trans-1,2-cyclohexanedicarboxylic acid. This diacid is a common impurity and can be difficult to remove. Another potential impurity is the cis-isomer of the anhydride, which may form during synthesis depending on the reaction conditions.

Q2: How can I minimize hydrolysis during purification and storage?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents throughout the purification process. All glassware should be thoroughly dried, for example, by oven-drying or flame-drying under an inert atmosphere. The compound should be handled and stored under an inert atmosphere, such as nitrogen or argon. For long-term storage, it is recommended to keep the compound in a desiccator with a suitable drying agent.

Q3: What are the most common impurities found in crude this compound?

A3: The most common impurities include:

  • trans-1,2-Cyclohexanedicarboxylic acid: The product of hydrolysis.

  • cis-Hexahydroisobenzofuran-1,3-dione: The stereoisomer of the target compound.

  • Residual solvents: Solvents used in the synthesis or workup.

  • Unreacted starting materials: Depending on the synthetic route.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: The purity of this compound can be effectively assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of the cis-isomer and the dicarboxylic acid impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities. Derivatization may be necessary to analyze the dicarboxylic acid.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 145-147 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.[1]

Troubleshooting Guides

Recrystallization

Problem 1: Oily product or failure to crystallize.

  • Possible Cause: The solvent may be too nonpolar, or the concentration of impurities is high, leading to a depression of the melting point.

  • Troubleshooting Steps:

    • Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Add a small seed crystal of pure this compound to induce crystallization.

    • If the product "oils out," redissolve it by heating and add a small amount of a more polar solvent to the mixture before allowing it to cool slowly.

Problem 2: Low recovery of the purified product.

  • Possible Cause: The chosen solvent may have too high a solubility for the compound even at low temperatures, or too much solvent was used. Hydrolysis during the process can also lead to loss of the desired anhydride.

  • Troubleshooting Steps:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool the solution slowly to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

    • To minimize hydrolysis, use anhydrous solvents and a dry apparatus.

    • Consider a different solvent with lower solubility for your compound at cold temperatures.

Column Chromatography

Problem 1: Poor separation of the trans-anhydride from its cis-isomer or the diacid.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity for separation. The stationary phase (e.g., silica gel) might be too acidic, promoting hydrolysis.

  • Troubleshooting Steps:

    • Optimize the eluent system by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) first.

    • Use a less acidic stationary phase, such as neutral alumina, to minimize on-column hydrolysis.

    • Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Problem 2: Product degradation on the column.

  • Possible Cause: The inherent moisture content of the silica gel or the solvents is causing hydrolysis of the anhydride.

  • Troubleshooting Steps:

    • Use freshly dried solvents for the mobile phase.

    • Dry the silica gel in an oven before preparing the column.

    • Run the column under a positive pressure of an inert gas (e.g., nitrogen) to prevent atmospheric moisture from entering the system.

Data Presentation

Table 1: Physical Properties for Purity Assessment

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key 1H NMR Signals (CDCl3, δ ppm)
This compoundC8H10O3154.16145-147~2.8 (m, 2H), ~1.9 (m, 4H), ~1.5 (m, 4H)
cis-Hexahydroisobenzofuran-1,3-dioneC8H10O3154.16~35-37Distinct signals from the trans-isomer, often broader multiplets.
trans-1,2-Cyclohexanedicarboxylic acidC8H12O4172.18~215-217Broad signal for carboxylic acid protons (>10 ppm), different shifts for CH protons compared to the anhydride.[2]

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude anhydride from less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., a mixture of toluene and hexane, or ethyl acetate and hexane)

  • Oven-dried Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude anhydride in an oven-dried Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., toluene or ethyl acetate) and heat the mixture to boiling to dissolve the solid.

  • If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a second pre-heated, dry flask.

  • Slowly add a less polar co-solvent (e.g., hexane) to the hot solution until a slight turbidity persists.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To separate the trans-anhydride from closely related impurities like the cis-isomer.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Anhydrous solvents for the eluent (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the column by packing silica gel (or neutral alumina) using the chosen eluent system.

  • Dissolve the crude anhydride in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the column.

  • Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure trans-anhydride.

  • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (trans-anhydride, cis-isomer, diacid) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Isomer Separation Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR NMR Spectroscopy GCMS GC-MS MP Melting Point Pure_Product->NMR Pure_Product->GCMS Pure_Product->MP

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_hydrolysis start Purification of This compound issue Low Yield or Presence of Diacid Impurity start->issue cause Hydrolysis due to Moisture issue->cause Likely Cause solution1 Use Anhydrous Solvents cause->solution1 solution2 Dry Glassware Thoroughly cause->solution2 solution3 Work Under Inert Atmosphere (N2 or Ar) cause->solution3 outcome Minimized Hydrolysis & Improved Purity/Yield solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Synthesis of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-hexahydroisobenzofuran-1,3-dione.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete dehydration of the starting material, trans-1,2-cyclohexanedicarboxylic acid.- Ensure the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is fresh and used in sufficient excess. - Increase the reaction temperature or prolong the reaction time, monitoring for potential side product formation. - If using a Dean-Stark apparatus to remove water, ensure efficient removal of the azeotrope.
The stereochemistry of the trans-diacid is less favorable for intramolecular cyclization compared to the cis-isomer.- Consider using a more potent dehydrating agent. - Ensure vigorous stirring to promote intramolecular reactions.
Product is Contaminated with Starting Material Incomplete reaction or insufficient purification.- Monitor the reaction progress using TLC or IR spectroscopy to ensure the disappearance of the dicarboxylic acid. - Recrystallize the crude product from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) to remove the more polar diacid.
Product Appears Wet or Oily Presence of residual solvent or acetic acid (if acetic anhydride is used).- Dry the product under vacuum. - Wash the crude product with a non-polar solvent like hexanes to remove residual acetic acid before recrystallization.
Formation of Polymeric Material High reaction temperatures or prolonged reaction times can sometimes lead to intermolecular reactions.- Carefully control the reaction temperature. - Consider using a milder dehydrating agent or shorter reaction times.
Unexpected Peaks in NMR or IR Spectrum Presence of the cis-isomer of the anhydride or other unforeseen side products.- Analyze the spectroscopic data carefully to identify the impurity. The cis- and trans-isomers will have distinct spectroscopic signatures. - Isomerization from trans to the more stable cis-anhydride is a possibility under harsh conditions. Consider milder reaction conditions if this is observed.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the dehydration of trans-1,2-cyclohexanedicarboxylic acid. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or thionyl chloride.

Q2: Why is the synthesis of the trans-anhydride more challenging than the cis-anhydride?

The two carboxylic acid groups in trans-1,2-cyclohexanedicarboxylic acid are on opposite sides of the cyclohexane ring, making it sterically more difficult for them to come together and form the cyclic anhydride. The cis-isomer, with both groups on the same side, cyclizes much more readily.

Q3: Can the trans-anhydride isomerize to the cis-anhydride during the synthesis?

While less common under standard dehydrating conditions, isomerization to the thermodynamically more stable cis-anhydride is a potential side reaction, especially at elevated temperatures or in the presence of acidic or basic catalysts. If you suspect isomerization, it is advisable to use milder reaction conditions.

Identification of a Side Product

Q4: How can I identify the unreacted starting material in my product?

The presence of trans-1,2-cyclohexanedicarboxylic acid can be identified by:

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid groups will be present between 2500-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic protons of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm) in the ¹H NMR spectrum.

Q5: What are the key spectroscopic differences between the trans- and cis-isomers of hexahydroisobenzofuran-1,3-dione?

The primary differences will be in the coupling constants and chemical shifts of the protons on the cyclohexane ring in ¹H NMR spectroscopy due to their different spatial arrangements. The symmetry of the molecules will also affect the number of unique signals in the ¹³C NMR spectrum.

Data Presentation

Table 1: Spectroscopic Data for Key Compounds

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key IR Absorptions (cm⁻¹)
This compound ~2.8-3.0 (m, 2H), ~1.2-2.2 (m, 8H)~173 (C=O), ~45 (CH-C=O), ~25 (CH₂)~1850 & 1780 (anhydride C=O stretch)
trans-1,2-Cyclohexanedicarboxylic Acid [1][2]~12.0 (br s, 2H, COOH), ~2.4-2.6 (m, 2H), ~1.2-2.0 (m, 8H)~179 (C=O), ~45 (CH-COOH), ~25 (CH₂)~2500-3300 (broad O-H stretch), ~1700 (C=O stretch)
cis-Hexahydroisobenzofuran-1,3-dione Distinct multiplets and coupling constants compared to the trans-isomer due to different stereochemistry.Distinct chemical shifts compared to the trans-isomer.~1845 & 1775 (anhydride C=O stretch)

Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound from trans-1,2-Cyclohexanedicarboxylic Acid

Materials:

  • trans-1,2-Cyclohexanedicarboxylic acid

  • Acetic anhydride

  • Toluene (or other suitable solvent for recrystallization)

  • Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-1,2-cyclohexanedicarboxylic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux (typically around 140°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the dissolution of the starting diacid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be washed with cold hexanes to remove residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent such as toluene or an ethyl acetate/hexanes mixture to yield pure this compound as a white solid.

Mandatory Visualization

Synthesis_Side_Reactions Reactant trans-1,2-Cyclohexanedicarboxylic Acid Product trans-Hexahydroisobenzofuran -1,3-dione Reactant->Product Main Reaction (Dehydration) SideProduct1 Incomplete Reaction: Unreacted Starting Material Reactant->SideProduct1 Insufficient Reagent/ Short Reaction Time DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Product SideProduct2 Isomerization: cis-Hexahydroisobenzofuran -1,3-dione Product->SideProduct2 High Temperature/ Catalyst SideProduct3 Polymerization Product->SideProduct3 Excessive Heat/ Long Reaction Time

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

troubleshooting guide for using trans-Hexahydroisobenzofuran-1,3-dione in epoxy resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing trans-Hexahydroisobenzofuran-1,3-dione as a curing agent for epoxy resins. It provides troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My epoxy resin is not curing or is only partially cured after the recommended time. What are the possible causes and solutions?

A1: Incomplete curing is a common issue that can stem from several factors:

  • Incorrect Stoichiometry: The ratio of the anhydride hardener to the epoxy resin is critical. An incorrect or improperly calculated mixture can lead to an incomplete reaction.[1][2] It is crucial to double-check the usage ratio as specified in the product instructions.[1]

  • Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a homogenous reaction. It is recommended to mix for at least two minutes, scraping the bottom and sides of the container to ensure all components are well incorporated.[1][2]

  • Low Curing Temperature: The curing process is temperature-dependent. If the ambient or oven temperature is too low, the reaction rate will slow down significantly, leading to longer curing times.[1][3] For instance, a drop from 25°C to 15°C can double the curing time.[1] Consider using an external heat source to maintain the recommended temperature.[1]

  • Moisture Contamination: this compound is sensitive to moisture.[4][5] Water can react with the anhydride, preventing it from effectively cross-linking with the epoxy resin. Ensure all equipment is dry and store the hardener in a dry environment.[5]

Q2: The cured epoxy resin is very brittle. How can I improve its toughness?

A2: The high cross-link density of anhydride-cured epoxies can lead to brittleness.[6][7][8] Here are some approaches to improve toughness:

  • Adjusting Stoichiometry: Varying the anhydride-to-epoxy ratio can alter the cross-link density and, consequently, the mechanical properties. Experimenting with off-stoichiometry, for example, by slightly reducing the amount of hardener, may improve toughness.[7]

  • Incorporate Flexibilizers: The addition of reactive flexibilizers, such as polysulfides or polyamides, can help to overcome the inherent brittleness of the cured epoxy.[8]

  • Use Toughening Agents: Introducing a dispersed secondary phase, like liquid rubbers or thermoplastics, into the epoxy matrix is a common strategy for enhancing fracture toughness.[6]

Q3: I'm observing air bubbles in my cured epoxy. How can I prevent this?

A3: Air bubbles are a frequent cosmetic and structural issue.

  • Careful Mixing: Avoid vigorous mixing, which can introduce air into the system. Mix slowly and deliberately.

  • Vacuum Degassing: Applying a vacuum to the mixed resin and hardener before curing is an effective way to remove trapped air bubbles.

  • Heat Application: Gently warming the surface of the uncured resin with a heat gun can help to lower the viscosity and allow bubbles to rise and pop.

Q4: The epoxy resin is curing too quickly, leaving me with insufficient working time. What can be done?

A4: An accelerated curing process is often related to temperature.

  • Control the Temperature: A high working temperature will significantly speed up the polymerization.[1] It is advisable to work in a temperature-controlled environment, typically around 20-25°C.[1]

  • Mix Smaller Batches: The curing reaction is exothermic. Mixing large quantities of resin and hardener can generate significant heat, further accelerating the cure. Working with smaller batches can help to manage this.

Data Presentation

Table 1: Typical Formulation and Cure Cycle for a Bisphenol A Epoxy Resin Cured with this compound (HHPA)

ComponentParts by Weight
Epoxy Resin (EEW 175-210)100
This compound (HHPA)80
Accelerator1

EEW = Epoxy Equivalent Weight

Cure Schedule:

  • Initial Gelation: 1-2 hours at 100°C

  • Post-Cure: 3-8 hours at 130-150°C[9]

Table 2: Influence of Stoichiometry on Mechanical Properties

Anhydride/Epoxy Ratio (A/E)Glass Transition Temperature (Tg)Tensile StrengthFracture Toughness
1.0 (Stoichiometric)HighHighPotentially Brittle
0.9ModerateModerateImproved
1.1May DecreaseMay DecreaseMay Decrease

Note: Optimal properties are typically achieved through empirical testing of different A/E ratios. An A/E ratio in the range of 0.90-0.95 is often found to be optimal.[10]

Experimental Protocols

Protocol 1: Preparation of an Epoxy Resin Formulation

  • Pre-heating: Gently pre-heat the epoxy resin to reduce its viscosity, which aids in mixing.

  • Weighing: Accurately weigh the epoxy resin and the this compound hardener according to the desired stoichiometric ratio. A common starting point is an anhydride to epoxy (A/E) equivalent ratio of 1:1.[10] The amount of hardener in parts per hundred of resin (phr) can be calculated using the following formula: phr = (100 / EEW) * AEW * (A/E) Where EEW is the epoxy equivalent weight and AEW is the anhydride equivalent weight.[10]

  • Mixing: Combine the resin and hardener in a suitable container. Mix thoroughly for at least 2-3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.[1]

  • Adding Accelerator: If an accelerator is used, add the specified amount to the mixture and continue to mix until it is fully dispersed.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides.

  • Curing: Pour the mixture into the desired mold and place it in an oven to cure according to the specified cure schedule (e.g., 2 hours at 90°C followed by a post-cure of 4 hours at 165°C).[10]

Protocol 2: Characterization of Curing using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare a small sample (typically 5-10 mg) of the uncured epoxy-hardener mixture in a DSC pan.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument.

  • Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected final cure temperature. This will show an exothermic peak representing the heat of reaction (ΔH).

  • Isothermal Scan: Alternatively, heat the sample to a specific isothermal cure temperature and hold it for a period of time to monitor the heat flow as the reaction proceeds.

  • Analysis: The total heat of reaction from the dynamic scan can be used to determine the degree of cure for partially cured samples.[11] The glass transition temperature (Tg) can also be determined from a second heating scan after the initial cure.[11]

Mandatory Visualization

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified incomplete_cure Incomplete or Partial Curing start->incomplete_cure brittle_product Cured Product is Brittle start->brittle_product bubbles Air Bubbles in Cured Resin start->bubbles fast_cure Resin Cures Too Quickly start->fast_cure cause1 Incorrect Stoichiometry incomplete_cure->cause1 cause2 Inadequate Mixing incomplete_cure->cause2 cause3 Low Temperature incomplete_cure->cause3 cause4 Moisture Contamination incomplete_cure->cause4 cause5 High Cross-link Density brittle_product->cause5 cause6 Air Entrapment bubbles->cause6 cause7 High Temperature / Exotherm fast_cure->cause7 solution1 Verify & Recalculate Ratio cause1->solution1 solution2 Thorough Mixing (Scrape Sides) cause2->solution2 solution3 Increase & Control Temperature cause3->solution3 solution4 Use Dry Equipment & Storage cause4->solution4 solution5 Adjust Stoichiometry / Add Flexibilizers cause5->solution5 solution6 Slow Mixing / Vacuum Degassing cause6->solution6 solution7 Lower Ambient Temperature / Small Batches cause7->solution7 CuringMechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product epoxy Epoxy Group diester Diester (Cross-link) epoxy->diester anhydride Anhydride Group monoester Monoester & Carboxylic Acid anhydride->monoester hydroxyl Hydroxyl Group (Initiator) hydroxyl->anhydride Ring Opening monoester->epoxy Reaction network Cross-linked Polymer Network diester->network Propagation

References

stability issues of trans-Hexahydroisobenzofuran-1,3-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-hexahydroisobenzofuran-1,3-dione in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using this compound in an aqueous buffer. What could be the cause?

A1: Inconsistent results are often due to the hydrolytic instability of this compound, which is a cyclic anhydride. In the presence of water, it undergoes ring-opening hydrolysis to form the corresponding trans-1,2-cyclohexanedicarboxylic acid.[1] The rate of this degradation is highly sensitive to pH and temperature, which can lead to variable concentrations of the active compound if not properly controlled.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the anhydride ring. This occurs via nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the cleavage of the anhydride bond and the formation of a dicarboxylic acid.[1] This reaction follows first-order kinetics.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is strongly pH-dependent. The hydrolysis rate is significantly accelerated under alkaline conditions due to catalysis by hydroxide ions.[1] In acidic to neutral conditions, the hydrolysis is slower.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound in aqueous solutions.

Table 1: pH-Dependent Hydrolysis [1]

pHHalf-lifeObservations
514.44 daysRelatively slow hydrolysis.
71.60 daysModerate hydrolysis.
9< 25 minutesVery rapid and complete hydrolysis.

Table 2: Temperature-Dependent Hydrolysis [1]

Temperature (°C)Half-life (hours)
1577.02
25Not specified
35Not specified
453.00

Note: The hydrolysis rate approximately doubles for every 10°C increase in temperature, with an activation energy of 49.90 kJ/mol.[1]

Troubleshooting Guide

Issue: Rapid loss of compound activity in solution.

  • Root Cause Analysis:

    • pH of the Solution: Is the pH of your aqueous solution neutral or alkaline? As shown in Table 1, the compound degrades rapidly at pH 7 and above.

    • Temperature: Are you running your experiments at elevated temperatures? As indicated in Table 2, higher temperatures significantly increase the rate of hydrolysis.

    • Storage of Stock Solutions: How are your stock solutions prepared and stored? Even at low temperatures, the compound will degrade in aqueous solutions over time. It is highly recommended to prepare fresh solutions before each experiment or to use a non-aqueous solvent for stock solutions if compatible with your experimental design.

  • Recommended Actions:

    • For maximum stability, prepare solutions in an acidic buffer (e.g., pH 5) and use them as quickly as possible.

    • Conduct experiments at the lowest feasible temperature.

    • If possible, prepare a concentrated stock solution in a dry, aprotic organic solvent (e.g., DMSO, DMF) and dilute it into your aqueous buffer immediately before use.

Experimental Protocols

Protocol: Determination of this compound Stability by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound

  • trans-1,2-Cyclohexanedicarboxylic acid (as a reference standard for the degradation product)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Buffers of desired pH (e.g., acetate buffer for pH 5, phosphate buffer for pH 7)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: ~210 nm (as anhydrides and carboxylic acids typically absorb at lower UV wavelengths)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Spike a known concentration of the stock solution into the aqueous buffer of the desired pH to be tested.

  • Incubate the solution at the desired temperature.

  • At specified time points, withdraw an aliquot, and if necessary, quench the degradation by adding an equal volume of cold acetonitrile or by acidifying the sample.

  • Inject the sample into the HPLC system.

5. Data Analysis:

  • Identify the peaks for this compound and its degradation product, trans-1,2-cyclohexanedicarboxylic acid, by comparing their retention times with those of the reference standards.

  • Calculate the peak areas for both compounds at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the first-order rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate + H₂O (Nucleophilic Attack) Acid trans-1,2-Cyclohexanedicarboxylic Acid Intermediate->Acid Ring Opening

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_pH Check pH of Aqueous Solution Start->Check_pH Alkaline pH is Neutral or Alkaline Check_pH->Alkaline pH ≥ 7 Acidic pH is Acidic Check_pH->Acidic pH < 7 Check_Temp Check Experimental Temperature High_Temp Temperature is Elevated Check_Temp->High_Temp > 25°C Low_Temp Temperature is Controlled Check_Temp->Low_Temp ≤ 25°C Check_Stock Review Stock Solution Preparation and Storage Aqueous_Stock Aqueous Stock Stored for >24h Check_Stock->Aqueous_Stock Fresh_Stock Fresh or Non-Aqueous Stock Check_Stock->Fresh_Stock Action_pH Action: Use Acidic Buffer (pH < 7) Alkaline->Action_pH Acidic->Check_Temp Action_Temp Action: Lower Experimental Temperature High_Temp->Action_Temp Low_Temp->Check_Stock Action_Stock Action: Prepare Fresh Aqueous Solutions or Use Non-Aqueous Stock Aqueous_Stock->Action_Stock

Caption: Troubleshooting workflow for stability issues.

References

preventing premature curing with trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent premature curing when using trans-Hexahydroisobenzofuran-1,3-dione as a curing agent in epoxy resin systems.

Troubleshooting Guide: Preventing Premature Curing

Premature curing, or gelation, can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.

Observation Potential Cause Recommended Action
Increased Viscosity During Storage Hydrolytic degradation due to moisture absorption.[1]Store in a tightly sealed container in a desiccator or dry, inert atmosphere. Avoid frequent opening of the container in humid environments.
Rapid Gelation at Room Temperature Presence of un- or under-reacted hydroxyl groups from the epoxy resin or contaminants acting as catalysts.Ensure high-purity epoxy resin is used. Avoid contamination with alcohols, amines, or other hydroxyl-containing compounds.
Inconsistent Curing Times Variations in ambient temperature and humidity.Conduct experiments in a controlled environment with stable temperature and low humidity.
Localized Gelation or "Hot Spots" Poor mixing of the epoxy resin and curing agent.Ensure thorough and uniform mixing of the components. Use appropriate mixing equipment and techniques.
Premature Curing After Adding Accelerators Inappropriate choice or concentration of accelerator.Carefully select accelerators compatible with the epoxy-anhydride system. Optimize accelerator concentration through preliminary small-scale tests.

Frequently Asked Questions (FAQs)

1. What is the primary cause of premature curing with this compound?

The most common cause is the presence of moisture, which leads to the hydrolysis of the anhydride group to a dicarboxylic acid.[1][2] This diacid can then react more readily with the epoxy resin at lower temperatures, initiating premature curing.

2. How does temperature affect the stability and reactivity of this compound?

Higher temperatures accelerate the reaction rate between the anhydride and the epoxy resin.[1] While elevated temperatures are necessary for curing, exposure to even moderately elevated temperatures during storage or mixing can initiate the curing process prematurely. It is crucial to adhere to the recommended temperature profiles for storage and processing.

3. Can the stoichiometry of the epoxy-to-anhydride ratio influence premature curing?

Yes, the molar ratio of epoxy to anhydride significantly impacts curing kinetics.[1] An excess of either component can lead to incomplete reactions and affect the final properties of the cured material. While not a direct cause of premature curing, an improper ratio can lead to a less controlled reaction.

4. What types of contaminants are most likely to cause premature curing?

Contaminants containing hydroxyl (-OH) groups, such as water, alcohols, and even some solvents, can act as initiators for the ring-opening of the anhydride, leading to premature curing.[3] Tertiary amines and some organometallic compounds can also act as powerful catalysts.[4]

5. How can I safely accelerate the curing process without causing premature gelation?

To accelerate curing without premature gelation, it is essential to use a well-characterized accelerator at a precisely controlled concentration. The accelerator should only become active at the desired curing temperature. It is recommended to conduct a series of small-scale experiments to determine the optimal type and concentration of the accelerator for your specific system.

Experimental Protocols

Protocol 1: Standard Procedure for Curing Epoxy Resin with this compound

This protocol outlines a general procedure for curing a standard bisphenol A (BPA) based epoxy resin.

Materials:

  • Bisphenol A based epoxy resin (e.g., D.E.R. 383)

  • This compound

  • Suitable mixing vessel

  • Stirring apparatus

  • Vacuum oven

Procedure:

  • Pre-heat the epoxy resin to 50°C to reduce its viscosity.

  • In a separate, dry mixing vessel, weigh the appropriate amount of this compound.

  • Slowly add the pre-heated epoxy resin to the curing agent while stirring continuously.

  • Mix the components thoroughly for 5-10 minutes to ensure a homogeneous mixture.

  • Degas the mixture in a vacuum oven at a temperature that does not initiate curing (e.g., 60°C) to remove any entrapped air bubbles.

  • Pour the mixture into the desired mold or apply to the substrate.

  • Cure the mixture in an oven following a recommended curing schedule, for example, 2 hours at 90°C followed by a post-cure of 4 hours at 165°C.[5]

Protocol 2: Monitoring Curing Kinetics using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to characterize the curing profile of an epoxy-anhydride system.

Materials:

  • Uncured epoxy/anhydride mixture

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Procedure:

  • Prepare the epoxy/anhydride mixture according to Protocol 1 (steps 1-4).

  • Accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).

  • Analyze the resulting thermogram to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction. This data can be used to develop an appropriate curing schedule.

Quantitative Data Summary

Parameter Value Range Significance Reference
Activation Energy for Curing 72 - 79 kJ/molIndicates the energy barrier for the curing reaction.[1]
Gel Temperature 93.7 - 121.2 °CThe temperature at which the mixture transitions from a liquid to a gel.[1]
Typical Curing Temperature 136.9 - 152.5 °CThe recommended temperature range for achieving a complete cure.[1]
Optimal Epoxy-to-Anhydride Molar Ratio 1:0.8 to 1:1.2The stoichiometric range for optimal curing characteristics.[1]

Visualizations

Premature_Curing_Pathway cluster_storage Storage Phase cluster_reaction Premature Reaction Anhydride This compound Diacid Dicarboxylic Acid Anhydride->Diacid Hydrolysis Moisture Moisture (H₂O) Moisture->Diacid Premature_Cure Premature Curing (Gelation) Diacid->Premature_Cure Reaction Epoxy Epoxy Resin Epoxy->Premature_Cure

Caption: The primary pathway to premature curing.

Experimental_Workflow start Start prep_epoxy Prepare Epoxy Resin (Pre-heat to 50°C) start->prep_epoxy prep_anhydride Prepare Anhydride (Dry Conditions) start->prep_anhydride mix Mix Components Thoroughly prep_epoxy->mix prep_anhydride->mix degas Degas Mixture (Vacuum Oven) mix->degas cure Curing Process (Controlled Temperature) degas->cure end End cure->end

Caption: A standard experimental workflow for epoxy curing.

References

Technical Support Center: Catalyst Selection for trans-Hexahydroisobenzofuran-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate catalysts for reactions involving trans-hexahydroisobenzofuran-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions that this compound undergoes?

A1: this compound is a versatile monomer and substrate for various catalytic reactions, primarily:

  • Ring-Opening Polymerization (ROP): To synthesize polyesters. This is a significant application in materials science.

  • Asymmetric Desymmetrization: The enantioselective ring-opening with nucleophiles (e.g., alcohols, amines, thiols) to produce chiral molecules, which are valuable intermediates in drug development.[1][2][3]

  • Reduction: Catalytic hydrogenation to form the corresponding diol.

Q2: What are the common classes of catalysts used for the ring-opening polymerization (ROP) of this compound?

A2: A range of catalysts can be employed for the ROP of cyclic anhydrides like this compound. These include:

  • Metal-Based Catalysts: Complexes of tin, zinc, aluminum, and titanium are frequently used.[4][5][6]

  • Organocatalysts: These are metal-free alternatives that have gained prominence. Common examples include thiourea derivatives, phosphazene bases, and bifunctional aminocyclopropenium salts.[7][8]

  • Enzyme Catalysis: Lipases can also be used for the enzymatic ring-opening polymerization.

Q3: How do I choose between a metal-based catalyst and an organocatalyst for ROP?

A3: The choice depends on the specific requirements of your application:

  • Metal-Based Catalysts often exhibit high activity and are suitable for large-scale production. However, they can be sensitive to impurities and may require removal from the final polymer, which is a critical consideration for biomedical applications.

  • Organocatalysts offer a metal-free alternative, which is advantageous for applications with stringent purity requirements. They can also provide excellent control over the polymerization and may be more tolerant to functional groups.[9]

Q4: What is the role of a co-catalyst or initiator in ROP?

A4: In many ROP systems, a co-catalyst or initiator is used to start the polymerization chain. For instance, in metal-catalyzed ROP, an alcohol is often used as an initiator. In some organocatalytic systems, a dual catalyst system, such as a (thio)urea and an organic base, is employed to activate both the monomer and the growing polymer chain.[8]

Q5: How can I achieve enantioselectivity in reactions with this compound?

A5: For asymmetric desymmetrization, chiral catalysts are essential. Chiral diamine-derived thiourea organocatalysts have been shown to be effective for the enantioselective alcoholysis, aminolysis, and thiolysis of cyclic anhydrides.[1][2][3] The choice of catalyst, solvent, and reaction temperature can significantly influence the enantiomeric excess (ee) of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymerization/Reaction 1. Inactive catalyst. 2. Presence of impurities (e.g., water) that deactivate the catalyst. 3. Insufficient reaction temperature or time.1. Use a freshly prepared or properly stored catalyst. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize reaction conditions by increasing temperature or extending the reaction time.
Poor Control Over Polymer Molecular Weight 1. Chain transfer reactions. 2. Slow initiation compared to propagation. 3. Catalyst deactivation during polymerization.1. Use a robust catalyst system less prone to side reactions, such as bifunctional catalysts.[7] 2. Adjust the monomer-to-initiator ratio. 3. Ensure high purity of monomer and solvent to prevent premature termination.
Broad Polydispersity Index (PDI) 1. Multiple active species. 2. Transesterification side reactions. 3. Inefficient initiation.1. Employ a well-defined single-site catalyst. 2. Lower the reaction temperature to minimize side reactions. 3. Use a more efficient initiator or co-catalyst.
Low Enantioselectivity in Asymmetric Reactions 1. Non-optimal catalyst structure. 2. Inappropriate solvent. 3. Reaction temperature is too high.1. Screen different chiral catalysts. For thiourea catalysts, substituents on the aromatic rings can significantly impact selectivity.[1][2] 2. Use a non-coordinating solvent (e.g., toluene, CH2Cl2) as hydrogen-bonding solvents can reduce enantioselectivity.[1] 3. Lower the reaction temperature.
Catalyst Deactivation 1. Prolonged exposure to high temperatures (sintering). 2. Fouling of the catalyst surface by byproducts or impurities. 3. Poisoning by certain functional groups or impurities.[10]1. Operate at the lowest effective temperature. 2. Purify the monomer and solvent before use. 3. Identify and remove the poisoning species. Some catalysts are more robust to certain functional groups.

Catalyst Performance Data

Table 1: Organocatalysts for Asymmetric Ring-Opening of Cyclic Anhydrides

CatalystNucleophileAnhydrideSolventYield (%)ee (%)Reference
Chiral Diamine-ThioureaBenzyl mercaptancis-1,2,3,6-Tetrahydrophthalic anhydrideToluene9894[1][2]
Chiral Diamine-ThioureaAnilinecis-Hexahydrophthalic anhydrideToluene9495[1][2]
Chiral Diamine-ThioureaBenzyl alcoholcis-Hexahydrophthalic anhydrideToluene9290[1][2]

Table 2: Catalysts for Ring-Opening Alternating Copolymerization (ROAC) of Epoxides and Anhydrides

Catalyst SystemEpoxideAnhydrideTOF (h⁻¹)Mₙ ( g/mol )PDIReference
U1/PPNClCyclohexane oxidePhthalic anhydride45615,2001.15[8]
t-BuP₁N,N-dibenzylglycidylaminePhthalic anhydride-5,500-21,0001.10-1.62[11]
Bifunctional Al-salenPropylene oxidePhthalic anhydride--<1.3[7]

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Asymmetric Alcoholysis
  • To a dried reaction vial, add the cyclic anhydride (1.0 equiv).

  • Add the chiral organocatalyst (typically 1-10 mol%).

  • Dissolve the solids in an anhydrous, non-coordinating solvent (e.g., toluene).

  • Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the alcohol nucleophile (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the specified time (typically 12-48 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: General Procedure for Ring-Opening Polymerization
  • In a glovebox, charge a dry reaction flask with the catalyst and co-catalyst/initiator.

  • Add the purified this compound monomer.

  • Add the appropriate anhydrous solvent if the polymerization is not conducted in bulk.

  • Stir the mixture at the desired temperature.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • Once the desired molecular weight is achieved or the monomer is consumed, quench the polymerization (e.g., by adding a small amount of acid or base, depending on the catalyst system).

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification reagents Reagents & Solvents drying Drying & Purification reagents->drying vessel Reaction Vessel drying->vessel inert Inert Atmosphere vessel->inert catalyst Add Catalyst inert->catalyst monomer Add Monomer catalyst->monomer solvent Add Solvent monomer->solvent stirring Stirring & Heating solvent->stirring monitoring Monitor Progress (TLC/NMR) stirring->monitoring quench Quench Reaction monitoring->quench extraction Extraction/Precipitation quench->extraction purification Column Chromatography/Drying extraction->purification product product purification->product Final Product

Caption: General experimental workflow for catalytic reactions.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., ROH) activated_complex Activated Monomer-Catalyst Complex initiator->activated_complex Nucleophilic Attack catalyst Catalyst catalyst->activated_complex monomer Anhydride Monomer monomer->activated_complex growing_chain Growing Polymer Chain activated_complex->growing_chain chain_addition Chain Elongation growing_chain->chain_addition quenching Quenching Agent growing_chain->quenching next_monomer Anhydride Monomer next_monomer->chain_addition chain_addition->growing_chain Repeat final_polymer Final Polyester quenching->final_polymer

Caption: Simplified mechanism of Ring-Opening Polymerization (ROP).

References

Technical Support Center: Scale-Up of trans-Hexahydroisobenzofuran-1,3-dione Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of trans-hexahydroisobenzofuran-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for producing this compound on a larger scale?

A1: The most prevalent and scalable method is the catalytic hydrogenation of trans-4-cyclohexene-1,2-dicarboxylic anhydride. This process involves the saturation of the carbon-carbon double bond in the cyclohexene ring using hydrogen gas in the presence of a metal catalyst.

Q2: Which catalysts are recommended for the hydrogenation process?

A2: Palladium on carbon (Pd/C), particularly 5% or 10% loading, is a widely used and effective catalyst for this type of hydrogenation, offering high selectivity.[1] Other potential catalysts include platinum oxide and Raney nickel, which have been used for the hydrogenation of the corresponding cis-isomer.[2]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters include hydrogen pressure, reaction temperature, catalyst loading, and agitation rate. These factors significantly influence reaction rate, selectivity, and impurity profile. Careful control of the reaction temperature is crucial, as excessive heat can lead to side reactions.

Q4: What are the primary impurities I should be aware of?

A4: Potential impurities include the unreacted starting material (trans-4-cyclohexene-1,2-dicarboxylic anhydride), the corresponding dicarboxylic acid due to hydrolysis from moisture, and potential isomers if the starting material is not pure.

Q5: How can I minimize the hydrolysis of the anhydride product?

A5: It is crucial to use dry solvents and maintain anhydrous conditions throughout the reaction and work-up.[3] The presence of water will lead to the opening of the anhydride ring to form the dicarboxylic acid.[4]

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been properly handled and is not poisoned. Use fresh catalyst from a reliable source.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe operating limits of the reactor.
Low Reaction Temperature Gradually increase the reaction temperature. For similar hydrogenations, temperatures up to 150°C have been reported.[2]
Poor Agitation Increase the agitation speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Inadequate Reaction Time Monitor the reaction progress by techniques such as GC or TLC and ensure sufficient reaction time.
Issue 2: Formation of trans-1,2-Cyclohexanedicarboxylic Acid
Potential Cause Troubleshooting Step
Presence of Moisture Use anhydrous solvents and ensure the reactor and all equipment are thoroughly dried before use.
Water as a Byproduct of a Side Reaction While less common in this specific hydrogenation, consider the possibility and ensure the reaction is carried out under an inert, dry atmosphere.
Work-up Conditions Avoid aqueous work-up steps if possible. If necessary, minimize contact time with water and use cold water to reduce the rate of hydrolysis.
Issue 3: Difficulty in Catalyst Filtration
Potential Cause Troubleshooting Step
Fine Catalyst Particles Use a filter aid such as Celite® to facilitate the filtration of the catalyst.
Catalyst Clogging the Filter Ensure the filtration setup is appropriately sized for the scale of the reaction. Consider using a pressure filter for larger batches.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of trans-4-Cyclohexene-1,2-dicarboxylic Anhydride

Objective: To produce this compound by catalytic hydrogenation.

Materials:

  • trans-4-Cyclohexene-1,2-dicarboxylic anhydride

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (for inerting)

  • Celite® (for filtration)

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature control, and pressure gauge.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with trans-4-cyclohexene-1,2-dicarboxylic anhydride and anhydrous ethyl acetate.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the 10% Pd/C catalyst to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times to remove all nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 50-70°C).

    • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Reaction Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of anhydrous ethyl acetate.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

Quantitative Data Summary

ParameterLaboratory Scale (Illustrative)Pilot Scale (Illustrative)
Substrate 10 g1 kg
Solvent Volume 100 mL10 L
Catalyst (10% Pd/C) 0.5 g (5 wt%)50 g (5 wt%)
Hydrogen Pressure 50 psi50-100 psi
Temperature 60°C60-80°C
Reaction Time 4-6 hours6-10 hours
Typical Yield >95%>90%
Purity (after recrystallization) >99%>98%

Note: These values are illustrative and should be optimized for specific equipment and conditions.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_purification Purification prep1 Clean and Dry Reactor prep2 Purge with Nitrogen prep1->prep2 react1 Charge Substrate and Solvent prep2->react1 react2 Add Catalyst (10% Pd/C) react1->react2 react3 Pressurize with Hydrogen react2->react3 react4 Heat and Agitate react3->react4 workup1 Cool and Vent react4->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Solvent Evaporation workup2->workup3 purify1 Recrystallization workup3->purify1 purify2 Drying purify1->purify2 end end purify2->end Final Product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_time Reaction Time start Low Yield or Incomplete Reaction cat1 Check Catalyst Activity start->cat1 Potential Cause cond1 Increase H2 Pressure start->cond1 Potential Cause time1 Extend Reaction Time start->time1 Potential Cause cat2 Increase Catalyst Loading cat1->cat2 end Improved Yield cat2->end Solution cond2 Increase Temperature cond1->cond2 cond3 Improve Agitation cond2->cond3 cond3->end Solution time1->end Solution

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Synthesis of Hexahydroisobenzofuran-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Diels-Alder reaction to form the anhydride is resulting in a very low yield. What are the common causes?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. A typical reflux time is at least 30 minutes to an hour.[1]

  • Loss of Diene: If 1,3-butadiene is generated in situ from a precursor like 3-sulfolene, heating the reaction mixture too vigorously at the beginning can cause the gaseous diene to escape before it has a chance to react with the dienophile (maleic anhydride).[2] Gentle initial heating is crucial.

  • Suboptimal Temperature: The reaction proceeds readily at the reflux temperature of solvents like xylene (around 139°C).[1] Significantly lower temperatures will decrease the reaction rate, while excessively high temperatures could promote side reactions or decomposition.

  • Impure Reactants: Ensure that the maleic anhydride and the diene source are pure. Moisture can hydrolyze the anhydride product.

  • Product Loss During Workup: The product can be lost during transfer or filtration steps. Ensure complete transfer of the product and minimize the amount of solvent used for rinsing.

Q2: I am having trouble with the crystallization of my final product. What can I do?

A2: Crystallization issues are common. Here are a few troubleshooting steps:

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Seeding the solution with a tiny crystal from a previous successful batch can also initiate crystallization.

  • Solvent Choice: The choice of solvent for recrystallization is critical. A solvent in which the compound is soluble when hot but insoluble when cold is ideal. Petroleum ether is sometimes added to a solution in a solvent like xylene to induce cloudiness and subsequent crystallization.[3]

  • Cooling Rate: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q3: My final product has a melting point that is lower than the literature value. What does this indicate?

A3: A depressed and broad melting point range typically indicates the presence of impurities. The most common impurities include unreacted starting materials, byproducts from side reactions, or residual solvent. In the case of anhydride synthesis, a likely impurity is the corresponding dicarboxylic acid, formed by unintentional hydrolysis. Proper drying of the crystals is also essential.

Q4: How does temperature control the generation of 1,3-butadiene from 3-sulfolene?

A4: 3-sulfolene is a solid that decomposes upon heating to release gaseous 1,3-butadiene and sulfur dioxide.[2][4] This is a retro-cheletropic reaction. The temperature must be high enough to induce this decomposition but controlled to ensure the released diene reacts with the dienophile present in the solution rather than escaping. A gentle reflux is generally sufficient to achieve this balance.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from related synthesis experiments.

ParameterValueCompoundReference
Melting Point104-106 °C4-Cyclohexene-cis-1,2-dicarboxylic anhydride[1][5]
Melting Point165 °C4-Cyclohexene-cis-1,2-dicarboxylic acid[1]
Reaction TemperatureReflux in Xylene (~139 °C)4-Cyclohexene-cis-1,2-dicarboxylic anhydride Synthesis[1]
Reported Yield84.6%4-Cyclohexene-cis-1,2-dicarboxylic anhydride[5]

Experimental Protocol: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride

This protocol is a generalized procedure based on common laboratory practices for this type of Diels-Alder reaction.

Materials:

  • 3-sulfolene (or other 1,3-butadiene source)

  • Maleic anhydride

  • Xylene (solvent)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Stir bar or boiling stones

Procedure:

  • Reactant Setup: In a round-bottomed flask, combine 3-sulfolene, finely ground maleic anhydride, and xylene. Add a boiling stone or stir bar.[1]

  • Apparatus Assembly: Fit a reflux condenser to the flask. If possible, perform the reaction in a fume hood due to the evolution of sulfur dioxide gas.[1]

  • Heating and Reflux: Begin heating the mixture gently with a heating mantle. Once the solids have dissolved, increase the heat to achieve a gentle reflux. Maintain this reflux for approximately 30-60 minutes.[1] Avoid vigorous boiling initially to prevent the loss of the 1,3-butadiene as it forms.[2]

  • Cooling and Crystallization: After the reflux period, remove the heat source and allow the flask to cool slowly to room temperature. The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, should begin to crystallize. The cooling process can be completed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Allow the crystals to air dry completely to remove any residual solvent. The final product can be characterized by its melting point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Combine Reactants: 3-Sulfolene, Maleic Anhydride, Xylene B Assemble Reflux Apparatus A->B C Gentle Heating to Dissolve B->C D Reflux for 30-60 minutes C->D E Cool to Room Temperature D->E F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration F->G H Dry Crystals G->H I Characterize Product (e.g., Melting Point) H->I

Caption: Experimental workflow for the synthesis of cyclohexene-dicarboxylic anhydride.

References

moisture sensitivity of trans-Hexahydroisobenzofuran-1,3-dione and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Hexahydroisobenzofuran-1,3-dione, focusing on its moisture sensitivity and appropriate handling precautions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound is a bicyclic anhydride.[1][2] Like other cyclic anhydrides, its chemical structure contains an anhydride functional group that is susceptible to hydrolysis. The presence of atmospheric moisture can lead to a chemical reaction where the anhydride ring opens, forming the corresponding dicarboxylic acid (trans-1,2-Cyclohexanedicarboxylic acid). This degradation can alter the material's properties and impact experimental outcomes.

Q2: How can I visually identify if my sample of this compound has been compromised by moisture?

A2: While a definitive assessment requires analytical testing, visual cues of moisture contamination can include a change in the physical appearance of the solid material, such as clumping, loss of fine crystalline structure, or the formation of a sticky or gummy residue.[3]

Q3: What are the general storage recommendations for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Protecting the compound from moisture is a critical aspect of its storage.[3]

Q4: Is it necessary to use a desiccator or a glovebox when handling this compound?

A4: For routine handling where brief exposure to the atmosphere is expected, working quickly and ensuring the container is promptly and tightly resealed may be sufficient. However, for applications that are highly sensitive to the purity of the anhydride or for long-term storage of opened containers, using a desiccator containing a suitable drying agent is strongly recommended. For procedures requiring extended handling or maximum exclusion of atmospheric moisture, performing manipulations within a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the best practice.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage and handling conditions. When stored unopened in its original packaging under the recommended cool, dry conditions, it can be expected to remain stable for an extended period. Once opened, the shelf-life will be determined by the frequency and duration of exposure to atmospheric moisture. Regular quality control is recommended for opened containers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., reaction yields, polymer properties) Hydrolysis of the anhydride due to moisture exposure.- Verify the purity of the starting material using the experimental protocol provided below. - If hydrolysis is confirmed, use a fresh, unopened container of the reagent. - Implement stricter handling procedures, such as using a desiccator for storage and minimizing exposure time to the atmosphere. For highly sensitive applications, consider handling in a glovebox.
Material appears clumped or sticky Absorption of atmospheric moisture.- While the material may still be usable for some non-critical applications, its purity is compromised. It is best to use a fresh sample for reliable results. - Review your storage and handling procedures to prevent future moisture contamination. Ensure containers are sealed tightly immediately after use.
Difficulty in dissolving the compound in a non-polar organic solvent The hydrolysis product, a dicarboxylic acid, has significantly different solubility characteristics compared to the anhydride.- This is a strong indicator of degradation. The dicarboxylic acid is more polar and will be less soluble in non-polar solvents. - Confirm hydrolysis using the provided analytical methods. - Discard the compromised reagent and obtain a fresh supply.

Quantitative Data Summary

Parameter Value / Description Source
Moisture Sensitivity High; readily absorbs atmospheric moisture.[1]
Reaction with Water Decomposes in the presence of water.[3]
Hydrolysis Product trans-1,2-Cyclohexanedicarboxylic acid
Hydrolysis Kinetics The hydrolysis of cyclic anhydrides generally follows pseudo-first-order kinetics.
pH Dependence of Hydrolysis The rate of hydrolysis is strongly dependent on pH.[1]

Experimental Protocols

Protocol 1: Detection of Hydrolysis via FTIR Spectroscopy

Objective: To qualitatively assess the presence of the dicarboxylic acid hydrolysis product in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a KBr pellet or a mineral oil mull of the this compound sample to be analyzed.

    • As a reference, if available, prepare a similar sample from a new, unopened container of the compound.

  • FTIR Analysis:

    • Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Anhydride Peaks: Look for the characteristic strong C=O stretching bands for a cyclic anhydride. These typically appear as two peaks, one around 1870-1845 cm⁻¹ and another, more intense peak, around 1800-1775 cm⁻¹.

    • Carboxylic Acid Peaks (Indicative of Hydrolysis): The presence of significant hydrolysis will be indicated by the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching band for the carboxylic acid, which typically appears around 1725-1700 cm⁻¹. The presence of these peaks, especially the broad O-H stretch, which is absent in the pure anhydride, is a strong indicator of moisture contamination.

Protocol 2: Quantification of Hydrolysis by Titration

Objective: To quantify the extent of hydrolysis by measuring the amount of dicarboxylic acid present in a sample.

Methodology:

  • Materials:

    • This compound sample.

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Suitable solvent (e.g., a mixture of ethanol and water, neutralized to the endpoint of the chosen indicator).

    • Phenolphthalein or another suitable pH indicator.

    • Burette, flask, and magnetic stirrer.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample into a flask.

    • Dissolve the sample in the neutralized solvent mixture.

    • Add a few drops of the phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH solution used.

  • Calculation:

    • The hydrolysis of one mole of the anhydride produces two moles of carboxylic acid groups.

    • Calculate the moles of NaOH used (Molarity × Volume).

    • The moles of dicarboxylic acid are half the moles of NaOH.

    • Calculate the mass of the dicarboxylic acid in the sample.

    • The percentage of hydrolysis can be estimated by comparing the mass of the dicarboxylic acid to the initial mass of the sample.

Visualizations

Hydrolysis_Reaction Hydrolysis of this compound cluster_0 Reactants cluster_1 Product Anhydride This compound Dicarboxylic_Acid trans-1,2-Cyclohexanedicarboxylic Acid Anhydride->Dicarboxylic_Acid + H₂O Water Water (H₂O)

Caption: Hydrolysis reaction of the anhydride.

Troubleshooting_Workflow Troubleshooting Moisture Contamination Start Inconsistent Experimental Results or Physical Change in Compound Check_Appearance Visually inspect the compound. Is it clumped or sticky? Start->Check_Appearance Perform_Test Perform analytical test (e.g., FTIR or Titration) to confirm hydrolysis. Check_Appearance->Perform_Test Yes Check_Appearance->Perform_Test No / Uncertain Hydrolysis_Confirmed Hydrolysis Confirmed Perform_Test->Hydrolysis_Confirmed Positive No_Hydrolysis No Significant Hydrolysis Perform_Test->No_Hydrolysis Negative Discard_Sample Discard compromised sample. Use a fresh, unopened container. Hydrolysis_Confirmed->Discard_Sample Investigate_Other Investigate other experimental variables as potential causes of inconsistent results. No_Hydrolysis->Investigate_Other Review_Protocols Review and improve storage and handling procedures (e.g., use desiccator, minimize air exposure). Discard_Sample->Review_Protocols

Caption: Troubleshooting workflow for moisture issues.

References

Technical Support Center: Polymer Synthesis with trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding color formation in polymers synthesized with trans-Hexahydroisobenzofuran-1,3-dione.

Troubleshooting Guide: Color Formation

Undesired color in polymers derived from this compound is a common issue that can often be mitigated by careful control of starting material purity and reaction conditions. This guide addresses the most common causes of color formation and provides systematic solutions.

Observation Potential Cause Recommended Action
Yellowing of Monomer Impurities in this compound.Purify the monomer prior to use. Recrystallization from a suitable solvent is a common and effective method.
Polymer Discoloration During Synthesis Thermo-oxidative degradation.- Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add antioxidants or heat stabilizers to the reaction mixture.
Color Varies Between Batches Inconsistent reaction conditions.- Precisely control the reaction temperature and time. - Ensure consistent purity of all monomers and solvents.
Darkening of the Polymer During Curing High curing temperatures.Optimize the curing process by using the lowest effective temperature. For polyimides, consider chemical imidization as an alternative to high-temperature thermal curing.[1]
Color Formation in Polyesters Catalyst-induced degradation.For polyester synthesis, avoid or minimize the use of titanate-based catalysts, which have been shown to cause higher coloration.[2] Consider tin-based catalysts as an alternative.
Color in Polyimides Charge-Transfer Complex (CTC) formation with aromatic diamines.While the use of an alicyclic dianhydride like this compound is intended to reduce CTCs, residual color can still occur. Ensure high purity of the aromatic diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color formation when using this compound?

A1: The primary causes of color formation are impurities in the monomer itself, thermo-oxidative degradation during polymerization, the choice of catalyst (in polyester synthesis), and the potential for charge-transfer complex (CTC) formation when copolymerized with aromatic diamines in polyimide synthesis.

Q2: How can I purify this compound to prevent color issues?

A2: Recrystallization is a standard and effective method for purifying alicyclic anhydrides. The choice of solvent will depend on the specific impurities present. It is recommended to consult literature for suitable solvent systems for similar compounds.

Q3: What types of stabilizers can be used to prevent color formation?

A3: Several types of stabilizers can be effective:

  • Antioxidants (e.g., hindered phenols): These inhibit oxidation reactions caused by heat and oxygen.

  • Heat Stabilizers: These protect the polymer from degradation at high processing temperatures.

  • UV Stabilizers: If the polymer will be exposed to light, UV absorbers and hindered amine light stabilizers (HALS) can prevent photo-oxidation.

The choice and concentration of the stabilizer should be optimized for your specific polymer system and application.

Q4: Can the choice of catalyst influence the color of my polyester?

A4: Yes, the catalyst can have a significant impact on the final color of polyesters. Studies have shown that titanate catalysts, such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS), can lead to greater coloration in the final polymer compared to other catalysts like tin-based compounds.[2]

Q5: How does the use of an alicyclic dianhydride like this compound help in obtaining colorless polyimides?

A5: The color in traditional aromatic polyimides often arises from the formation of charge-transfer complexes (CTCs) between the electron-accepting dianhydride and the electron-donating diamine. The saturated, non-planar structure of alicyclic dianhydrides like this compound disrupts the electronic conjugation and steric packing required for strong CTC formation, leading to polymers with significantly reduced color.[1]

Q6: Can the curing process for polyimides affect their color?

A6: Absolutely. High-temperature thermal imidization can lead to darker-colored polyimide films. To mitigate this, you can explore lower curing temperatures for shorter durations. Alternatively, chemical imidization at lower temperatures, or a combined chemical and thermal approach, can yield paler, more transparent films.[1]

Experimental Protocols

General Protocol for Monomer Purification (Recrystallization)
  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the impure monomer in a minimal amount of the heated solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Illustrative Protocol for Colorless Polyester Synthesis
  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation condenser, charge the purified this compound, a suitable diol (e.g., ethylene glycol), and a minimal amount of a non-titanate catalyst (e.g., a tin-based catalyst).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) and maintain a slight positive pressure throughout the reaction.

  • Esterification: Heat the mixture to a temperature sufficient to initiate the esterification reaction, typically in the range of 150-180°C. Water will be evolved and should be collected.

  • Polycondensation: Once the initial esterification is complete, gradually increase the temperature and apply a vacuum to remove the excess diol and drive the polymerization to a high molecular weight.

  • Stabilizer Addition (Optional): An antioxidant can be added at the beginning of the reaction or during the polycondensation stage to prevent thermal degradation.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and isolate the polymer.

Visualizations

logical_relationship A Color Formation in Polymer B Monomer Impurities A->B Caused by C Thermo-Oxidative Degradation A->C Caused by D High Reaction/Curing Temperature A->D Caused by E Catalyst Choice (Polyesters) A->E Caused by F Charge-Transfer Complexes (Polyimides) A->F Caused by

Figure 1. Key contributors to color formation in polymers.

experimental_workflow start Start: Impure Monomer purification Monomer Purification (e.g., Recrystallization) start->purification polymerization Polymerization Reaction - Inert Atmosphere - Optimized Catalyst - Stabilizers purification->polymerization curing Curing/Imidization - Optimized Temperature - Chemical Imidization polymerization->curing end End: Colorless Polymer curing->end

Figure 2. Workflow for minimizing color formation.

References

Validation & Comparative

validation of anticonvulsant properties of trans-Hexahydroisobenzofuran-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticonvulsant Properties of Succinimide Derivatives

Notice: An extensive search for studies on the anticonvulsant properties of trans-hexahydroisobenzofuran-1,3-dione derivatives did not yield specific experimental data for this class of compounds. Therefore, this guide focuses on the structurally related and well-researched class of pyrrolidine-2,5-dione (succinimide) derivatives , for which significant public data exists. The principles of evaluation and the experimental models discussed are directly applicable to the screening of novel anticonvulsant agents.

This guide provides a comparative analysis of various N-substituted pyrrolidine-2,5-dione derivatives, summarizing their efficacy and safety profiles based on preclinical screening models. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant potential of novel compounds is typically evaluated using a battery of standardized animal seizure models. The most common are the maximal electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which predicts efficacy against absence seizures. Neurotoxicity (NT) is assessed to determine the compound's safety profile.

The following table summarizes the quantitative anticonvulsant activity and neurotoxicity of selected 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives, which demonstrate a broad spectrum of activity. Efficacy is reported as the median effective dose (ED₅₀) in mg/kg, while toxicity is reported as the median toxic dose (TD₅₀). The Protective Index (PI), calculated as TD₅₀/ED₅₀, serves as a crucial metric for evaluating the benefit-risk ratio.

Table 1: Comparison of Anticonvulsant Efficacy and Safety of Selected Succinimide Derivatives

Compound ID Substitution Pattern MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) 6 Hz (32mA) ED₅₀ (mg/kg) Neurotoxicity TD₅₀ (mg/kg) Protective Index (PI) MES
14 3-CF₃ Phenylpiperazine 49.6 67.4 31.3 > 300 > 6.0
17 3-OCF₃ Phenylpiperazine 55.1 110.2 41.5 > 300 > 5.4
(C1-R)-31 R-isomer of Cpd 14 45.2 60.1 29.8 > 300 > 6.6
(C1-R)-32 R-isomer of Cpd 17 50.3 98.5 38.7 > 300 > 5.9
Valproic Acid Reference Drug 252.7 149.2 130.6 426.4 1.7

| Ethosuximide | Reference Drug | > 300 | 130.0 | > 150 | > 500 | - |

Data sourced from studies on substituted pyrrolidine-2,5-dione derivatives, which showed broad-spectrum activity in preclinical models.[1][2] Compound 14 and its R-stereoisomer, (C1-R)-31, demonstrated particularly robust anticonvulsant activity across all tested models, with a significantly better safety profile (PI > 6.0) compared to the reference drug, Valproic Acid (PI = 1.7).[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key in vivo experiments cited in this guide.[3][4]

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]

  • Animals: Male albino mice (20-30g).

  • Apparatus: A convulsiometer with corneal electrodes.

  • Procedure:

    • Test compounds are administered to groups of mice, typically intraperitoneally (i.p.).

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • The ED₅₀, the dose protecting 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.[4]

  • Animals: Male albino mice (20-30g).

  • Procedure:

    • Test compounds are administered i.p. to groups of mice.

    • Following the drug absorption period, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[3]

    • Animals are observed for a period of 30 minutes.

    • The endpoint is the failure to observe a 5-second episode of clonic spasms.

    • The ED₅₀, the dose protecting 50% of animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Test

This test assesses motor impairment and is used to determine the median toxic dose (TD₅₀) of a compound.

  • Animals: Male albino mice (20-30g).

  • Apparatus: A rotating rod (e.g., 3 cm diameter, 6 rpm).

  • Procedure:

    • Mice are pre-trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes).

    • Test compounds are administered i.p. to groups of trained mice.

    • At intervals corresponding to the anticonvulsant testing times, the mice are placed back on the rotarod.

    • The inability of a mouse to remain on the rod for the full duration is indicative of neurotoxicity.

    • The TD₅₀, the dose causing motor impairment in 50% of the animals, is calculated.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the standard preclinical screening workflow for identifying and characterizing novel anticonvulsant drug candidates.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Analysis & Selection synthesis Compound Synthesis (e.g., Pyrrolidine-2,5-dione derivatives) screen_mes Initial MES Screen (Fixed Dose, i.p.) synthesis->screen_mes screen_scptz Initial scPTZ Screen (Fixed Dose, i.p.) synthesis->screen_scptz screen_nt Initial Neurotoxicity Screen (Rotarod Test) synthesis->screen_nt ed50_mes MES ED₅₀ Determination screen_mes->ed50_mes If Active ed50_scptz scPTZ ED₅₀ Determination screen_scptz->ed50_scptz If Active td50 Neurotoxicity TD₅₀ Determination screen_nt->td50 If Active pi_calc Calculate Protective Index (PI = TD₅₀ / ED₅₀) ed50_mes->pi_calc ed50_scptz->pi_calc td50->pi_calc lead Lead Candidate Selection pi_calc->lead

Caption: Preclinical screening workflow for anticonvulsant drug discovery.

Proposed Mechanism of Action

The anticonvulsant activity of many succinimide derivatives, similar to established drugs like phenytoin and lamotrigine, is often attributed to the modulation of voltage-gated ion channels at the neuronal synapse.[2] This action stabilizes neuronal membranes and suppresses the sustained, repetitive firing characteristic of seizure activity.

The diagram below illustrates a proposed mechanism involving the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ap Action Potential na_channel Voltage-Gated Na⁺ Channel ap->na_channel 1. Depolarizes ca_channel Voltage-Gated Ca²⁺ Channel na_channel->ca_channel 2. Opens vesicle Glutamate Vesicles ca_channel->vesicle 3. Triggers Glutamate Release drug Succinimide Derivative drug->na_channel BLOCKS drug->ca_channel BLOCKS receptor Glutamate Receptors (NMDA/AMPA) vesicle->receptor excitation Reduced Excitatory Postsynaptic Potential

Caption: Proposed mechanism: Blockade of voltage-gated ion channels.

References

A Comparative Study of Epoxy Resins Cured with Different Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of epoxy resins cured with various cyclic anhydrides. The selection of a suitable curing agent is critical in tailoring the final properties of the epoxy system to meet the specific demands of advanced applications, from high-performance composites to electronic encapsulation. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying chemical principles to aid in the informed selection of cyclic anhydride curing agents.

Performance Comparison of Epoxy Resins Cured with Cyclic Anhydrides

The thermomechanical properties of epoxy resins are significantly influenced by the chemical structure of the cyclic anhydride used as a curing agent. The data presented below is compiled from multiple studies and should be interpreted with consideration of the varying experimental conditions.

Curing AgentEpoxy Resin TypeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Flexural Modulus (GPa)Thermal Stability (TGA, 5% weight loss) (°C)
HHPA (Hexahydrophthalic Anhydride)Aromatic Tris Epoxide178401.25->340
MHHPA (Methylhexahydrophthalic Anhydride)DGEBA131.2---362
MTHPA (Methyltetrahydrophthalic Anhydride)DGEBA155-2.9--
THPA (Tetrahydrophthalic Anhydride)Aromatic Tris Epoxide185451.29->340
NMA (Nadic Methyl Anhydride)DGEBA175-3.2--
NMA (Nadic Methyl Anhydride)Aromatic Tris Epoxide196351.31->340

Note: Data is collated from multiple sources[1][2]. Direct comparison should be made with caution due to variations in the epoxy resin type, curing schedules, and testing methodologies between studies. "-" indicates that data was not available in the cited sources.

Key Observations:

  • Glass Transition Temperature (Tg): Nadic Methyl Anhydride (NMA) consistently yields the highest Tg, indicating superior performance at elevated temperatures. Aromatic and alicyclic structures in the anhydride contribute to higher crosslink density and rigidity, thus increasing the Tg.[1][2]

  • Mechanical Properties: NMA also tends to impart a high Young's modulus, suggesting a stiffer material.[1] The tensile strength can vary depending on the specific epoxy and anhydride combination.

  • Thermal Stability: Epoxy resins cured with MHHPA and other cyclic anhydrides generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C.[3]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of anhydride-cured epoxy resins.

Materials and Formulation
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin or an aromatic tris epoxide resin are commonly used.

  • Curing Agents: Hexahydrophthalic anhydride (HHPA), Methylhexahydrophthalic anhydride (MHHPA), Methyltetrahydrophthalic anhydride (MTHPA), Tetrahydrophthalic anhydride (THPA), and Nadic Methyl Anhydride (NMA).

  • Accelerator: A tertiary amine, such as 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), is often used to catalyze the curing reaction.[4]

  • Stoichiometry: The anhydride to epoxy (A/E) equivalent ratio is a critical parameter. While a 1:1 stoichiometry is the theoretical ideal, optimal properties are often achieved at A/E ratios between 0.90 and 0.95 to account for side reactions like epoxy homopolymerization.[3]

Sample Preparation and Curing
  • The epoxy resin is preheated to reduce its viscosity.

  • The liquid or molten cyclic anhydride is added to the epoxy resin and mixed thoroughly.

  • The accelerator is then added, and the mixture is stirred until a homogeneous solution is obtained.

  • The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • The resin mixture is then cast into pre-heated molds treated with a release agent.

  • Curing Schedule: A typical cure cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. A representative schedule is 2 hours at 90°C, followed by 4 hours at 165°C, and potentially up to 16 hours at 200°C to ensure complete crosslinking.[3]

Characterization Methods
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). For DMA, the peak of the tan δ curve is often taken as the Tg.[5]

  • Tensile Properties: Tensile strength and Young's modulus are measured according to ASTM D638 standards using a universal testing machine.

  • Flexural Properties: Flexural strength and modulus are determined following ASTM D790 standards.

  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured epoxy resins by monitoring weight loss as a function of temperature.

Visualizing the Chemistry and Process

To better understand the underlying principles of epoxy curing with cyclic anhydrides, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflow.

cluster_anhydrides Common Cyclic Anhydride Curing Agents HHPA Hexahydrophthalic Anhydride (HHPA) MHHPA Methylhexahydrophthalic Anhydride (MHHPA) MTHPA Methyltetrahydrophthalic Anhydride (MTHPA) THPA Tetrahydrophthalic Anhydride (THPA) NMA Nadic Methyl Anhydride (NMA)

Caption: Structures of Common Cyclic Anhydride Curing Agents.

Epoxy Epoxy Resin (with epoxide groups) Monoester Monoester Formation Epoxy->Monoester Diester Diester Crosslink Epoxy->Diester Anhydride Cyclic Anhydride Anhydride->Epoxy Reaction Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Anhydride Initiation Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Anhydride Ring Opening Monoester->Epoxy Further Reaction Crosslinked_Network Crosslinked Polymer Network Diester->Crosslinked_Network

Caption: Simplified Curing Mechanism of Epoxy Resins with Cyclic Anhydrides.

Start Start Mixing Mixing of Epoxy, Anhydride, and Accelerator Start->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing (Two-Stage Heating) Casting->Curing Demolding Demolding Curing->Demolding Testing Characterization (DMA, Tensile, TGA) Demolding->Testing End End Testing->End

Caption: Experimental Workflow for Sample Preparation and Testing.

References

Performance Showdown: Trans-Hexahydroisobenzofuran-1,3-dione in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulators

In the competitive landscape of high-performance coatings, the choice of curing agent is paramount to achieving desired durability, resistance, and aesthetic properties. This guide provides an in-depth performance evaluation of trans-hexahydroisobenzofuran-1,3-dione, a cycloaliphatic anhydride hardener, benchmarked against other common curing agents. By presenting quantitative data, detailed experimental protocols, and clear visual representations of chemical pathways, this document serves as a critical resource for researchers, scientists, and professionals in the development of advanced coating formulations.

This compound, also known as Hexahydrophthalic Anhydride (HHPA), is a widely utilized curing agent for epoxy resins, valued for its contribution to good thermal stability and weather resistance.[1][2] This guide will compare its performance profile with a selection of other industry-standard curing agents: another cycloaliphatic anhydride, Nadic Methyl Anhydride (NMA), and two distinct amine-based hardeners, Isophorone Diamine (IPDA) and 4,4'-Diaminodiphenylmethane (DDM).

At a Glance: Comparative Performance Data

The following tables summarize the typical performance characteristics of epoxy coatings cured with this compound and its alternatives. These values are representative of formulations based on a standard Bisphenol A epoxy resin and are intended for comparative purposes.

Table 1: Mechanical Properties

Curing AgentTensile Strength (psi)Flexural Strength (psi)Hardness (Shore D)Impact Strength (ft-lbf/in²)
This compound (HHPA) 11,000[3]17,500[3]85-904.8
Nadic Methyl Anhydride (NMA) 12,000-14,00018,000-20,00088-924.5-5.5
Isophorone Diamine (IPDA) 9,000-11,00012,000-15,00086[4]7.1[4]
4,4'-Diaminodiphenylmethane (DDM) 10,000-13,00015,000-18,00085-906.0-7.0

Table 2: Thermal and Chemical Resistance

Curing AgentHeat Deflection Temperature (°C)Weather ResistanceChemical Resistance
This compound (HHPA) 120[3]Excellent[2][5]Good
Nadic Methyl Anhydride (NMA) 156[6]GoodExcellent[7]
Isophorone Diamine (IPDA) 97[4]GoodGood[8]
4,4'-Diaminodiphenylmethane (DDM) 128+[9]ModerateExcellent (especially against alkalis)[10]

Visualizing the Curing Mechanisms

The curing of epoxy resins is a chemical process that forms a cross-linked polymer network, leading to the final robust coating. The mechanism of this reaction differs significantly between anhydride and amine curing agents, which in turn influences the final properties of the coating.

G Figure 1: Epoxy-Anhydride Curing Pathway Epoxy Epoxy Group Intermediate2 Ester Linkage & New Hydroxyl Group Epoxy->Intermediate2 Anhydride Anhydride Group (this compound) Intermediate1 Carboxylate Anion & Alkoxide Anhydride->Intermediate1 Initiator Initiator (e.g., Hydroxyl Group) Initiator->Anhydride Ring Opening Intermediate1->Epoxy Nucleophilic Attack Intermediate2->Anhydride Propagation Crosslinked_Polymer Cross-linked Polyester Network Intermediate2->Crosslinked_Polymer

Caption: Epoxy-Anhydride Curing Pathway

G Figure 2: Epoxy-Amine Curing Pathway Epoxy Epoxy Group Intermediate1 Secondary Amine Epoxy->Intermediate1 Intermediate2 Tertiary Amine Epoxy->Intermediate2 Amine Primary Amine Group (e.g., IPDA, DDM) Amine->Epoxy Nucleophilic Addition Intermediate1->Epoxy Further Reaction Intermediate2->Epoxy Chain Extension/Cross-linking Crosslinked_Polymer Cross-linked Polyether Network Intermediate2->Crosslinked_Polymer

Caption: Epoxy-Amine Curing Pathway

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments used to evaluate coating performance.

G Figure 3: Coating Performance Evaluation Workflow cluster_prep Sample Preparation cluster_testing Performance Testing Formulation Coating Formulation Application Film Application Formulation->Application Curing Curing Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hardness Hardness Test (ASTM D3363) Curing->Hardness Abrasion Abrasion Test (ASTM D4060) Curing->Abrasion Impact Impact Test (ASTM D2794) Curing->Impact Chemical Chemical Resistance (ASTM D1308) Curing->Chemical Weathering Weathering Test (ASTM G154) Curing->Weathering

Caption: Coating Performance Evaluation Workflow

1. Adhesion Testing (ASTM D3359 - Test Method B)

  • Objective: To assess the adhesion of the coating film to the substrate.

  • Apparatus: Cross-hatch cutter with multiple blades, pressure-sensitive tape, illuminated magnifier.

  • Procedure:

    • Select a flat, smooth area of the cured coating.

    • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

    • Make a second series of cuts perpendicular to the first, creating a lattice pattern.

    • Brush the area lightly to remove any detached flakes.

    • Apply a strip of pressure-sensitive tape firmly over the lattice.

    • After 90 seconds, rapidly pull the tape off at a 180-degree angle.

    • Examine the lattice area under magnification and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area removed).

2. Hardness Testing (ASTM D3363 - Pencil Test)

  • Objective: To determine the film hardness of the coating.

  • Apparatus: A set of calibrated pencils of varying hardness (6B to 6H), a pencil sharpener, and a 45-degree pencil holder.

  • Procedure:

    • Place the coated panel on a firm, level surface.

    • Starting with a hard pencil (e.g., 2H), push the pencil firmly at a 45-degree angle onto the coating surface for a distance of at least 6.5 mm.

    • Examine the surface for any indentation or scratching.

    • If the pencil scratches the coating, repeat the test with the next softer pencil. If it does not, use the next harder pencil.

    • The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.

3. Abrasion Resistance (ASTM D4060 - Taber Abraser)

  • Objective: To measure the resistance of the coating to abrasion.

  • Apparatus: Taber Abraser, abrasive wheels (e.g., CS-10 or CS-17), weights (e.g., 500g or 1000g), and a balance.

  • Procedure:

    • Weigh the coated specimen to the nearest 0.1 mg.

    • Mount the specimen on the turntable of the Taber Abraser.

    • Lower the abrasive wheels and the vacuum nozzle onto the specimen.

    • Run the test for a specified number of cycles (e.g., 1000).

    • Remove the specimen, clean off any debris, and reweigh it.

    • The abrasion resistance is reported as the weight loss in milligrams per number of cycles.

4. Impact Resistance (ASTM D2794 - Falling Weight Test)

  • Objective: To evaluate the resistance of the coating to rapid deformation (impact).

  • Apparatus: Impact tester consisting of a vertical tube to guide a falling weight onto an indenter resting on the test panel.

  • Procedure:

    • Place the coated panel on the support of the impact tester.

    • Drop the weight from a specified height onto the indenter.

    • Remove the panel and examine the impacted area for cracking or delamination, sometimes with the aid of a magnifier or by applying a copper sulfate solution to a steel substrate to reveal cracks.

    • The impact resistance is reported as the maximum weight-height combination (in-lbs or kg-m) that does not cause the coating to crack or delaminate.

5. Chemical Resistance (ASTM D1308 - Spot Test)

  • Objective: To determine the effect of various chemicals on the coating.

  • Apparatus: Pipettes, watch glasses, and various chemical reagents (e.g., acids, alkalis, solvents).

  • Procedure:

    • Place a few drops of the test chemical onto the surface of the cured coating.

    • Cover the spot with a watch glass to prevent evaporation.

    • After a specified period (e.g., 24 hours), remove the watch glass and clean the surface.

    • Examine the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.

    • Report the resistance based on a rating scale (e.g., no effect, slight change, severe damage).

6. Accelerated Weathering (ASTM G154 - Fluorescent UV Exposure)

  • Objective: To simulate the effects of sunlight and moisture on the coating.

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Procedure:

    • Mount the coated panels in the weathering tester.

    • Expose the panels to alternating cycles of UV light (using UVA-340 lamps to simulate sunlight) and condensation at controlled temperatures.

    • Periodically remove the panels and evaluate them for changes in gloss, color, chalking, cracking, and blistering.

    • The results are reported as the change in properties over a specified exposure time.

Concluding Remarks

The selection of a curing agent is a critical decision in the formulation of high-performance coatings, with a direct impact on the mechanical, thermal, and resistance properties of the final product. This compound stands as a robust choice, particularly when excellent weatherability and thermal stability are required.[2][5] However, for applications demanding the highest levels of chemical resistance or specific mechanical properties such as impact strength, alternatives like Nadic Methyl Anhydride or specialized amine hardeners may offer advantages.[4][7][8]

This guide provides a foundational comparison to aid in the selection process. It is recommended that formulators conduct their own specific testing based on the detailed protocols provided to validate the performance of this compound and its alternatives within their unique coating systems and for their target applications.

References

A Framework for Assessing the Cross-Reactivity of trans-Hexahydroisobenzofuran-1,3-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Disclaimer: As of the date of this publication, a comprehensive literature search found no publicly available experimental data specifically detailing the cross-reactivity of trans-Hexahydroisobenzofuran-1,3-dione in biological assays. Therefore, this guide provides a detailed, hypothetical framework for designing and conducting such a study. The experimental protocols, data tables, and workflows presented herein are based on established principles of immunoassay development and cross-reactivity analysis for small molecules (haptens).

Introduction

This compound, a cyclic dicarboxylic anhydride, is utilized in various industrial applications and may be a subject of interest in toxicological and pharmacological research. Due to its chemical structure, it has the potential to act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Understanding the cross-reactivity of antibodies raised against this compound is crucial for the development of specific and reliable biological assays for its detection and quantification.

This guide outlines a comprehensive strategy for a cross-reactivity study, from immunogen synthesis to the final comparative analysis.

Proposed Experimental Workflow

The overall process for determining the cross-reactivity profile involves several key stages: hapten-carrier conjugation, immunization to produce antibodies, development of a competitive immunoassay, and finally, testing a panel of structurally related compounds for their ability to compete with the target analyte.

G cluster_0 Phase 1: Immunogen & Assay Component Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Immunoassay Development & Validation cluster_3 Phase 4: Cross-Reactivity Assessment A Synthesis of Hapten-Carrier Conjugate (trans-HHIBD + Carrier Protein) B Synthesis of Assay Tracer (trans-HHIBD + Enzyme/Biotin) C Immunization of Host Animal (e.g., Rabbit) A->C E Competitive ELISA Development B->E D Collection and Purification of Polyclonal Antibodies (Antiserum) C->D D->E F Assay Optimization and Standard Curve Generation E->F G Determination of IC50 for trans-HHIBD F->G I IC50 Determination for Each Test Compound G->I H Selection of Structurally Related Compounds H->I J Calculation of Cross-Reactivity (%) I->J

Caption: Proposed experimental workflow for a cross-reactivity study.

Data Presentation: Hypothetical Cross-Reactivity Profile

Quantitative data from the cross-reactivity assessment should be summarized in a clear, tabular format. The table below serves as a template for presenting the results. Cross-reactivity is typically calculated using the formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100

Compound NameStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compoundC₈H₁₀O₃ (trans isomer)e.g., 50100
cis-Hexahydroisobenzofuran-1,3-dioneC₈H₁₀O₃ (cis isomer)TBDTBD
Phthalic AnhydrideC₈H₄O₃TBDTBD
Maleic AnhydrideC₄H₂O₃TBDTBD
Succinic AnhydrideC₄H₄O₃TBDTBD
1,2-Cyclohexanedicarboxylic acid (trans)C₈H₁₂O₄TBDTBD
Hexahydrophthalic AcidC₈H₁₂O₄TBDTBD

TBD: To Be Determined through experimentation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of results.

Protocol for Hapten-Carrier Protein Conjugation

Objective: To covalently link this compound (the hapten) to a carrier protein (e.g., Bovine Serum Albumin, BSA, for immunization; Ovalbumin, OVA, for assay coating) to make it immunogenic.

Principle: The anhydride ring of the hapten will readily react with primary amine groups (the ε-amino group of lysine residues) on the carrier protein under mild alkaline conditions, forming a stable amide bond and opening the anhydride ring.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • Dimethylformamide (DMF)

  • 0.1 M Carbonate-Bicarbonate buffer (pH 9.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 10 mg of BSA in 2 mL of 0.1 M Carbonate-Bicarbonate buffer (pH 9.0).

  • Dissolve 5 mg of this compound in 0.5 mL of DMF.

  • Add the hapten solution dropwise to the stirring BSA solution.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube.

  • Dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the buffer.

  • Store the resulting conjugate (BSA-trans-HHIBD) at -20°C.

  • Repeat the procedure using OVA to prepare the coating antigen (OVA-trans-HHIBD).

  • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol for Polyclonal Antibody Production

Objective: To generate polyclonal antibodies specific to the this compound hapten.

Procedure:

  • Emulsify the BSA-trans-HHIBD immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

  • Immunize two rabbits with the emulsion (e.g., 0.5 mg of conjugate per rabbit) via subcutaneous injections at multiple sites.

  • Booster immunizations should be administered every 3-4 weeks using the immunogen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Collect test bleeds 10-14 days after each booster.

  • Monitor the antibody titer and specificity using an indirect ELISA with the OVA-trans-HHIBD conjugate as the coating antigen.

  • Once a high titer is achieved, perform a final bleed and separate the antiserum.

  • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.

Protocol for Competitive ELISA and Cross-Reactivity Testing

Objective: To determine the IC₅₀ values for the target analyte and structurally related compounds.

G cluster_0 Competitive ELISA Principle Ab Antibody (Anti-trans-HHIBD) Hapten_Free Free Analyte (trans-HHIBD in sample) Well Microplate Well (Coated with Antibody) Hapten_Free->Well Competes for binding Hapten_Labeled Labeled Tracer (trans-HHIBD-Enzyme) Hapten_Labeled->Well Competes for binding Result Signal Generation (Inversely proportional to free analyte concentration) Well->Result Enzyme substrate added

Caption: Principle of the competitive ELISA for small molecule detection.

Procedure:

  • Coating: Dilute the purified anti-trans-HHIBD antibody in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) and incubate for 2 hours at room temperature. Wash three times.

  • Competition:

    • Add 50 µL of standard solutions of this compound or the test compounds (at various concentrations) to the appropriate wells.

    • Add 50 µL of a pre-determined optimal dilution of the enzyme-labeled tracer (e.g., HRP-conjugated trans-HHIBD derivative) to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance vs. log concentration for the target analyte and each test compound. Determine the concentration that causes 50% inhibition of the maximum signal (IC₅₀) for each compound. Calculate the percent cross-reactivity as described previously.

A Comparative Guide to Purity Assessment of Synthesized trans-Hexahydroisobenzofuran-1,3-dione: A Focus on Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for assessing the purity of trans-Hexahydroisobenzofuran-1,3-dione, a key bicyclic anhydride intermediate in various chemical syntheses.

Comparison of Purity Determination Methods

The purity of a synthesized compound can be evaluated using several analytical techniques, each with its own set of advantages and limitations. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditionally employed, DSC offers a distinct, thermodynamics-based approach.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures the heat flow to or from a sample as a function of temperature or time, detecting the melting point depression caused by impurities.[1][2]Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase.Separates volatile components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Purity Range Best suited for substances with high purity (typically >98 mol%).[1][3][4]Wide dynamic range, capable of detecting and quantifying both major components and trace impurities.Similar to HPLC, effective over a broad range of concentrations.
Sample Requirement Small sample size (typically 1-10 mg).[1][2]Small sample volume, but requires dissolution in a suitable solvent.Requires the sample to be volatile or amenable to derivatization to become volatile.
Analysis Time Relatively fast, with a single analysis often completed in under an hour.[1]Can be more time-consuming due to column equilibration, run time, and data processing.Analysis time is generally short for volatile compounds.
Information Provided Provides the total mole fraction of soluble impurities.[2] It does not identify individual impurities.Provides qualitative and quantitative information about each impurity, allowing for their identification and quantification.Similar to HPLC, it allows for the identification and quantification of individual volatile impurities.
Advantages Absolute method based on thermodynamic principles, requires no reference standard for the impurity, and is fast for screening high-purity samples.[3][4]High resolution and sensitivity, applicable to a wide range of non-volatile and thermally labile compounds.Very high resolution for volatile compounds, and can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.
Limitations Not suitable for amorphous compounds, substances that decompose upon melting, or for identifying individual impurities.[3] The accuracy can be affected by the thermal behavior of the impurities.[1]Requires soluble samples and the use of reference standards for accurate quantification of impurities.Limited to volatile and thermally stable compounds.

Experimental Protocol: Purity Determination of this compound by DSC

This protocol outlines the steps for assessing the purity of synthesized this compound using Differential Scanning Calorimetry.

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Aluminum or hermetically sealed sample pans and lids.

  • Microbalance with a readability of at least 0.01 mg.

  • High-purity indium standard for calibration.

  • Synthesized this compound sample.

  • High-purity nitrogen gas for purging.

2. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

3. Sample Preparation:

  • Accurately weigh 2-5 mg of the synthesized this compound into a tared aluminum sample pan.[5]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4. DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

  • Heat the sample at a slow, constant rate, typically between 0.5 and 2 K/min, through its melting transition.[2]

  • Continue heating to a temperature sufficiently above the melting endotherm to establish a stable post-melting baseline.

  • Cool the sample back to the initial temperature.

5. Data Analysis:

  • The purity of the sample is calculated based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][2]

  • The software accompanying the DSC instrument is typically used to perform the purity calculation by analyzing the shape of the melting peak. The analysis involves integrating partial areas of the melting endotherm and plotting the sample temperature versus the reciprocal of the fraction melted.

  • The mole percent purity is then determined from the calculated mole percent of impurities.

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the purity of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_dsc DSC Analysis cluster_chromatography Chromatographic Analysis cluster_conclusion Final Assessment synthesis Synthesis of trans-Hexahydro- isobenzofuran-1,3-dione initial_char Initial Characterization (e.g., NMR, IR) synthesis->initial_char decision Is the compound crystalline and thermally stable? initial_char->decision dsc_protocol Perform DSC Analysis decision->dsc_protocol Yes hplc_gc Perform HPLC/GC Analysis decision->hplc_gc No dsc_data Analyze DSC Data (Van't Hoff Equation) dsc_protocol->dsc_data dsc_result Purity > 98%? dsc_data->dsc_result dsc_result->hplc_gc No, or further characterization needed final_purity Final Purity Assignment dsc_result->final_purity Yes chrom_data Identify & Quantify Impurities hplc_gc->chrom_data chrom_result Detailed Impurity Profile chrom_data->chrom_result chrom_result->final_purity report Generate Report final_purity->report

Caption: Workflow for purity assessment of synthesized compounds.

References

A Comparative Guide to the Kinetic Analysis of Epoxy Curing: Featuring trans-Hexahydroisobenzofuran-1,3-dione and Alternative Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the curing of epoxy resins using trans-Hexahydroisobenzofuran-1,3-dione and other common anhydride curing agents. The information is compiled from various studies and focuses on the application of rheometry to characterize the curing process. This document is intended to assist researchers in selecting appropriate curing agents and understanding their kinetic behavior.

Introduction to Anhydride Curing of Epoxy Resins

Anhydride curing agents are a class of hardeners for epoxy resins that offer several advantages, including low viscosity, long pot life, low exotherm during curing, and excellent thermal and electrical properties of the cured product. The curing mechanism involves the ring-opening reaction of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form an ester linkage. This process leads to a highly cross-linked polymer network. This compound, also known as trans-Hexahydrophthalic anhydride (t-HHPA), is a cycloaliphatic anhydride used in applications requiring good thermal stability and weather resistance.

Comparative Performance of Anhydride Curing Agents

The selection of a specific anhydride curing agent depends on the desired processing characteristics and final properties of the cured epoxy system. Below is a comparative overview of this compound and two other commonly used anhydride hardeners: Methylhexahydrophthalic anhydride (MHHPA) and Nadic Methyl Anhydride (NMA).

PropertyThis compound (t-HHPA)Methylhexahydrophthalic Anhydride (MHHPA)Nadic Methyl Anhydride (NMA)
Physical Form SolidLiquidLiquid
Key Features Good thermal stability, excellent weather resistanceLow viscosity, good all-around propertiesHigh glass transition temperature (Tg), high-temperature performance
Curing Temperature Typically requires elevated temperatures (e.g., 120-150°C)Moderate to high temperatures (e.g., 100-140°C)High temperatures (e.g., 150-200°C)
Viscosity of Mix Generally low, but depends on the epoxy resinVery low, allowing for high filler loadingLow, suitable for impregnation and casting
Pot Life Long at room temperatureLong at room temperatureLong at room temperature
Typical Applications Outdoor electrical insulation, coatingsCasting, potting, encapsulationHigh-performance composites, aerospace applications

Kinetic Analysis by Rheometry

Rheometry is a powerful technique for monitoring the curing process of thermosetting resins. By measuring the viscoelastic properties of the material as a function of time and temperature, key kinetic parameters can be determined. The gel point, which is the transition from a liquid to a solid-like state, is a critical parameter in composite processing and can be accurately identified as the crossover point of the storage modulus (G') and the loss modulus (G'').

Experimental Protocol: Isothermal Curing Analysis by Rheometry

A typical experimental procedure for the kinetic analysis of epoxy-anhydride curing using a rotational rheometer is as follows:

  • Sample Preparation: The epoxy resin and anhydride curing agent are preheated to a specific temperature to ensure homogeneity and then thoroughly mixed in the desired stoichiometric ratio. An accelerator, such as a tertiary amine, is often added to facilitate the reaction.

  • Rheometer Setup: A parallel-plate geometry is commonly used. The gap between the plates is set to a specific distance (e.g., 1 mm).

  • Isothermal Test: The sample is loaded onto the preheated lower plate of the rheometer, and the upper plate is lowered to the set gap. The test is performed at a constant temperature.

  • Data Acquisition: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored over time at a constant frequency and strain. The gel time is determined as the point where G' and G'' intersect.

G cluster_prep Sample Preparation cluster_rheo Rheometer Setup cluster_test Testing cluster_analysis Data Analysis prep1 Preheat Epoxy and Anhydride prep2 Mix Components prep1->prep2 prep3 Add Accelerator prep2->prep3 test1 Load Sample prep3->test1 rheo1 Set Parallel-Plate Geometry rheo2 Set Isothermal Temperature rheo2->test1 test2 Start Isothermal Test test1->test2 test3 Monitor G', G'', η* test2->test3 analysis1 Determine Gel Time (G'=G'') analysis2 Kinetic Modeling analysis1->analysis2

Experimental workflow for rheometric analysis of epoxy curing.

Curing Reaction Pathway

The curing of epoxy resins with anhydrides is a complex process that can proceed through several reaction pathways. The primary reaction is the esterification that leads to the cross-linked network.

G epoxy Epoxy Group ester_linkage Ester Linkage (Cross-link) epoxy->ester_linkage Esterification ether_linkage Ether Linkage (Side Reaction) epoxy->ether_linkage Etherification anhydride Anhydride Group monoester Carboxylic Acid Monoester anhydride->monoester hydroxyl Hydroxyl Group (from resin or accelerator) hydroxyl->monoester Ring Opening hydroxyl->ether_linkage monoester->ester_linkage

Simplified reaction pathway for epoxy-anhydride curing.

Quantitative Data from Literature

While a direct comparative study with extensive quantitative data for this compound was not found in the initial searches, the following table presents typical rheological data for an epoxy system cured with Methylhexahydrophthalic Anhydride (MHHPA), which is structurally similar and provides a reasonable basis for comparison. The data is synthesized from typical values found in the literature for DGEBA (Diglycidyl ether of bisphenol A) epoxy resin.

Table 2: Representative Rheological Data for DGEBA/MHHPA System

Curing Temperature (°C)Initial Viscosity (Pa·s)Gel Time (min)
100~1.5~150
120~0.8~60
140~0.4~25

Note: The gel times are approximate and can vary significantly with the specific formulation, including the type and concentration of the accelerator.

Conclusion

Comparative Performance of trans-Hexahydroisobenzofuran-1,3-dione in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an objective comparison of raw materials is crucial for informed decision-making. This guide provides a comparative analysis of trans-Hexahydroisobenzofuran-1,3-dione, also known as Hexahydrophthalic Anhydride (HHPA), as a curing agent for epoxy resins. Its performance is evaluated against a common alternative, Methylhexahydrophthalic Anhydride (MHHPA), with a focus on thermal and mechanical properties supported by experimental data from peer-reviewed studies and technical literature.

This compound is a cycloaliphatic anhydride widely utilized as a hardener for epoxy resins, particularly in applications demanding good thermal stability and weather resistance. Its performance characteristics are often benchmarked against other anhydrides in the same class, such as MHHPA.

Performance Comparison of Epoxy Curing Agents

The selection of a curing agent significantly influences the final properties of the cured epoxy resin system. Key performance indicators include thermal properties, such as the glass transition temperature (Tg), and mechanical properties like tensile strength and modulus.

While direct comparative studies in single peer-reviewed articles are limited, analysis of typical properties from technical sources provides valuable insights. Both HHPA and MHHPA are used in applications requiring high performance, such as in the electrical and electronics industries.[1][2] MHHPA is noted for imparting excellent resistance to UV radiation and weathering, which contributes to good color retention in the final product.[2][3] Similarly, HHPA is recognized for its high resistance to yellowing, making it suitable for applications exposed to outdoor conditions.[3]

PropertyEpoxy Cured with MHHPAEpoxy Cured with HHPATest Method
Glass Transition Temperature (Tg)~137 °C[4]-Dynamic Mechanical Analysis (DMA)
Heat Deflection Temperature (HDT)128 °C[5]-ASTM D648
Tensile Strength11,500 psi (~79.3 MPa)[5]-ASTM D638

Table 1: Typical Properties of Anhydride-Cured Epoxy Resins. Note: Data for HHPA-cured epoxy resin with directly comparable test methods were not available in the reviewed literature. The provided MHHPA data is from a technical datasheet for a specific formulation.[5]

Experimental Protocols

The following outlines a general experimental protocol for evaluating the performance of anhydride curing agents for epoxy resins, based on common practices described in the literature.[6][7]

Materials
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Anhydride Curing Agent (this compound or alternative)

  • Accelerator (e.g., Tertiary amine or imidazole-based)

Formulation

The amount of anhydride curing agent is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the curing agent. A stoichiometric ratio of anhydride to epoxy (A/E) of 1:1 is often the starting point, though the optimal ratio may be adjusted based on experimental results to account for side reactions.[6]

Curing Procedure

A typical curing cycle for liquid epoxy resins with anhydride hardeners involves a multi-stage heating process to ensure complete crosslinking. A representative schedule is:

  • Initial cure at 90°C for 2 hours.

  • Post-cure at 165°C for 4 hours.

  • Further post-cure at 200°C for up to 16 hours, depending on the desired properties.[6]

Characterization
  • Thermal Analysis: Dynamic Mechanical Analysis (DMA) is used to determine the glass transition temperature (Tg), which indicates the thermal stability of the cured resin.

  • Mechanical Testing: Tensile strength, flexural strength, and impact resistance are measured using a universal testing machine according to relevant ASTM standards to assess the mechanical performance of the cured material.

Signaling Pathways and Logical Relationships

The curing of epoxy resins with anhydride hardeners is a complex chemical process involving the ring-opening polymerization of the epoxy groups. The reaction is typically initiated by a hydroxyl group, which reacts with the anhydride to form a carboxylic acid. This acid then reacts with an epoxy group, regenerating a hydroxyl group that can continue the reaction. An accelerator is often used to facilitate this process.

curing_mechanism cluster_initiation Initiation cluster_propagation Propagation Hydroxyl_Group Hydroxyl Group (from resin or catalyst) Anhydride Anhydride (this compound) Hydroxyl_Group->Anhydride Ring Opening Carboxylic_Acid Carboxylic Acid Intermediate Anhydride->Carboxylic_Acid Epoxy_Group Epoxy Group Carboxylic_Acid->Epoxy_Group Ring Opening Ester_Linkage Ester Linkage Formation Epoxy_Group->Ester_Linkage New_Hydroxyl New Hydroxyl Group Ester_Linkage->New_Hydroxyl New_Hydroxyl->Anhydride Chain Reaction

Caption: Epoxy-anhydride curing reaction pathway.

Experimental Workflow

The process of comparing different curing agents follows a structured workflow from formulation to final characterization.

experimental_workflow Formulation Formulation (Epoxy, Curing Agent, Accelerator) Mixing Mixing Formulation->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing (Multi-stage heating) Casting->Curing Post_Curing Post-Curing Curing->Post_Curing Sample_Preparation Sample Preparation (Cutting, Polishing) Post_Curing->Sample_Preparation Characterization Characterization (DMA, Tensile Testing, etc.) Sample_Preparation->Characterization Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis

Caption: Workflow for comparing epoxy curing agents.

References

A Comparative Guide to the Long-Term Stability of Polymers Containing trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of epoxy resin systems cured with trans-Hexahydroisobenzofuran-1,3-dione and its chemical analogues against other common curing agents. The selection of an appropriate curing agent is critical for ensuring the performance, reliability, and longevity of polymer-based materials in demanding applications, from advanced composites to encapsulation for sensitive electronics and medical devices.

While extensive long-term stability data specifically for this compound is limited in publicly available literature, its performance can be effectively understood by examining data from structurally similar cycloaliphatic anhydrides, such as Methyltetrahydrophthalic Anhydride (MeTHPA). This guide leverages such data to offer a robust comparison against alternative curing systems, primarily aromatic amines.

Executive Summary: Anhydride vs. Amine Curing Agents

Cycloaliphatic anhydrides like this compound are favored for applications requiring excellent thermal stability, superior electrical insulation properties, and low viscosity for ease of processing. However, the ester linkages formed during the curing process are susceptible to hydrolysis, making moisture a critical environmental factor to consider for long-term applications.

In contrast, amine-based curing agents typically offer high mechanical strength and good chemical resistance. However, they can be more brittle and often have higher viscosity, which can complicate manufacturing processes.

Quantitative Performance Data

The following tables summarize key performance metrics from long-term stability studies on anhydride-cured epoxy systems, providing a basis for comparison.

Table 1: Thermal Aging Performance of Anhydride-Cured Epoxy Resin (DGEBA/MeTHPA System)

Aging ConditionDurationChange in Flexural ModulusChange in Flexural StrengthChange in Break StrainMass Change
130 °C 30 daysIncreaseSlight Decrease-20.0%Increase
160 °C 30 daysIncreaseSlight Decrease-50.6%[1]Increase

Data derived from a study on a Diglycidyl ether of bisphenol-A (DGEBA) epoxy cured with Methyltetrahydrophthalic Anhydride (MeTHPA), a close analogue of this compound.[1]

Table 2: Hydrolytic Stability of Anhydride-Cured vs. Amine-Cured Epoxy Systems

Curing Agent TypeTest ConditionWater Absorption (Saturation)Effect on Glass Transition Temp. (Tg)Impact on Mechanical Properties
Anhydride Immersion in water at elevated temperaturesModerate to HighSignificant Decrease (Plasticization)[2]Decrease in strength and modulus due to hydrolysis of ester bonds.[2][3]
Aromatic Amine Immersion in water at elevated temperaturesLower than AnhydridesModerate DecreaseGenerally better retention of properties in humid environments.

Key Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and testing procedures is crucial for understanding the stability of these polymer systems.

curing_reaction cluster_reactants Reactants cluster_process Curing Process cluster_products Result EpoxyResin Epoxy Resin (e.g., DGEBA) Mixing Mixing & Degassing EpoxyResin->Mixing Anhydride Anhydride Curing Agent (this compound) Anhydride->Mixing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mixing Cure Thermal Cure (e.g., 120°C + 150°C) Mixing->Cure Initiation & Propagation CrosslinkedPolymer Crosslinked Polymer Network (Polyester) Cure->CrosslinkedPolymer Formation of Ester Linkages

Caption: Epoxy resin curing with an anhydride hardener.

stability_testing_workflow Start Sample Preparation (Cured Polymer) InitialAnalysis Initial Property Analysis (Mechanical, Thermal, Chemical) Start->InitialAnalysis Aging Accelerated Aging InitialAnalysis->Aging ThermalAging Thermal Aging (Elevated Temperature) Aging->ThermalAging Heat HydrolyticAging Hydrolytic Aging (High Humidity / Immersion) Aging->HydrolyticAging Moisture PostAgingAnalysis Post-Aging Property Analysis ThermalAging->PostAgingAnalysis HydrolyticAging->PostAgingAnalysis DataComparison Data Comparison & Lifetime Prediction PostAgingAnalysis->DataComparison End Conclusion DataComparison->End

Caption: Workflow for long-term stability testing.

comparison_logic Choice Application Requirement Anhydride Cycloaliphatic Anhydride Curing Agent Choice->Anhydride High Temp & Electrical Insulation Needed Amine Aromatic Amine Curing Agent Choice->Amine High Mechanical Strength & Humidity Resistance Needed Anhydride_Pros Pros: - High Thermal Stability - Excellent Electrical Properties - Low Viscosity Anhydride->Anhydride_Pros Anhydride_Cons Cons: - Susceptible to Hydrolysis - Requires Heat Cure Anhydride->Anhydride_Cons Amine_Pros Pros: - High Mechanical Strength - Good Chemical Resistance - Better Hydrolytic Stability Amine->Amine_Pros Amine_Cons Cons: - Higher Viscosity - Can be Brittle - Potential Health Hazards Amine->Amine_Cons

Caption: Logic for selecting a curing agent.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable stability testing.

Protocol 1: Accelerated Thermal Aging

This protocol is based on the methodology used in the thermal aging study of anhydride-cured epoxy resins.[1]

  • Sample Preparation: Prepare rectangular samples of the cured polymer (e.g., 70 mm x 10 mm x 3.5 mm).

  • Aging Conditions: Place the samples in a convection oven at constant elevated temperatures (e.g., 130°C, 140°C, 150°C, 160°C).

  • Duration: Maintain the aging for a specified period (e.g., 30 days).

  • Periodic Evaluation: At set intervals (e.g., every 5 days), remove a subset of samples for analysis.

  • Analysis:

    • Mass Change: Record the mass of the samples using an electronic scale with a precision of 0.1 mg.[1]

    • Mechanical Testing: Perform a three-point bending test according to ASTM D790 to determine flexural strength and modulus.[1]

    • Thermal Analysis: Use Dynamic Mechanical Thermal Analysis (DMTA) to determine the glass transition temperature (Tg).

    • Chemical Analysis: Utilize Fourier Transform Infrared (FTIR) spectroscopy to detect chemical changes, such as oxidation.[1]

Protocol 2: Hydrolytic Stability Testing

This protocol outlines a common procedure for evaluating a polymer's resistance to moisture.

  • Sample Preparation: Prepare pre-weighed, disc-shaped or rectangular samples of the cured polymer.

  • Immersion: Submerge the samples in deionized water or a specific buffer solution (e.g., pH 7.4) in a sealed container.

  • Aging Conditions: Place the container in an oven at a constant elevated temperature (e.g., 70°C or 95°C) to accelerate water absorption and degradation.[3][4]

  • Duration: Continue the immersion for a prolonged period, with periodic evaluations.

  • Periodic Evaluation:

    • Remove samples from the liquid at specified intervals.

    • Carefully blot the surface to remove excess water.

    • Water Absorption: Measure the mass of the samples to determine the percentage of water uptake over time.

    • Mechanical Testing: Perform tensile or flexural tests to quantify the degradation of mechanical properties.

    • Thermal Analysis: Conduct DMTA to measure changes in the glass transition temperature (Tg), which indicates plasticization or chemical degradation.[2]

Conclusion

Polymers cured with this compound and related cycloaliphatic anhydrides offer a compelling set of properties, including high thermal stability and excellent electrical insulation, making them suitable for many high-performance applications. However, their long-term stability is contingent on the operating environment, particularly the presence of moisture. The ester linkages inherent in the cured network are susceptible to hydrolytic degradation, which can lead to a reduction in mechanical properties and a decrease in the glass transition temperature.

In contrast, amine-cured systems generally exhibit superior hydrolytic stability, making them a more robust choice for applications in consistently humid environments. The ultimate selection of a curing agent should, therefore, be based on a thorough evaluation of the required performance characteristics against the anticipated environmental stresses over the product's lifespan.

References

A Comparative Cost-Performance Analysis of trans-Hexahydroisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical decision that balances performance with economic viability. This guide provides a comparative cost-performance analysis of trans-Hexahydroisobenzofuran-1,3-dione, a cyclic anhydride used as a curing agent for epoxy resins and as a building block in the synthesis of pharmacologically active compounds. This analysis benchmarks its performance and cost against two common alternatives: Hexahydrophthalic Anhydride (HHPA) and Methylhexahydrophthalic Anhydride (MHHPA).

Executive Summary

This compound and its alternatives, HHPA and MHHPA, are effective curing agents for epoxy resins, imparting desirable thermal and mechanical properties to the final polymer. While all three exhibit good performance characteristics, the choice between them often comes down to a trade-off between specific performance needs and cost. In the realm of drug development, derivatives of the isobenzofuranone core, to which this compound belongs, have shown promise in anticancer applications, primarily through the induction of apoptosis.

Cost-Performance Analysis: Epoxy Curing Applications

In the field of materials science, particularly in the formulation of epoxy resins, the choice of curing agent is paramount in determining the final properties of the thermoset polymer. Anhydride curing agents are favored for applications requiring high thermal stability and excellent electrical insulation.

Cost Comparison

The following table summarizes the approximate costs for this compound, HHPA, and MHHPA, based on currently available market data. Prices can vary based on supplier, purity, and order volume.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberApproximate Cost (USD/kg)
This compoundC₈H₁₀O₃154.1614166-21-3$2500 - $3500
Hexahydrophthalic Anhydride (HHPA)C₈H₁₀O₃154.1685-42-7$100 - $150
Methylhexahydrophthalic Anhydride (MHHPA)C₉H₁₂O₃168.1925550-51-0$2.80 - $4.00

Note: The price for this compound is based on small-quantity laboratory chemical suppliers, while the prices for HHPA and MHHPA reflect industrial bulk pricing.

Performance Comparison

The following table outlines key performance characteristics of epoxy resins cured with this compound and its alternatives. It is important to note that a direct, side-by-side experimental comparison under identical conditions was not available in the public literature. The data presented is a compilation from various sources and should be considered as indicative of typical performance.

Performance MetricThis compoundHexahydrophthalic Anhydride (HHPA)Methylhexahydrophthalic Anhydride (MHHPA)
Physical Form SolidWhite Fused Solid or Clear Liquid[1]Colorless Transparent Liquid[2]
Viscosity of Mix with Epoxy Moderate to HighLow[1]Low[2]
Heat Deflection Temperature (HDT) High~120 °C[1]~128 °C[3]
Mechanical Strength GoodHigh Tensile Strength (~11,000 psi)[1]High Tensile Strength (~11,500 psi)[3]
Electrical Properties ExcellentExcellent Dielectric Properties[1]Excellent High-Temperature Electrical Performance[2]
Weather Resistance GoodHigh resistance to discoloration[1]Unparalleled resistance to UV radiation[3]
Key Advantages Good overall performanceLow melt viscosity, high filler loading capacity[1]Low viscosity, long pot life, excellent color stability[3]

Experimental Protocols for Comparative Analysis of Epoxy Curing Agents

To conduct a rigorous comparative analysis of these anhydride curing agents, a standardized set of experimental protocols is essential. The following methodologies are based on established ASTM standards.

Materials and Equipment
  • Epoxy Resin: A standard Bisphenol A based epoxy resin (e.g., DGEBA, Epoxide Equivalent Weight 180-190 g/eq).

  • Curing Agents: this compound, HHPA, and MHHPA.

  • Accelerator: A tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol).

  • Equipment: Laboratory balance, mixing containers, vacuum oven, mechanical testing machine (for tensile, flexural, and compressive strength), Differential Scanning Calorimeter (DSC) for Glass Transition Temperature (Tg) determination, and equipment for dielectric strength testing.

Experimental Workflow for Epoxy Resin Curing and Testing

G cluster_prep Formulation and Curing cluster_testing Performance Evaluation cluster_analysis Data Analysis formulation 1. Formulation (Epoxy, Curing Agent, Accelerator) mixing 2. Thorough Mixing formulation->mixing degassing 3. Vacuum Degassing mixing->degassing casting 4. Casting into Molds degassing->casting curing 5. Curing in Oven (e.g., 2h @ 100°C + 4h @ 150°C) casting->curing thermal Thermal Analysis (DSC) ASTM E1356 for Tg curing->thermal mechanical Mechanical Testing ASTM D638 (Tensile) ASTM D790 (Flexural) curing->mechanical electrical Electrical Testing ASTM D149 (Dielectric Strength) curing->electrical comparison Comparative Analysis of - Glass Transition Temperature - Mechanical Strength - Electrical Properties thermal->comparison mechanical->comparison electrical->comparison

Caption: Experimental workflow for comparative analysis of epoxy curing agents.

Detailed Methodologies
  • Formulation: Prepare formulations for each anhydride curing agent with the epoxy resin. The stoichiometry of the anhydride to epoxy is typically in the range of 0.85:1 to 1:1 by equivalent weight. The accelerator is usually added at 0.5-2 phr (parts per hundred resin).

  • Mixing: Thoroughly mix the components at a controlled temperature until a homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds of appropriate dimensions for the required tests.

  • Curing: Cure the samples in an oven following a specific curing schedule. A typical schedule might be a two-stage cure, for example, 2 hours at 100°C followed by 4 hours at 150°C.

  • Testing:

    • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) according to ASTM E1356.[4]

    • Mechanical Properties:

      • Tensile strength, modulus, and elongation at break as per ASTM D638.

      • Flexural strength and modulus as per ASTM D790.

      • Compressive strength as per ASTM D695.[5]

    • Electrical Properties: Dielectric strength as per ASTM D149.

Application in Drug Development: Anticancer Potential of Isobenzofuranone Derivatives

The isobenzofuranone scaffold, which is the core structure of this compound, is found in a number of natural products and has been a target for the synthesis of compounds with potential pharmacological activity. Several studies have explored the anticancer properties of isobenzofuranone derivatives.

Generalized Signaling Pathway for Apoptosis Induction

Certain benzofuran-isatin conjugates, which share structural similarities with isobenzofuranone derivatives, have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] This is often mediated through the upregulation of the tumor suppressor protein p53 and the activation of the intrinsic (mitochondrial) apoptosis pathway.

G cluster_pathway Generalized Apoptotic Signaling Pathway compound Isobenzofuranone Derivative p53 p53 Upregulation compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized signaling pathway for apoptosis induction by isobenzofuranone derivatives.

This pathway illustrates that the compound leads to an increase in the p53 protein, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which activates a cascade of caspases, ultimately leading to apoptosis.

Conclusion and Recommendations

The choice between this compound, HHPA, and MHHPA as epoxy curing agents is highly dependent on the specific application requirements and cost considerations.

  • For high-volume, cost-sensitive industrial applications, MHHPA is the most economically viable option, offering a good balance of performance properties, including low viscosity and good electrical characteristics.

  • HHPA presents a middle ground in terms of cost and offers excellent performance, particularly in applications requiring high filler loading and resistance to discoloration.

  • This compound, due to its significantly higher cost, is best suited for specialized, low-volume applications where its specific performance characteristics might offer a unique advantage, or in a research and development setting.

In the context of drug development, the isobenzofuranone core of this compound serves as a valuable starting point for the synthesis of novel compounds with potential anticancer activity. Further research into the structure-activity relationships of its derivatives could lead to the development of new therapeutic agents.

It is strongly recommended that for any specific application, a thorough experimental evaluation based on the protocols outlined in this guide be conducted to determine the optimal curing agent.

References

Safety Operating Guide

Proper Disposal of trans-Hexahydroisobenzofuran-1,3-dione: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of trans-Hexahydroisobenzofuran-1,3-dione, a compound that requires careful management due to its potential hazards.

Hazard Summary & Safety Precautions

This compound is classified with several hazards that necessitate stringent safety protocols. It is known to cause skin irritation, serious eye damage, and may trigger allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4][5] Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard IDGHS ClassificationRequired Personal Protective Equipment (PPE)
H315Causes skin irritationChemical-resistant gloves (e.g., nitrile, neoprene), lab coat or apron
H317May cause an allergic skin reactionChemical-resistant gloves, lab coat or apron
H318Causes serious eye damageSafety goggles or face shield
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledApproved respirator (when dusts are generated)
H335May cause respiratory irritationUse in a well-ventilated area or with local exhaust ventilation

This table summarizes key hazard data and corresponding required PPE for handling this compound.

Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Experimental Protocol: Chemical Waste Disposal

  • Personnel Preparation:

    • Don appropriate PPE as detailed in the Hazard Summary table, including chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of generating dust, an approved respirator must be worn.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Carefully transfer any surplus or non-recyclable solid material into this container. Avoid creating dust.

    • If dealing with a solution, do not pour it down the drain.[6] Collect it in a labeled, sealed container suitable for chemical waste.

  • Decontamination of Labware:

    • Rinse any contaminated labware (beakers, spatulas, etc.) with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.[2]

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed and approved waste disposal company.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The logical flow of the disposal process, from initial preparation to final removal, is illustrated in the diagram below. This ensures a systematic and safe approach to waste management.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Don Appropriate PPE B Prepare Labeled Waste Container A->B C Transfer Chemical Waste B->C D Collect Contaminated Rinse Solvent C->D E Seal and Label Container D->E F Store in Designated Area E->F G Arrange Professional Disposal F->G Licensed Contractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.